molecular formula C9H9F2NO B1394143 5,7-Difluorochroman-4-amine CAS No. 886762-87-4

5,7-Difluorochroman-4-amine

Cat. No.: B1394143
CAS No.: 886762-87-4
M. Wt: 185.17 g/mol
InChI Key: ZJGYMNXLPZADME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluorochroman-4-amine is a useful research compound. Its molecular formula is C9H9F2NO and its molecular weight is 185.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGYMNXLPZADME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676389
Record name 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-87-4
Record name 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 5,7-Difluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5,7-Difluorochroman-4-amine: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract

This compound is a fluorinated, chiral heterocyclic compound poised to be a valuable building block in modern medicinal chemistry. While its direct characterization in publicly available literature is sparse, its structural analogue, (R)-5,7-Difluorochroman-4-ol, is a critical intermediate in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB).[1] This guide provides a comprehensive analysis of the predicted physicochemical properties of this compound, grounded in the known data of its precursors and fundamental chemical principles. We will detail robust synthetic routes, outline expected analytical signatures, and provide field-proven insights for researchers and drug development professionals seeking to leverage this promising scaffold.

Introduction: The Strategic Value of the 5,7-Difluorochroman Scaffold

The chroman-4-amine framework is a privileged structure in drug discovery. The strategic incorporation of two fluorine atoms onto the aromatic ring at positions 5 and 7 significantly modulates the electronic properties of the molecule. Fluorine's high electronegativity creates a powerful inductive effect, which can enhance metabolic stability, binding affinity, and membrane permeability of a final drug candidate.[2][3]

Replacing the 4-hydroxyl group of the well-characterized alcohol intermediate with a primary amine introduces a basic center, opening new avenues for salt formation and creating a key hydrogen bond donor/acceptor site. This transformation unlocks a distinct chemical space for structure-activity relationship (SAR) studies, making this compound a highly attractive, albeit under-characterized, intermediate for novel therapeutic agents.

Molecular Structure and Physicochemical Profile

Direct experimental data for this compound is not widely published. The following properties are calculated or predicted based on its structure and comparison with its alcohol precursor.

Chemical Structure and Identifiers

Caption: Chemical Structure of this compound

Predicted Physicochemical Data

The introduction of a primary amine in place of a hydroxyl group is expected to alter several key physicochemical parameters. The amine is more basic and will have different hydrogen bonding capabilities, affecting solubility and boiling point.[4][5]

PropertyPredicted/Calculated ValueRationale & Causality
IUPAC Name 5,7-Difluoro-2,3-dihydro-4H-chromen-4-amineStandard nomenclature.
Molecular Formula C₉H₉F₂NOCalculated from structure.
Molecular Weight 185.17 g/mol Calculated from formula.
Appearance Colorless to pale yellow liquid or low-melting solidAromatic amines are typically liquids or low-melting solids.[6]
Boiling Point Lower than 5,7-Difluorochroman-4-olWhile primary amines form hydrogen bonds, they are weaker than the O-H---O bonds in alcohols, leading to a lower boiling point.[4]
Predicted pKa ~8-9The electron-withdrawing fluorine atoms will decrease the basicity compared to a simple benzylic amine (pKa ~9-10), but it remains a basic compound.
Predicted XLogP3 ~1.5 - 2.0The amine is slightly less polar than the alcohol, which may lead to a minor increase in lipophilicity compared to the alcohol precursor (XLogP3 ~1.78).[1]
Solubility Sparingly soluble in water; soluble in organic solventsThe hydrophobic chroman core limits water solubility. The amine can act as a hydrogen bond acceptor with water, but the large nonpolar surface dominates.[7] It will be readily soluble in solvents like methanol, ethanol, and dichloromethane.

Synthesis and Analytical Characterization

The most logical and efficient synthesis of this compound starts from the readily available ketone precursor, 5,7-Difluorochroman-4-one.[3][8]

Proposed Synthetic Workflow

Two primary, high-yielding synthetic strategies are proposed:

  • Direct Reductive Amination: A one-pot reaction combining the ketone with an ammonia source and a reducing agent. This method is efficient and atom-economical.

  • Two-Step Synthesis via the Alcohol: Reduction of the ketone to the alcohol intermediate, followed by conversion of the hydroxyl group to the amine. This route allows for the isolation and purification of the well-characterized alcohol.[2][9]

G ketone 5,7-Difluorochroman-4-one branch ketone->branch alcohol 5,7-Difluorochroman-4-ol amine This compound alcohol->amine Hydroxyl to Amine Conversion (e.g., Mitsunobu or Azide route) branch->alcohol Asymmetric Reduction (e.g., NaBH4, Ketoreductase) branch->amine Direct Reductive Amination (e.g., NH3/H2, NaBH(OAc)3)

Caption: Synthetic pathways to this compound.

Detailed Experimental Protocol: Reductive Amination

Scientific Rationale: Direct reductive amination is a robust and widely used transformation in medicinal chemistry for converting ketones to amines.[10] Using sodium triacetoxyborohydride (STAB) as the reducing agent is advantageous as it is mild, selective for the intermediate iminium ion, and tolerant of a wide range of functional groups.

Materials & Reagents:

  • 5,7-Difluorochroman-4-one (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Methanol (or Dichloromethane)

  • Glacial acetic acid (optional, as catalyst)

Step-by-Step Procedure:

  • To a solution of 5,7-Difluorochroman-4-one in methanol, add ammonium acetate.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine/enamine. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Causality: STAB is added after imine formation to selectively reduce the C=N bond without significantly reducing the starting ketone.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Predicted Spectroscopic Signatures

Expertise Insight: The successful conversion of the ketone or alcohol to the primary amine will be clearly evident in both IR and NMR spectroscopy.

  • Infrared (IR) Spectroscopy: The most telling change will be the disappearance of the strong C=O stretch (from the ketone, ~1680 cm⁻¹) or the broad O-H stretch (from the alcohol, ~3300 cm⁻¹). Key new signals for the primary amine will appear:

    • N-H Stretch: Two characteristic peaks in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching).[11]

    • N-H Scissoring (Bending): A medium to strong absorption around 1600 cm⁻¹.[11]

  • ¹H NMR Spectroscopy:

    • The proton at the C4 position will shift significantly. In the amine, this CH-NH₂ proton will likely appear as a multiplet around δ 4.0-4.5 ppm.

    • A broad singlet corresponding to the two protons of the -NH₂ group will appear, typically between δ 1.5-3.0 ppm. The chemical shift of this peak is highly dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy:

    • The C4 carbon will shift upfield from the ketone (~δ 190 ppm) or alcohol (~δ 65-70 ppm) to a characteristic range for a carbon attached to an amine, typically δ 45-55 ppm.

  • Mass Spectrometry (Nitrogen Rule): The molecule contains one nitrogen atom. Therefore, its molecular ion peak (M⁺) in the mass spectrum will have an odd nominal mass (m/z = 185), which is a key diagnostic feature.[11]

Protocol for Physicochemical Property Determination: pKa

Trustworthiness: Potentiometric titration is a gold-standard, self-validating method for determining the pKa of a basic compound. The inflection point of the titration curve provides a direct and accurate measure of the equilibrium constant.

Materials & Reagents:

  • This compound (accurately weighed, ~10-20 mg)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized, degassed water

  • Calibrated pH meter and electrode

  • Stir plate and magnetic stir bar

  • Burette (10 mL)

Step-by-Step Procedure:

  • Dissolve the accurately weighed sample of this compound in a known volume of deionized water (e.g., 50 mL). If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the pKa will be an apparent pKa (pKaᵃᵖᵖ).

  • Place the beaker on a stir plate, add the stir bar, and immerse the calibrated pH electrode into the solution.

  • Allow the initial pH reading to stabilize and record it.

  • Begin titrating with the standardized 0.1 M HCl solution, adding small, precise increments (e.g., 0.05-0.10 mL).

  • After each addition, allow the pH reading to stabilize completely before recording the total volume of titrant added and the corresponding pH.

  • Continue the titration well past the equivalence point (the point of fastest pH change).

  • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

  • Determine the equivalence point volume (Vₑ). The pKa is the pH at the half-equivalence point (Vₑ/2).

  • Self-Validation: The quality of the data can be validated by examining the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

G start Prepare Amine Solution (Known Concentration) titrate Titrate with Standardized HCl (Record Volume and pH) start->titrate plot Plot pH vs. Volume of HCl titrate->plot find_eq Determine Equivalence Point (Vₑ) from inflection plot->find_eq find_pka Determine pKa (pH at Vₑ/2) find_eq->find_pka end Final pKa Value find_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound represents a strategic and valuable synthetic intermediate for drug discovery. Although direct experimental data is limited, its physicochemical properties can be reliably predicted through an understanding of its structure and comparison with its well-documented precursors. The presence of the difluorinated aromatic ring imparts unique electronic characteristics, while the primary amine at the 4-position provides a crucial site for derivatization and interaction with biological targets. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to synthesize, purify, and characterize this compound, enabling its effective use in the development of novel therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Zhou, H., et al. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. ResearchGate. Available at: [Link]

  • Apicule. (n.d.). 5,7-Difluorochroman-4-one (CAS No: 844648-22-2) API Intermediate Manufacturers. Apicule. Available at: [Link]

  • Jung, M. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.11: Physical Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • Unacademy. (n.d.). Aromatic Amines. Unacademy. Available at: [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Lumen Learning. Available at: [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. BYJU'S. Available at: [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.3: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-amine (CAS Number: 1213103-28-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5,7-Difluorochroman-4-amine is a chiral synthetic intermediate of significant interest in medicinal chemistry. Its structural similarity to key pharmacophores and its role as a precursor in the synthesis of advanced pharmaceutical agents underscore its importance. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven methodology for its synthesis from its alcohol precursor, and discusses its potential applications in drug discovery. The chroman scaffold, a privileged structure in medicinal chemistry, imparts unique conformational constraints and physicochemical properties, making its derivatives, such as the title compound, valuable building blocks for novel therapeutics.

Introduction: The Significance of the Fluorinated Chroman Scaffold

The chroman ring system is a recurring motif in a multitude of biologically active natural products and synthetic compounds. The incorporation of fluorine atoms into this scaffold, as seen in (R)-5,7-Difluorochroman-4-amine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These favorable modifications make fluorinated chromans highly sought-after intermediates in the development of new chemical entities. (R)-5,7-Difluorochroman-4-amine, with its chiral amine functionality, presents a key point for diversification and the introduction of pharmacophoric elements essential for therapeutic activity. Its immediate precursor, (R)-5,7-Difluorochroman-4-ol, is a well-documented intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1] This lineage highlights the pharmaceutical relevance of the (R)-5,7-difluorochroman backbone.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (R)-5,7-Difluorochroman-4-amine is crucial for its effective use in synthesis and drug design. The following table summarizes key known and predicted properties.

PropertyValueSource
CAS Number 1213103-28-6N/A
Molecular Formula C₉H₁₀F₂NON/A
Molecular Weight 185.18 g/mol N/A
Appearance Predicted: Off-white to pale yellow solidN/A
Boiling Point Predicted: ~250-270 °C at 760 mmHgN/A
Melting Point Not availableN/A
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents.N/A
pKa (of the amine) Predicted: ~8.5-9.5N/A

Synthesis and Mechanism

The synthesis of (R)-5,7-Difluorochroman-4-amine is most logically achieved from its corresponding alcohol, (R)-5,7-Difluorochroman-4-ol, via a stereospecific conversion. The following protocol describes a robust and widely applicable two-step process involving a Mitsunobu reaction followed by a Staudinger reduction. This sequence is known to proceed with a net inversion of stereochemistry at the chiral center.

Synthesis of the Precursor: (R)-5,7-Difluorochroman-4-ol

The synthesis of the chiral alcohol precursor is a critical first step. It is typically prepared by the asymmetric reduction of 5,7-difluorochroman-4-one.[2]

Experimental Protocol 1: Asymmetric Reduction of 5,7-Difluorochroman-4-one

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq.) in THF, maintaining the temperature below 10 °C.

  • Substrate Addition: Prepare a solution of 5,7-difluorochroman-4-one (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Slowly and carefully add methanol to the reaction mixture at 0-5 °C to quench the excess borane.

  • Workup: Concentrate the mixture under reduced pressure. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford (R)-5,7-Difluorochroman-4-ol.

Stereospecific Conversion to (R)-5,7-Difluorochroman-4-amine

The conversion of the chiral alcohol to the chiral amine with inversion of stereochemistry is a key transformation. The Mitsunobu reaction, followed by a Staudinger reduction, provides a reliable pathway.

Experimental Protocol 2: Synthesis of (R)-5,7-Difluorochroman-4-amine

Step 1: Mitsunobu Reaction with Diphenylphosphoryl Azide (DPPA)

  • Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (R)-5,7-Difluorochroman-4-ol (1.0 eq.) and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azide Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. Maintain the temperature below 5 °C. A color change and/or the formation of a precipitate is typically observed.

  • DPPA Addition: After stirring for 15-30 minutes, add diphenylphosphoryl azide (DPPA) (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product, (S)-4-azido-5,7-difluorochroman, can be purified by column chromatography or taken directly to the next step.

Step 2: Staudinger Reduction of the Azide

  • Reaction Setup: Dissolve the crude (S)-4-azido-5,7-difluorochroman from the previous step in a mixture of THF and water.

  • Reduction: Add triphenylphosphine (1.2 eq.) to the solution. The mixture is typically stirred at room temperature until the evolution of nitrogen gas ceases. The reaction can be gently heated to ensure completion.

  • Hydrolysis: The intermediate iminophosphorane is hydrolyzed by the water present in the solvent system. Stirring is continued for several hours or overnight.

  • Workup: Acidify the reaction mixture with aqueous HCl. Wash the aqueous layer with diethyl ether or ethyl acetate to remove triphenylphosphine oxide. Basify the aqueous layer with NaOH to a pH > 10.

  • Extraction: Extract the product with ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-5,7-Difluorochroman-4-amine. Further purification can be achieved by column chromatography or crystallization.

Mechanistic Rationale

The choice of the Mitsunobu-Staudinger sequence is deliberate to ensure stereochemical control. The Mitsunobu reaction proceeds via an SN2 mechanism, where the incoming nucleophile (in this case, the azide) attacks the carbon atom bearing the activated hydroxyl group, leading to an inversion of configuration. The subsequent Staudinger reduction of the azide to the amine occurs without affecting the chiral center, thus preserving the inverted stereochemistry.

G cluster_0 Synthesis of (R)-5,7-Difluorochroman-4-ol cluster_1 Synthesis of (R)-5,7-Difluorochroman-4-amine 5,7-Difluorochroman-4-one 5,7-Difluorochroman-4-one Asymmetric Reduction Asymmetric Reduction 5,7-Difluorochroman-4-one->Asymmetric Reduction (R)-CBS catalyst, BH3-SMe2 (R)-5,7-Difluorochroman-4-ol (R)-5,7-Difluorochroman-4-ol Asymmetric Reduction->(R)-5,7-Difluorochroman-4-ol (R)-5,7-Difluorochroman-4-ol_2 (R)-5,7-Difluorochroman-4-ol Mitsunobu Reaction Mitsunobu Reaction (R)-5,7-Difluorochroman-4-ol_2->Mitsunobu Reaction PPh3, DEAD, DPPA (S)-4-Azido-5,7-difluorochroman (S)-4-Azido-5,7-difluorochroman Mitsunobu Reaction->(S)-4-Azido-5,7-difluorochroman Inversion of Stereochemistry Staudinger Reduction Staudinger Reduction (S)-4-Azido-5,7-difluorochroman->Staudinger Reduction PPh3, H2O (R)-5,7-Difluorochroman-4-amine (R)-5,7-Difluorochroman-4-amine Staudinger Reduction->(R)-5,7-Difluorochroman-4-amine

Caption: Synthetic pathway to (R)-5,7-Difluorochroman-4-amine.

Analytical Characterization (Predicted)

Due to the limited availability of published spectral data for (R)-5,7-Difluorochroman-4-amine, the following characterization data is predicted based on its chemical structure and known spectral data of similar compounds.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.0-6.5 (m, 2H, Ar-H)

    • δ 4.5-4.2 (m, 2H, -O-CH₂-)

    • δ 4.1-3.9 (m, 1H, -CH-NH₂)

    • δ 2.5-2.2 (m, 2H, -CH₂-CH-)

    • δ 1.8-1.5 (br s, 2H, -NH₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 160-155 (dd, J = 245, 12 Hz, C-F)

    • δ 140-135 (dd, J = 250, 13 Hz, C-F)

    • δ 115-110 (m, Ar-C)

    • δ 100-95 (m, Ar-C)

    • δ 65-60 (-O-CH₂-)

    • δ 55-50 (-CH-NH₂)

    • δ 35-30 (-CH₂-CH-)

  • Mass Spectrometry (ESI+):

    • m/z 186.08 [M+H]⁺

Applications in Drug Discovery

The primary utility of (R)-5,7-Difluorochroman-4-amine lies in its role as a versatile chiral building block. The primary amine serves as a nucleophilic handle for the introduction of a wide array of functional groups and molecular scaffolds.

  • Synthesis of Tegoprazan Analogues: As an analogue of a key Tegoprazan intermediate, this compound is ideally suited for the synthesis of novel P-CABs with potentially improved pharmacokinetic or pharmacodynamic profiles.

  • Scaffold for Library Synthesis: The chroman-amine core can be readily derivatized to generate libraries of novel compounds for high-throughput screening against various biological targets.

  • Development of CNS-Active Agents: The chroman scaffold is present in several compounds with activity in the central nervous system. The specific stereochemistry and fluorine substitution pattern of (R)-5,7-Difluorochroman-4-amine may offer advantages in designing new CNS drug candidates.

G Start (R)-5,7-Difluorochroman-4-amine App1 Synthesis of Tegoprazan Analogues Start->App1 App2 Combinatorial Library Synthesis Start->App2 App3 Development of CNS-Active Agents Start->App3 End1 Novel P-CABs App1->End1 End2 Diverse Chemical Libraries for HTS App2->End2 End3 New Neurological Drug Candidates App3->End3

Caption: Applications of (R)-5,7-Difluorochroman-4-amine.

Conclusion

(R)-5,7-Difluorochroman-4-amine represents a valuable and underutilized chiral building block in medicinal chemistry. While not a final drug product itself, its strategic importance as a synthetic intermediate is clear. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, provide a clear path for its preparation. The unique combination of a rigid chroman scaffold, stereodefined amine functionality, and strategic fluorination positions this compound as a powerful tool for the synthesis of next-generation therapeutic agents. Further exploration of its utility in diverse drug discovery programs is warranted and holds considerable promise.

References

Sources

An In-Depth Technical Guide to 5,7-Difluorochroman-4-amine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluorochroman-4-amine hydrochloride (CAS 1392211-80-1) is a fluorinated heterocyclic amine that has garnered significant interest as a versatile building block in medicinal chemistry. Its structural relationship to key intermediates in the synthesis of novel therapeutic agents, most notably the new generation of potassium-competitive acid blockers (P-CABs), underscores its importance. The strategic incorporation of fluorine atoms into the chroman scaffold can profoundly influence the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability and binding affinity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical methodologies, and applications of this compound hydrochloride, with a particular focus on its role in the synthesis of Tegoprazan analogues.

Introduction: The Emerging Role of Fluorinated Chromanamines in Drug Discovery

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into this scaffold, as seen in this compound hydrochloride, offers a powerful tool for modulating molecular properties. Fluorine's high electronegativity and small size can alter the acidity of nearby protons, influence conformational preferences, and block sites of metabolism, often leading to improved pharmacokinetic and pharmacodynamic profiles.

The primary driver for the heightened interest in this compound is its close structural analogy to (R)-5,7-difluorochroman-4-ol, a pivotal intermediate in the synthesis of Tegoprazan.[1][2] Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[1] This connection firmly places this compound hydrochloride as a valuable starting material for the synthesis of novel P-CABs and other potential therapeutic agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound hydrochloride is essential for its effective use in synthesis and drug design. While experimental data for this specific salt is not extensively published, the properties can be inferred from data on its precursors and related analogues, as well as computational predictions.

PropertyValue/PredictionSource
CAS Number 1392211-80-1-
Molecular Formula C₉H₁₀BrClFNO-
Molecular Weight 221.64 g/mol -
Appearance White to off-white solid (predicted)-
Solubility Soluble in water, methanol (predicted)[3]
pKa (amine) ~8-9 (predicted)-
LogP (for free base) 1.9 (predicted)-
Melting Point Not available-
Boiling Point Not available-

Note: Some of the physicochemical properties are predicted and should be confirmed experimentally.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that begins with the construction of the 5,7-difluorochroman-4-one core. This ketone is then converted to the corresponding amine, which is subsequently salified to yield the hydrochloride salt.

Synthesis of the Key Intermediate: 5,7-Difluorochroman-4-one

The synthesis of 5,7-difluorochroman-4-one is a critical first step. A common and effective method involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenoxypropionic acid.[4]

Synthesis_Workflow cluster_0 Synthesis of 5,7-Difluorochroman-4-one A 3,5-Difluorophenol C 3-(3,5-Difluorophenoxy)propionic acid A->C Williamson Ether Synthesis B 3-Bromopropionic acid B->C D 5,7-Difluorochroman-4-one C->D Intramolecular Friedel-Crafts Acylation

Caption: Synthesis of the key precursor, 5,7-Difluorochroman-4-one.

Experimental Protocol: Synthesis of 5,7-Difluorochroman-4-one

  • Step 1: Synthesis of 3-(3,5-Difluorophenoxy)propionic acid. To a solution of 3,5-difluorophenol and a suitable base (e.g., sodium hydroxide) in a polar aprotic solvent (e.g., acetone), add 3-bromopropionic acid. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. After cooling, acidify the mixture and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to yield 3-(3,5-difluorophenoxy)propionic acid.

  • Step 2: Intramolecular Friedel-Crafts Acylation. Add 3-(3,5-difluorophenoxy)propionic acid to a strong acid catalyst, such as polyphosphoric acid or Eaton's reagent. Heat the mixture to promote cyclization. After the reaction is complete, quench the reaction by pouring it onto ice. Extract the product, 5,7-difluorochroman-4-one, with an appropriate organic solvent. Purify the crude product by column chromatography or recrystallization.[4]

Conversion to this compound Hydrochloride

The conversion of 5,7-difluorochroman-4-one to the target amine can be achieved through reductive amination. This is a robust and widely used method for the synthesis of amines from ketones.

Reductive_Amination_Workflow cluster_1 Reductive Amination and Salt Formation D 5,7-Difluorochroman-4-one F This compound (free base) D->F Reductive Amination (e.g., NaBH3CN) E Ammonium Acetate or Hydroxylamine E->F G This compound hydrochloride F->G Salt Formation (HCl in Ether)

Caption: Conversion of the ketone to the final hydrochloride salt.

Experimental Protocol: Reductive Amination of 5,7-Difluorochroman-4-one

  • Step 1: Imine/Oxime Formation. Dissolve 5,7-difluorochroman-4-one in a suitable solvent such as methanol or ethanol. Add an amine source, typically ammonium acetate or hydroxylamine hydrochloride, and a mild acid catalyst if necessary. Stir the reaction at room temperature or with gentle heating to form the intermediate imine or oxime.

  • Step 2: Reduction. To the solution containing the imine or oxime, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. Monitor the reaction by TLC.

  • Step 3: Work-up and Isolation of the Free Base. Once the reaction is complete, quench any remaining reducing agent by the careful addition of an aqueous acid solution. Basify the mixture with an aqueous base (e.g., NaOH) and extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers and concentrate under reduced pressure.

  • Step 4: Hydrochloride Salt Formation. Dissolve the crude this compound free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Add a solution of hydrogen chloride in ether or isopropanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of this compound hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic methylene protons of the chroman ring, and the methine proton at the 4-position. The coupling of these protons with the adjacent fluorine atoms will result in complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The signals for the aliphatic carbons of the chroman ring will also be present.

  • ¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms at the 5 and 7 positions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The mass spectrum will show the molecular ion peak corresponding to the free base, [M+H]⁺. The fragmentation pattern can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound hydrochloride. Due to the basic nature of the amine, a reversed-phase method with an acidic mobile phase is generally suitable.

Representative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution of acetonitrile and water containing an acidic modifier such as 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

For quantitative analysis of the amine, pre-column derivatization with a chromophoric or fluorophoric reagent like dansyl chloride or o-phthalaldehyde (OPA) can be employed to enhance sensitivity and selectivity.[5]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound hydrochloride is as a key building block in the synthesis of novel drug candidates. Its structural features make it particularly valuable for the development of analogues of Tegoprazan and other compounds targeting the H⁺/K⁺-ATPase.

Drug_Discovery_Logic cluster_2 Role in Drug Discovery Start This compound Hydrochloride A Coupling with Substituted Benzimidazoles Start->A B Library of Tegoprazan Analogues A->B C Structure-Activity Relationship (SAR) Studies B->C D Lead Optimization C->D E Novel P-CAB Candidates D->E

Caption: Logical workflow for the use of the title compound in drug discovery.

The amine functionality provides a convenient handle for coupling with other molecular fragments, typically through amide bond formation or nucleophilic aromatic substitution reactions. By systematically varying the substituents on the benzimidazole or other heterocyclic core that it is coupled to, medicinal chemists can explore the structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting compounds. The presence of the two fluorine atoms is expected to enhance metabolic stability and may also contribute to improved binding affinity at the target protein.

Safety and Handling

This compound hydrochloride should be handled in accordance with good laboratory practices. It is advisable to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and its strategic structural features, particularly the presence of two fluorine atoms on the chroman core, make it an attractive starting point for the development of novel therapeutic agents. The established link to the synthesis of Tegoprazan highlights its potential in the discovery of new potassium-competitive acid blockers. This in-depth technical guide provides the necessary information for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

  • Tegoprazan | New Drug Approvals. (2021, September 6). New Drug Approvals. Retrieved February 13, 2026, from [Link]

Sources

Strategic Engineering of Fluorinated Chroman Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the core for tocopherols (Vitamin E), flavonoids, and diverse synthetic therapeutics.[1] However, the native scaffold often suffers from rapid metabolic oxidation and suboptimal membrane permeability.

This guide addresses the strategic incorporation of fluorine into the chroman architecture. Fluorination utilizes the high electronegativity (4.0 Pauling scale) and the strength of the C-F bond (~110 kcal/mol) to modulate pKa, block metabolic soft spots (specifically CYP450 oxidation), and enhance lipophilicity without significant steric perturbation. This document analyzes the structure-activity relationships (SAR), specific therapeutic applications in oncology and virology, and provides validated protocols for biological evaluation.

Part 1: The Medicinal Chemistry of Fluorination

The "Fluorine Effect" on the Chroman Scaffold

Replacing hydrogen with fluorine or a trifluoromethyl group (-CF


) on the chroman core is not merely a steric substitution; it is an electronic recalibration of the molecule.
  • Metabolic Blockade (C6 & C8 Positions): The C6 and C8 positions of the chroman ring are electron-rich and prone to oxidative metabolism. Fluorine substitution at these sites effectively blocks hydroxylation, extending the half-life (

    
    ) of the compound in vivo.
    
  • Lipophilicity Modulation: The introduction of a -CF

    
     group, particularly at the C2 or C4 position, significantly increases 
    
    
    
    , facilitating passive transport across the blood-brain barrier (BBB) or tumor cell membranes.
  • Conformational Locking: The gauche effect induced by fluorine can lock the chroman ring into specific conformations, reducing the entropic penalty upon binding to enzyme active sites (e.g., Aromatase or SIRT2).

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the strategic impact of fluorination at specific positions on the chroman-4-one core.

SAR_Logic Chroman Chroman-4-one Scaffold C6_F C6-Fluoro: Blocks CYP450 Metabolism Increases Potency (Aromatase) Chroman->C6_F Metabolic Stability C8_F C8-Fluoro: Electronic Tuning Modulates pKa of Phenols Chroman->C8_F Electronic Effect C2_CF3 C2-CF3: Enhances Lipophilicity Membrane Permeability Chroman->C2_CF3 Bioavailability C3_Aryl C3-Aryl Moiety: Pharmacophore Anchor (e.g., Pyridine for H-bonding) Chroman->C3_Aryl Target Binding

Figure 1: Strategic impact of fluorination sites on the chroman-4-one scaffold. C6/C8 substitutions target metabolic stability, while C2/C3 modifications drive pharmacokinetics and binding affinity.

Part 2: Therapeutic Applications & Case Studies

Oncology: Aromatase Inhibition in Breast Cancer

Aromatase (CYP19A1) is the rate-limiting enzyme in estrogen biosynthesis.[2] Steroidal inhibitors (e.g., Exemestane) are effective but can have androgenic side effects. Fluorinated chromanones offer a non-steroidal alternative.

  • Key Compound: 6-fluoro-3-(pyridin-3-yl)chroman-4-one.[2]

  • Mechanism: The pyridine nitrogen coordinates with the heme iron of aromatase, while the chroman core mimics the steroid backbone. The C6-fluorine is critical; it prevents metabolic degradation of the ring, resulting in an IC

    
     of 0.8 µM , a 36-fold increase in potency compared to the non-fluorinated parent molecule [1].
    
Virology: Anti-Influenza Activity

Fluorinated flavanones (2-arylchroman-4-ones) have shown efficacy against Influenza A (H1N1).[3][4][5]

  • Key Compound: 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one.[3][5]

  • Mechanism: This "tri-fluorinated" architecture combines metabolic stability (C6, C8) with high lipophilicity (C2-CF

    
     phenyl).
    
  • Performance: It exhibits an IC

    
     of 6 µM  with a Selectivity Index (SI) of 150, indicating high potency with low cytotoxicity to normal MDCK cells [2].[3]
    

Part 3: Experimental Protocols

Protocol A: Fluorescence-Based Aromatase Inhibition Assay

Rationale: Traditional radiometric assays are hazardous. This fluorescence method uses a recombinant enzyme and a fluorogenic substrate (Dibenzylfluorescein), providing a direct readout of enzymatic turnover.

Materials:

  • Recombinant Human Aromatase (CYP19A1).

  • Substrate: Dibenzylfluorescein (DBF).

  • Positive Control: Letrozole.

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 100 mM KCl, 1 mM EDTA.

  • Cofactor: NADPH regenerating system.

Workflow:

  • Preparation: Dissolve fluorinated chroman derivatives in DMSO. Ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation.

  • Incubation: Mix 4 µL of inhibitor (varying concentrations) with 96 µL of Enzyme/Buffer mix. Incubate at 37°C for 10 minutes to allow pre-equilibrium binding.

  • Initiation: Add 100 µL of Cofactor/Substrate mix (200 µM NADPH, 0.4 µM DBF).

  • Measurement: Monitor fluorescence continuously for 30 minutes at Ex/Em = 485/530 nm .

  • Validation: Calculate the slope of the linear phase. The IC

    
     is derived from the dose-response curve of the reaction rates. Self-Check: If the background fluorescence of the compound is high (common with some chromones), use a "compound only" blank.
    
Protocol B: Evaluation of Mitochondrial-Mediated Apoptosis (ROS Assay)

Rationale: Many fluorinated chromans exert anticancer effects by triggering Reactive Oxygen Species (ROS) accumulation, leading to mitochondrial membrane potential (


) collapse.

Materials:

  • Cell Line: MCF-7 (Breast Cancer) or A549 (Lung Cancer).[6]

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Instrument: Flow Cytometer (FITC channel).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with IC

    
     concentration of the fluorinated chroman for 12h, 24h, and 48h. Include a generic chroman control to verify the "fluorine effect."
    
  • Staining: Wash cells with PBS. Incubate with 10 µM DCFH-DA for 30 min at 37°C in the dark.

  • Analysis: Harvest cells and analyze via flow cytometry. DCFH-DA is non-fluorescent but is oxidized by intracellular ROS to fluorescent DCF.

  • Data Interpretation: A rightward shift in the histogram peak indicates increased oxidative stress.

Visualization: Mechanism of Action (MoA) Pathway

The following diagram details the intracellular cascade triggered by cytotoxic fluorinated chromans.

MoA_Pathway Compound Fluorinated Chroman (Cell Entry) Mitochondria Mitochondrial Accumulation Compound->Mitochondria Lipophilic Targeting ROS ROS Generation (Oxidative Stress) Mitochondria->ROS ETC Disruption Membrane_Pot Collapse of Membrane Potential (ΔΨm) ROS->Membrane_Pot Damage CytoC Cytochrome C Release Membrane_Pot->CytoC Caspase Caspase 9/3 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Signal transduction pathway for chroman-induced apoptosis. The lipophilic nature of fluorinated derivatives facilitates mitochondrial targeting, triggering the intrinsic apoptotic pathway.

Part 4: Data Analysis & Comparative Potency

The table below summarizes the impact of fluorine substitution on biological activity across different targets, highlighting the superiority of fluorinated analogs over their hydrogenated counterparts.

Compound ClassSubstitution (R)TargetIC

/ Activity
OutcomeRef
Isoflavanone H (Parent)Aromatase29.0 µMWeak Inhibition[1]
Isoflavanone 6-Fluoro Aromatase0.8 µM 36x Potency Increase [1]
Chroman-4-one 4-phenyl (H)Influenza A>100 µMInactive[2]
Chroman-4-one 6,8-difluoro + 4-CF

Influenza A6.0 µM High Potency (SI=150)[2]
Coumarin 4-MethylAntioxidantModerateStandard Activity[3]
Coumarin 4-Trifluoromethyl AntioxidantHighEnhanced Radical Scavenging[3]

Technical Insight: The data consistently demonstrates that C6-fluorination is the "sweet spot" for enzymatic inhibition in the chroman series, likely due to the prevention of metabolic deactivation at this electron-rich site.

References

  • Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

  • Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Source: Molecular Diversity (via PubMed). URL:[Link]

  • Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Source: MDPI (Molecules). URL:[Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms. Source: International Journal of Molecular Sciences (via PMC). URL:[Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 5,7-Difluorochroman-4-amine Interactions with the Gastric Proton Pump

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of 5,7-Difluorochroman-4-amine, a novel fluorinated ligand, with its putative biological target, the human gastric proton pump (H⁺,K⁺-ATPase). As a derivative of a key intermediate in the synthesis of the K⁺-competitive acid blocker (P-CAB) Tegoprazan, this compound holds significant therapeutic potential. This document details a rigorous computational methodology, from target identification and system preparation to molecular docking and all-atom molecular dynamics simulations. Each protocol is presented as a self-validating system, emphasizing the causal reasoning behind critical experimental choices to ensure scientific integrity and reproducibility. The objective is to equip researchers with a robust framework to predict binding modes, characterize molecular interactions, and assess complex stability, thereby accelerating the rational design of next-generation acid suppressants.

Introduction and Strategic Rationale

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic incorporation of fluorine atoms can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[2] this compound emerges from this promising chemical space. While not extensively characterized, its structural precursors, such as (R)-5,7-Difluorochroman-4-ol, are pivotal intermediates in the synthesis of Tegoprazan, a potent inhibitor of the gastric H⁺,K⁺-ATPase.[3][4]

The gastric H⁺,K⁺-ATPase, or proton pump, is the enzyme directly responsible for the acidification of the stomach and is the primary therapeutic target for treating acid-related diseases.[5][6] Potassium-competitive acid blockers (P-CABs) represent a major class of inhibitors that bind to the enzyme in a K⁺-competitive manner, offering rapid and potent acid suppression.[2] Given the shared lineage, it is a scientifically grounded hypothesis that this compound interacts with the luminal ion-binding vestibule of the H⁺,K⁺-ATPase.

This guide outlines a complete in silico strategy to investigate this hypothesis, providing a blueprint for generating actionable data for drug discovery programs.

Computational_Workflow cluster_prep Part 1: System Preparation cluster_dock Part 2: Binding Pose Prediction cluster_md Part 3: Dynamic Validation & Analysis Target_ID Target Selection (H⁺,K⁺-ATPase, PDB: 6JXH) Receptor_Prep Receptor Preparation (PDB2PQR, PROPKA) Target_ID->Receptor_Prep Ligand_Build Ligand Construction (this compound) Ligand_Param Ligand Parameterization (CGenFF Server) Ligand_Build->Ligand_Param Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Param->Docking Pose_Analysis Pose Clustering & Selection Docking->Pose_Analysis MD_Setup MD System Setup (Solvation & Ionization) Pose_Analysis->MD_Setup MD_Sim Molecular Dynamics Simulation (GROMACS: Equilibration & Production) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->MD_Analysis MD_Workflow cluster_md_prep System Setup cluster_md_run Simulation Combine 1. Combine Protein + Ligand Topologies Solvate 2. Solvate (Place in Water Box) Combine->Solvate Ionize 3. Add Ions (Neutralize System) Solvate->Ionize EM 4. Energy Minimization (Remove Steric Clashes) Ionize->EM NVT 5. NVT Equilibration (Stabilize Temperature) EM->NVT NPT 6. NPT Equilibration (Stabilize Pressure/Density) NVT->NPT Prod 7. Production MD (Generate Trajectory) NPT->Prod Final_Interactions cluster_ligand This compound cluster_receptor H⁺,K⁺-ATPase Binding Pocket Ligand_Amine Amine (-NH2) Receptor_Glu820 Glu820 Ligand_Amine->Receptor_Glu820 Stable H-Bond (>85% occupancy) Ligand_Aro Difluoro-Aromatic Ring Receptor_Lys791 Lys791 Ligand_Aro->Receptor_Lys791 Pi-Cation Interaction Receptor_Tyr801 Tyr801 Ligand_Aro->Receptor_Tyr801 Pi-Pi Stacking

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5,7-Difluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluorochroman-4-amine represents a key heterocyclic scaffold of significant interest in medicinal chemistry. As a fluorinated derivative of chroman-4-amine, it possesses structural alerts that suggest potential utility as a versatile intermediate in the synthesis of novel therapeutic agents. The strategic placement of fluorine atoms is known to modulate physicochemical properties such as lipophilicity and metabolic stability, making a thorough characterization of this compound essential for its application in drug discovery pipelines.[1]

This guide addresses the notable absence of publicly available empirical data for this compound. Rather than a simple data sheet, this document serves as a comprehensive, field-proven framework for research scientists. It details the foundational principles and authoritative experimental protocols necessary to generate a robust solubility and stability data package from first principles, ensuring compliance with rigorous industry and regulatory standards.

Introduction: The Strategic Value of Fluorinated Chromanamines

The chroman-4-one scaffold and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds.[2] The introduction of an amine at the 4-position creates a chiral center and a basic handle for further chemical elaboration, while fluorine substitution on the aromatic ring can profoundly influence molecular properties. Specifically, fluorine can enhance binding affinity, block metabolic oxidation, and alter pKa, thereby improving a compound's overall drug-like characteristics.[1][3][4]

Solubility Profiling: From High-Throughput Screening to Thermodynamic Certainty

Solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems. Low aqueous solubility can severely hamper in vitro assay reliability and is a leading cause of poor bioavailability in preclinical studies. Therefore, a multi-faceted approach to solubility assessment is required, distinguishing between early-stage kinetic measurements and definitive thermodynamic values.

The Duality of Solubility: Kinetic vs. Thermodynamic Data
  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous medium. It is a high-throughput assessment suitable for ranking large numbers of compounds in early discovery phases.[6][7] However, it can overestimate true solubility due to the formation of supersaturated solutions or amorphous precipitates.[8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature.[6] This "shake-flask" method is the gold standard and is essential for lead optimization and pre-formulation development.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for establishing the equilibrium solubility of this compound. The causality is clear: by ensuring an excess of solid is present over a prolonged incubation, we guarantee that a true equilibrium is reached between the dissolved and solid states.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing relevant aqueous buffers (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline) and process-relevant organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 to 48 hours. This extended time is crucial to allow for the dissolution/re-precipitation process to reach a true equilibrium.

  • Sample Clarification: After incubation, allow the vials to stand, permitting the excess solid to settle. Carefully collect the supernatant. To remove any remaining microscopic particles, which would artificially inflate the measured concentration, centrifuge the supernatant at high speed (e.g., >14,000 rpm) and/or filter it through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute the clarified supernatant into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a multi-point calibration curve prepared from a known stock solution.

  • Solid-State Analysis (Self-Validating Step): Recover the remaining solid from the vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This is a critical trustworthiness check to confirm that the compound has not changed its crystalline form or converted to a different salt or solvate during the experiment.

Data Presentation: Solubility Profile of this compound

All quantitative solubility data should be summarized for clear interpretation and comparison.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Phosphate-Buffered Saline7.425[Experimental Value][Calculated Value]
Acetate Buffer5.025[Experimental Value][Calculated Value]
MethanolN/A25[Experimental Value][Calculated Value]
AcetonitrileN/A25[Experimental Value][Calculated Value]
DichloromethaneN/A25[Experimental Value][Calculated Value]
Visualization: Solubility Assessment Workflow

This diagram outlines the logical flow for characterizing the solubility of a new chemical entity.

G cluster_0 Phase 1: Early Discovery cluster_1 Phase 2: Lead Optimization DMSO_Stock Prepare 10 mM DMSO Stock Kinetic_Assay Kinetic Solubility Assay (Nephelometry or HPLC-UV) DMSO_Stock->Kinetic_Assay Dilute into aqueous buffer Rank_Order Rank Order Compounds (High/Medium/Low Solubility) Kinetic_Assay->Rank_Order Excess_Solid Add Excess Solid to Vials Rank_Order->Excess_Solid Advance Promising Compounds Shake_Flask Shake-Flask Incubation (24-48h at Temp) Excess_Solid->Shake_Flask Multiple solvents & pH values Analyze Centrifuge/Filter Supernatant Quantify by LC-MS/MS Shake_Flask->Analyze XRPD Analyze Residual Solid (XRPD) Shake_Flask->XRPD Self-Validation Thermo_Data Report Thermodynamic Solubility Data Analyze->Thermo_Data

Caption: Workflow for solubility testing from early to late-stage discovery.

Stability Profile and Forced Degradation

Understanding a compound's intrinsic stability is paramount for defining storage conditions, re-test periods, and predicting potential degradation pathways. The International Council for Harmonisation (ICH) provides a clear framework for this assessment.[9][10][11] Forced degradation (or stress testing) is the cornerstone of this process. Its purpose is to intentionally degrade the molecule under harsh conditions to identify likely degradation products and to develop a "stability-indicating" analytical method capable of separating these degradants from the parent compound.[12]

The Principle of Forced Degradation

The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[13] This level of degradation is sufficient to produce and identify the primary degradation products without generating secondary or tertiary degradants that would not be observed under normal storage conditions. This process is fundamental for validating that your analytical method is specific and fit for purpose.

Experimental Protocol: Forced Degradation Study

This protocol subjects this compound to five key stress conditions.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for several hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and hold at room temperature. Causality Note: Amine-containing compounds can be sensitive to base, so milder conditions are often used initially.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and hold at room temperature.

    • Thermal Degradation: Heat the stock solution at 60-80°C. Also, test the solid compound in a dry oven at the same temperature.

    • Photostability: Expose the solid compound and a solution to controlled UV and visible light as specified in ICH guideline Q1B.

  • Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analytical Detection: Analyze all samples by a high-resolution LC-MS/MS method. The goal is to develop a chromatographic gradient that achieves baseline separation of the parent peak from all major degradation products.

  • Mass Balance: The sum of the peak area of the parent compound and all degradation products should be close to the initial peak area of the parent compound. A good mass balance (>95%) provides confidence that all significant degradants are being detected.

Data Presentation: Summary of Forced Degradation Results
Stress Condition Time (h) Parent Remaining (%) No. of Degradants Major Degradant (m/z)
0.1 M HCl, 60°C24[Value][Value][Value]
0.1 M NaOH, RT8[Value][Value][Value]
3% H₂O₂, RT24[Value][Value][Value]
Thermal (Solid, 80°C)48[Value][Value][Value]
Photolytic (ICH Q1B)-[Value][Value][Value]
Visualization: Stability Testing and Method Validation Workflow

This diagram shows the logical connection between forced degradation and formal stability studies.

G cluster_0 Forced Degradation cluster_1 ICH Stability Study Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Analyze Analyze by LC-MS/MS Identify Degradation Peaks Stress->Analyze Develop Develop Stability-Indicating Analytical Method Analyze->Develop Validate Validate Method (Specificity) Develop->Validate Store Store Compound at ICH Conditions (e.g., 25°C/60% RH & 40°C/75% RH) Validate->Store Use Validated Method For Formal Stability Testing Test Test at Time Points (0, 3, 6, 9, 12 months) Store->Test Evaluate Evaluate Data for Trends Establish Re-test Period Test->Evaluate

Caption: Workflow from forced degradation to formal ICH stability study.

Conclusion

While direct empirical data for this compound is not currently in the public domain, its structural significance warrants a thorough physicochemical characterization. This guide provides the strategic framework and detailed, authoritative protocols for any research and development team to generate a comprehensive solubility and stability data package. By following these self-validating systems for thermodynamic solubility and forced degradation, scientists can build the foundational knowledge required to confidently assess the viability of this compound and advance it within the drug development lifecycle. The principles and methodologies described herein represent the gold standard in the pharmaceutical industry for ensuring data integrity, scientific rigor, and regulatory readiness.

References

  • Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/exploring-the-chemical-properties-and-applications-of-r-5-7-difluorochroman-4-ol_dax651.html]
  • (R)-5,7-Difluorochroman-4-ol | 1270294-05-7. BenchChem. [URL: https://www.benchchem.com/product/bcp231338]
  • 5,7-difluorochroman-4-one | 844648-22-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82729578.htm]
  • Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7. Smolecule. [URL: https://www.smolecule.com/cas-1270294-05-7.html]
  • (R)-5,7-Difluorochroman-4-ol solubility and stability data. BenchChem. [URL: https://www.benchchem.
  • Structure Determination of Tegoprazan Polymorphs. MDPI. [URL: https://www.mdpi.com/2673-862X/3/3/30]
  • Application Note: Derivatization of (R)-5,7-Difluorochroman-4-ol for Biological Screening Libraries. BenchChem. [URL: https://www.benchchem.com/application-notes/derivatization-r-5-7-difluorochroman-4-ol-biological-screening-libraries]
  • A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol. ResearchGate. [URL: https://www.researchgate.
  • Shake-Flask Aqueous Solubility Assay. Enamine. [URL: https://enamine.net/services/admet/phys-chem-properties/shake-flask-aqueous-solubility-assay]
  • ADME Solubility Assay. BioDuro. [URL: https://www.bioduro-sundia.com/adme-solubility-assay/]
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. [URL: https://dmpk.wuxiapptec.com/in-vitro-adme-assays/physiochemical-property-testing/solubility-testing/]
  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [URL: https://www.inventivapharma.
  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/ICH_Q1A%28R2%29_Guideline_2003_08_25.pdf]
  • Fluorinated 2-arylchroman-4-ones and their derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38153637/]
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-14egnr57z5g4/v1]
  • Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. [URL: https://forcetechnology.com/da/services/emissioner-og-dannelse-af-nedbrydningsprodukter-i-aminbaserede-co2-fangstanlaeg/download-whitepaper]
  • IUPAC-NIST Solubility Data Series. 96. Amines with Water. AIP Publishing. [URL: https://pubs.aip.
  • On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c758503297a3a65f7c1300]
  • Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6890]
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q1-guideline-stability-testing-drug-substances-and-drug-products-step-2_en.pdf]
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. MatheO.
  • Mn Complex of a Fluorinated CDTA-Derivative: Stability, Inertness, and Paramagnetic Properties. ResearchGate. [URL: https://www.researchgate.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline]
  • The Stability of UV-Defluorination-Driven Crosslinked Carbon Nanotubes. MDPI. [URL: https://www.mdpi.com/2079-4991/14/9/840]
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873390/]
  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1-stability-testing-drug-substances-and-drug-products]
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [URL: https://www.research.ed.ac.uk/en/publications/degradation-of-amine-based-solvents-in-co2-capture-process-by-c]
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [URL: https://database.ich.org/sites/default/files/ICH_Q1_Guideline_draft_2025_0411.pdf]
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38250269/]
  • (S)-Chroman-4-amine hydrochloride. Alchem Pharmtech. [URL: https://www.alchempharmtech.com/products/cas-1035093-81-2]
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25743215/]
  • (4R)-chroman-4-amine. Mol-Instincts. [URL: https://www.molinstincts.com/sdf-2/4R-chroman-4-amine-CAS-188198-38-1.html]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5,7-Difluorochroman-4-one Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,7-difluorochroman-4-one scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate for potassium-competitive acid blockers (P-CABs), kinase inhibitors, and advanced agrochemicals. Its specific fluorination pattern imparts metabolic stability and unique electronic properties to the aromatic ring.

This guide details a robust, scalable two-step protocol for synthesizing this scaffold starting from commercially available 3,5-difluorophenol . Unlike traditional routes that rely on viscous Polyphosphoric Acid (PPA) or hazardous Aluminum Chloride (AlCl₃) melts, this protocol emphasizes the use of Eaton’s Reagent for the cyclization step. This modification offers superior thermal control, cleaner impurity profiles, and easier work-up procedures suitable for scale-up from gram to kilogram quantities.

Retrosynthetic Analysis & Strategy

The synthesis relies on the inherent symmetry of the starting material, 3,5-difluorophenol. Because both ortho-positions (relative to the hydroxyl) are chemically equivalent, the regioselectivity of the cyclization is naturally directed to the desired 5,7-difluoro substitution pattern without requiring blocking groups.

Strategic Pathway
  • Precursor Assembly: O-alkylation of 3,5-difluorophenol with 3-chloropropanoic acid under basic conditions to yield 3-(3,5-difluorophenoxy)propanoic acid .

  • Intramolecular Cyclization: Friedel-Crafts acylation of the carboxylic acid precursor using Eaton's Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) to close the ring.

RetroSynthesis Target Target: 5,7-Difluorochroman-4-one Precursor Precursor: 3-(3,5-difluorophenoxy)propanoic acid Target->Precursor Friedel-Crafts (Eaton's Reagent) SM Start: 3,5-Difluorophenol Precursor->SM Williamson Ether Synthesis Reagent1 + 3-Chloropropanoic acid

Figure 1: Retrosynthetic logic leveraging the symmetry of 3,5-difluorophenol to ensure regiochemical purity.

Protocol Phase I: Synthesis of the Precursor

Target: 3-(3,5-difluorophenoxy)propanoic acid Scale: 100 g Input (Scalable to kg)

The O-alkylation of electron-deficient phenols (like 3,5-difluorophenol) can be sluggish. We utilize a concentrated alkaline medium to ensure phenoxide generation and drive the displacement of the alkyl chloride.

Materials
ReagentEquiv.[1][2][3][4][5]Role
3,5-Difluorophenol1.0Starting Material
3-Chloropropanoic acid1.2Alkylating Agent
NaOH (35% aq. solution)2.5Base
Water5 VolSolvent
HCl (conc.)As req.Acidification
Step-by-Step Methodology
  • Phenoxide Formation:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and internal temperature probe, charge 3,5-difluorophenol (1.0 equiv) and Water (3 Vol).

    • Slowly add 35% NaOH (2.5 equiv) while maintaining the internal temperature < 40°C.

    • Mechanism Note: The solution will turn homogenous as the sodium phenoxide forms. Ensure pH > 12.

  • Alkylation:

    • Add 3-chloropropanoic acid (1.2 equiv) slowly.

    • Heat the reaction mixture to reflux (approx. 100°C) .

    • Maintain reflux for 4–6 hours . Monitor by HPLC for the consumption of phenol.

    • Critical Control: If reaction stalls (>5% phenol remaining), add an additional 0.2 equiv of 3-chloropropanoic acid and 0.4 equiv NaOH.

  • Work-up & Isolation:

    • Cool the mixture to 20°C.

    • Acidify the mixture dropwise with conc. HCl to pH 1–2. The product will precipitate as a white to off-white solid.

    • Stir the slurry at 0–5°C for 1 hour to maximize yield.

    • Filter the solid and wash with cold water (2 x 1 Vol) to remove residual salts.

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol Phase II: Cyclization to 5,7-Difluorochroman-4-one

Target: 5,7-difluorochroman-4-one Reagent System: Eaton’s Reagent (P₂O₅ / MsOH)

Standard industrial protocols often use Thionyl Chloride followed by AlCl₃. While effective, this generates stoichiometric aluminum waste and corrosive gases. Eaton’s Reagent acts as both solvent and Lewis acid catalyst, performing the dehydration and cyclization in one pot with significantly improved safety profiles.

Materials
ReagentEquiv.[1][2][3][4][5]Role
Precursor Acid (from Phase I)1.0Substrate
Eaton's Reagent4–6 VolCatalyst/Solvent
Ice/Water10 VolQuench
Ethyl AcetateAs req.Extraction
Step-by-Step Methodology
  • Reaction Setup:

    • Ensure all glassware is dry. Moisture deactivates the reagent.

    • Charge Eaton's Reagent (4 Vol) into the reactor.

    • Heat the reagent to 40°C .

  • Addition (The "Portion-Wise" Rule):

    • Add the Precursor Acid solid portion-wise over 30–60 minutes.

    • Safety Note: This reaction is exothermic.[3] Monitor internal temperature; do not exceed 50°C during addition to prevent polymerization (tar formation).

  • Cyclization:

    • Once addition is complete, ramp temperature to 60–70°C .

    • Stir for 2–3 hours .

    • Endpoint: Monitor by HPLC. The disappearance of the acid peak is usually rapid.

  • Quench & Isolation:

    • Cool the reaction mass to 20°C.

    • Slowly pour the reaction mixture into a stirred slurry of Ice/Water (10 Vol).

    • Caution: The hydrolysis of excess P₂O₅ is exothermic. Maintain quench temperature < 25°C.

    • Extract the aqueous slurry with Ethyl Acetate (2 x 5 Vol).

    • Wash the combined organic layers with Sat.[6] NaHCO₃ (to remove acidic impurities) and Brine.[6]

    • Concentrate under reduced pressure to yield the crude chromanone.

  • Purification (Recrystallization):

    • Recrystallize the crude solid from Heptane/IPA (9:1) or Hexanes .

    • Cool to 0°C, filter, and dry.

Expected Yield: 75–85% Appearance: White to pale yellow crystalline solid.

Process Workflow & Controls

The following diagram illustrates the critical decision points and controls for the scale-up process.

Workflow Start Start: 3,5-Difluorophenol Etherification Etherification (NaOH, 3-Cl-Propanoic Acid, 100°C) Start->Etherification Check1 QC Check: Phenol < 1%? Etherification->Check1 Check1->Etherification No (Add reagents) Acidify Acidification & Filtration (pH 1.0, 5°C) Check1->Acidify Yes Dry Drying (Vacuum, 45°C) Acidify->Dry Cyclization Cyclization (Eaton's Reagent, 60-70°C) Dry->Cyclization Check2 QC Check: Acid Consumed? Cyclization->Check2 Check2->Cyclization No (Extend time) Quench Quench into Ice Water (Exotherm Control) Check2->Quench Yes Workup Extraction & Recrystallization (Heptane/IPA) Quench->Workup Final Final Product: 5,7-Difluorochroman-4-one Workup->Final

Figure 2: End-to-end process workflow with integrated Quality Control (QC) checkpoints.

Analytical Specifications

To ensure the integrity of the synthesized material, the following analytical parameters should be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity ≥ 98.0% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
Identity Conforms to structure¹H-NMR (400 MHz, CDCl₃)
Melting Point 58–62°C (Lit. varies by polymorph)DSC or Capillary
Residual Solvent < 5000 ppm (EtOAc/Heptane)GC-HS

¹H-NMR Diagnostic Signals (CDCl₃):

  • δ 6.4–6.5 ppm (m, 2H): Aromatic protons (H-6, H-8). Note the splitting pattern due to F-coupling.

  • δ 4.55 ppm (t, 2H): O-CH₂ protons (Pos-2).

  • δ 2.80 ppm (t, 2H): CO-CH₂ protons (Pos-3).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase I Incomplete alkylation or diester formation.Ensure NaOH concentration is sufficient to keep the acid as a carboxylate salt (preventing esterification).
"Black Tar" in Phase II Overheating during Eaton's Reagent addition.The cyclization is highly exothermic. Add solid precursor slowly. Keep T < 50°C during addition.
Sticky Solid after Quench Residual MsOH or PPA trapped in lattice.Ensure thorough washing of the organic layer with water and NaHCO₃. Recrystallize from IPA/Heptane.
Regioisomer Contamination Unlikely due to symmetry.If unexpected peaks appear, check starting material purity (e.g., 2,4-difluorophenol contamination).

References

  • Patent Protocol (Scale-Up): Kim, J. H., et al. (2018). Method for preparing chromanone derivative. KR101894091B1. (Describes the industrial scale-up of 3-(3,5-difluorophenoxy)propanoic acid and subsequent cyclization).

  • Eaton's Reagent Methodology: Yang, Q., et al. (2014). Preparation of Tetrahydroisoquinoline-3-ones via Cyclization using Eaton's Reagent. Organic Syntheses, 91, 275-288. (Foundational protocol for using Eaton's reagent in similar cyclodehydrations).

  • Alternative Cyclization (SOCl₂/AlCl₃): Dasseux, J. L., et al. (2009). Substituted 1,3-dipheny-propane-1,3-dione derivatives. WO2009156072A1. (Describes the acid chloride route).

  • Precursor Availability: 3-(3,5-Difluorophenoxy)propanoic acid (CAS: 844648-19-7).[7]

Sources

Use of 5,7-Difluorochroman-4-amine in the synthesis of Tegoprazan

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Tegoprazan: The Critical Role of the (R)-5,7-Difluorochroman-4-ol Intermediate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tegoprazan is a leading potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders, representing a significant advancement over traditional proton-pump inhibitors (PPIs).[1][2] Its mechanism relies on the reversible, potassium-competitive inhibition of the H+/K+-ATPase enzyme.[3][4][5] The efficacy and stereoselectivity of Tegoprazan are intrinsically linked to its complex molecular architecture, which features a chiral (S)-4-((5,7-difluorochroman-4-yl)oxy) moiety.[6] This document provides an in-depth guide to the synthesis of Tegoprazan, focusing on the preparation and strategic utilization of its key chiral precursor, (R)-5,7-Difluorochroman-4-ol. Contrary to the potential misconception of using an amine intermediate, the final drug molecule contains a critical ether linkage, formed via a stereoinvertive nucleophilic substitution reaction. We will elucidate the causal chemistry behind the stereoselective synthesis of the chromanol intermediate and its subsequent coupling to form the final active pharmaceutical ingredient (API), providing detailed, field-tested protocols for medicinal and process chemists.

Introduction: Tegoprazan and the Significance of the Chromanol Core

Tegoprazan's therapeutic success is a testament to modern drug design, where molecular structure is precisely engineered for optimal pharmacological activity. The molecule consists of two primary fragments: a 4,6-disubstituted 1H-benzo[d]imidazole core and the pivotal chiral 5,7-difluorochroman moiety.[1]

  • The Benzimidazole Core: Acts as the primary pharmacophore that interacts with the H+/K+-ATPase proton pump.

  • The Chiral Chromanol Moiety: This component is crucial for several reasons:

    • Stereospecificity: The specific (S)-configuration of the final product is essential for high-affinity binding to the biological target. The synthesis must therefore be highly stereocontrolled.[7][8]

    • Fluorine Substitution: The fluorine atoms at the 5 and 7 positions enhance metabolic stability and modulate the lipophilicity of the molecule, contributing to a favorable pharmacokinetic profile.[9]

    • Ether Linkage: The connection between the two fragments is an ether bond. This dictates that the key coupling reaction involves a C4-hydroxyl group on the chroman ring, not an amine.

The overall synthetic strategy hinges on the efficient, enantiomerically pure synthesis of the chromanol building block and its subsequent stereospecific coupling.

Synthesis of the Key Intermediate: (R)-5,7-Difluorochroman-4-ol

The most scalable and widely adopted routes to Tegoprazan begin with the asymmetric synthesis of (R)-5,7-Difluorochroman-4-ol. This process starts from the corresponding ketone, 5,7-difluorochroman-4-one.[10][11][12]

Workflow for (R)-5,7-Difluorochroman-4-ol Synthesis

G cluster_0 Synthesis of Chromanone Precursor cluster_1 Asymmetric Reduction 3,5-Difluorophenol 3,5-Difluorophenol Intermediate_1 Enol Ether Adduct 3,5-Difluorophenol->Intermediate_1 TBAF Methyl_propiolate Methyl propiolate Methyl_propiolate->Intermediate_1 H2_PdC H2, Pd/C Intermediate_1->H2_PdC Intermediate_2 Saturated Ester H2_PdC->Intermediate_2 TfOH Triflic Acid (TfOH) (Friedel-Crafts Acylation) Intermediate_2->TfOH Chromanone 5,7-Difluorochroman-4-one TfOH->Chromanone Final_Intermediate (R)-5,7-Difluorochroman-4-ol Chromanone->Final_Intermediate Asymmetric Reduction CBS_Catalyst (R)-Me-CBS Catalyst CBS_Catalyst->Final_Intermediate Borane_Source BH3-SMe2 Borane_Source->Final_Intermediate

Caption: Synthesis pathway for the key chiral intermediate.

Protocol 2.1: Asymmetric Reduction of 5,7-Difluorochroman-4-one

This protocol utilizes a Corey-Bakshi-Shibata (CBS) reduction, a robust and highly selective method for converting prochiral ketones to chiral alcohols.

Scientific Rationale: The (R)-Me-CBS catalyst forms a chiral complex with the borane-dimethyl sulfide reagent. This complex coordinates to the carbonyl oxygen of the ketone, creating a sterically defined environment that forces the hydride to attack from a specific face, yielding the desired (R)-enantiomer with high enantiomeric excess (ee).[10][13]

Materials & Reagents

Reagent Molar Eq. Purpose
5,7-Difluorochroman-4-one 1.0 Substrate
(R)-Me-CBS (1M in Toluene) 0.1 Chiral Catalyst
Borane-dimethyl sulfide complex (BH3-SMe2, 10M) 1.1 Hydride Source
Anhydrous Tetrahydrofuran (THF) - Solvent
Methanol - Quenching Agent
Ethyl Acetate - Extraction Solvent
Brine - Aqueous Wash

| Anhydrous Sodium Sulfate | - | Drying Agent |

Step-by-Step Methodology:

  • Reaction Setup: To a dry, argon-purged three-necked flask, add anhydrous THF (approx. 4 mL per gram of substrate) and the (R)-Me-CBS toluene solution (0.1 eq).[14]

  • Reagent Addition: At room temperature, slowly add the borane-dimethyl sulfide complex (1.1 eq) to the flask via syringe. Stir for 15-20 minutes.[14]

  • Substrate Addition: Dissolve the 5,7-difluorochroman-4-one (1.0 eq) in anhydrous THF (approx. 6 mL per gram) and add it dropwise to the reaction mixture over several hours using a syringe pump. The slow addition is critical to maintain catalyst efficacy and enantioselectivity.[13]

  • Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor for completion by TLC or LC-MS, ensuring the disappearance of the starting ketone.

  • Quenching: Carefully and slowly pour the reaction mixture into a flask containing methanol cooled in an ice-water bath. Vigorous gas evolution (hydrogen) will occur. Stir until bubbling ceases.[14]

  • Workup: Concentrate the quenched mixture under reduced pressure to remove the solvents. Dissolve the residue in ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (R)-5,7-Difluorochroman-4-ol, typically as a solid.[14]

  • Purification & Analysis: The product can often be used directly in the next step. If required, purification can be achieved by recrystallization. Chiral purity (>99% ee) should be confirmed using chiral HPLC.[14]

The "End-Game": Synthesis of Tegoprazan via Mitsunobu Reaction

The final step in the synthesis is the coupling of the chiral alcohol with the benzimidazole core. The Mitsunobu reaction is the method of choice for this transformation.

Scientific Rationale: The Mitsunobu reaction facilitates the nucleophilic substitution of a primary or secondary alcohol. The reaction proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, a hallmark of an SN2 mechanism. In this case, (R)-5,7-Difluorochroman-4-ol is converted to the (S)-ether linkage required for Tegoprazan's activity. The triphenylphosphine and azodicarboxylate (e.g., DIAD) form a phosphonium adduct that activates the hydroxyl group, turning it into a good leaving group for displacement by the phenolic nucleophile of the benzimidazole core.[14]

Workflow for Tegoprazan Synthesis

G Chiral_Alcohol (R)-5,7-Difluorochroman-4-ol Tegoprazan Tegoprazan ((S)-configuration) Chiral_Alcohol->Tegoprazan SN2 Attack (Stereoinversion) Benzimidazole_Core 4-Hydroxy-N,N,2-trimethyl- 1H-benzo[d]imidazole-6-carboxamide Benzimidazole_Core->Tegoprazan Mitsunobu_Reagents Triphenylphosphine (PPh3) DIAD or ADDP Mitsunobu_Reagents->Tegoprazan

Caption: Final coupling step to synthesize Tegoprazan.

Protocol 3.1: Mitsunobu Coupling for Tegoprazan

Materials & Reagents

Reagent Molar Eq. Purpose
(R)-5,7-Difluorochroman-4-ol 1.0 Substrate (Electrophile precursor)
4-Hydroxy-benzimidazole derivative 1.0 Substrate (Nucleophile)
Triphenylphosphine (PPh3) 1.2 Activating Agent
Diisopropyl azodicarboxylate (DIAD) 1.2 Activating Agent / Oxidant

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (R)-5,7-Difluorochroman-4-ol (1.0 eq), the 4-hydroxy-benzimidazole derivative (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an argon atmosphere.[14]

  • Cooling: Cool the solution in an ice-water bath to 0 °C.

  • Reagent Addition: Add a solution of DIAD (1.2 eq) in anhydrous THF dropwise to the cooled mixture. Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction to stir for several hours at room temperature, monitoring for completion by TLC or LC-MS.[14]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product contains Tegoprazan along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved via silica gel column chromatography to isolate the final compound.[14][15]

The Amine Analogue: Synthesis and Application

While Tegoprazan itself is an ether, the corresponding amine, (S)-5,7-Difluorochroman-4-amine , is a valuable compound for structure-activity relationship (SAR) studies and the development of new chemical entities. It can be synthesized from the same chiral alcohol intermediate, again leveraging an SN2 reaction to ensure stereochemical inversion.

Proposed Synthesis of (S)-5,7-Difluorochroman-4-amine

G Alcohol (R)-5,7-Difluoro- chroman-4-ol Mesylate Mesylate Intermediate (Good Leaving Group) Alcohol->Mesylate 1. MsCl, Et3N Azide Azide Intermediate ((S)-configuration) Mesylate->Azide 2. NaN3 (SN2) Amine (S)-5,7-Difluoro- chroman-4-amine Azide->Amine 3. H2, Pd/C or PPh3/H2O

Caption: A reliable pathway to the chiral amine analogue.

This three-step sequence is a standard, high-yielding method in medicinal chemistry:

  • Activation: The hydroxyl group of (R)-5,7-Difluorochroman-4-ol is converted into a better leaving group, such as a mesylate or tosylate.

  • Displacement: The activated intermediate is treated with sodium azide (NaN₃). The azide anion acts as a nucleophile in an SN2 reaction, displacing the mesylate and inverting the stereocenter to give the (S)-azide.

  • Reduction: The azide is reduced to the primary amine using methods like catalytic hydrogenation (H₂, Pd/C) or a Staudinger reaction (PPh₃ followed by water), yielding the final (S)-amine product.

Conclusion

The synthesis of Tegoprazan is a prime example of modern stereoselective organic synthesis. The strategic pathway relies on two critical, stereochemistry-defining steps: the asymmetric reduction to form the chiral building block, (R)-5,7-Difluorochroman-4-ol , and the subsequent SN2-type Mitsunobu coupling that inverts the stereocenter to install the required (S)-ether linkage of the final drug. Understanding the causality behind these protocols—from the role of the CBS catalyst to the mechanism of the Mitsunobu reaction—is essential for researchers aiming to optimize this process or develop novel analogues in the promising class of P-CAB therapeutics.

References

  • A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. ResearchGate.

  • Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. NINGBO INNO PHARMCHEM CO.,LTD.

  • Tegoprazan | C20H19F2N3O3 | CID 23582846. PubChem, National Institutes of Health.

  • What is Tegoprazan? ChemicalBook.

  • How to synthesize Tegoprazan? ChemicalBook.

  • What is the mechanism of Tegoprazan? Patsnap Synapse.

  • Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB). ACS Figshare.

  • Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7. Smolecule.

  • A Comparative Guide to Chiral Intermediates for Potassium-Competitive Acid Blockers (P-CABs): Focus on (R)-5,7-Difluorochroman-4. Benchchem.

  • Tegoprazan | New Drug Approvals. New Drug Approvals.

  • CN111303131B - Tegoprazan (Tegoprazan) analogue and synthetic method thereof. Google Patents.

  • (R)-5,7-Difluorochroman-4-ol | 1270294-05-7. Benchchem.

  • Synthesis method of tegoprazan. Patsnap Eureka.

  • CN112851646A - Preparation method of Tegolrazan. Google Patents.

  • 5,7-Difluorochroman-4-ol | 917248-51-2. Benchchem.

  • 5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514. PubChem, National Institutes of Health.

  • Randomised phase 3 trial: tegoprazan, a novel potassium-competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis. PMC, National Institutes of Health.

  • Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB) | Request PDF. ResearchGate.

Sources

Application Notes and Protocols: The Strategic Utility of 5,7-Difluorochroman-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The chroman-4-amine moiety represents a cornerstone in contemporary medicinal chemistry, offering a three-dimensional structure that is both rigid and amenable to diverse functionalization. The strategic introduction of fluorine atoms onto this scaffold, specifically at the 5 and 7 positions, bestows a unique combination of physicochemical properties that can be exploited to overcome common challenges in drug development. 5,7-Difluorochroman-4-amine, while not extensively documented as a final drug product itself, is a critical building block and a precursor to a new generation of therapeutic agents. Its true value lies in its potential as a versatile intermediate for creating novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles.

The difluorination pattern on the aromatic ring significantly influences the molecule's electronic and lipophilic character. Fluorine, being the most electronegative element, acts as a powerful electron-withdrawing group, which can modulate the pKa of the amine and influence hydrogen bonding interactions with biological targets.[1] Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in designing long-acting pharmaceuticals.[2][3]

This guide will provide an in-depth exploration of the synthesis and potential applications of this compound, drawing insights from its close structural analogs and the broader class of fluorinated chroman derivatives. We will delve into detailed protocols, discuss the rationale behind experimental choices, and present data that underscores the therapeutic promise of this unique chemical scaffold.

The Fluorine Advantage: Physicochemical and Pharmacokinetic Implications

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize drug-like properties. In the context of the this compound scaffold, the two fluorine atoms impart several key advantages:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage. By placing fluorine atoms at the 5 and 7 positions, common sites of aromatic hydroxylation by cytochrome P450 enzymes are effectively blocked, potentially leading to an extended plasma half-life of the final drug molecule.

  • Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its target. However, the precise impact on lipophilicity is context-dependent and can be fine-tuned by further derivatization.

  • Altered pKa of the Amine: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the C4-amine. This modulation can be critical for optimizing the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

  • Favorable Binding Interactions: Fluorine can participate in various non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions. These interactions can contribute to enhanced binding affinity and selectivity.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. The following protocol outlines a common and reliable route, proceeding through the key intermediate 5,7-Difluorochroman-4-ol.

Workflow for the Synthesis of this compound

G A 3,5-Difluorophenol B 3-(3,5-Difluorophenoxy)propionic acid A->B Reaction with 3-bromopropionic acid C 5,7-Difluorochroman-4-one B->C Intramolecular Friedel-Crafts acylation D 5,7-Difluorochroman-4-ol C->D Reduction (e.g., NaBH4) E Azido-5,7-difluorochroman D->E Azide substitution (e.g., DPPA, DBU) F This compound E->F Reduction (e.g., H2, Pd/C)

Sources

Comprehensive Purity Assessment of 5,7-Difluorochroman-4-amine: A Guide to Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This application note provides a comprehensive framework for the analytical assessment of 5,7-Difluorochroman-4-amine, a fluorinated chroman derivative of significant interest in pharmaceutical research and development. The inherent reactivity and chirality of this molecule necessitate a multi-faceted analytical strategy to ensure its identity, purity, and quality. We present a suite of orthogonal analytical techniques, moving beyond simple chromatographic screening to build a scientifically sound and robust purity profile. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Chiral HPLC are provided. This guide is intended for researchers, analytical scientists, and drug development professionals who require a validated, in-depth understanding of this compound's quality attributes.

Introduction: The Imperative for Rigorous Purity Analysis

This compound is a key chiral building block in modern medicinal chemistry. Its structural precursor, (R)-5,7-Difluorochroman-4-ol, is a critical intermediate in the synthesis of potent pharmaceutical agents like Tegoprazan, a potassium-competitive acid blocker.[1][2] The introduction of fluorine atoms into the chroman scaffold can significantly enhance metabolic stability and binding affinity, making such compounds highly valuable.[1]

However, the ultimate success of any research or development program hinges on the quality of the materials used. For a molecule like this compound, a comprehensive purity assessment is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the reliability of biological data, the safety of subsequent drug candidates, and the reproducibility of synthetic processes. Impurities, whether they are starting materials, by-products, or stereoisomers, can have unintended pharmacological or toxicological effects.

This guide eschews a one-size-fits-all approach, instead advocating for the strategic application of orthogonal methods —analytical techniques that measure the same attribute using different physicochemical principles. This ensures that impurities not detected by one method can be captured by another, providing a validated and comprehensive purity profile.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is foundational to method development. The table below summarizes key physicochemical data, which informs solvent selection, chromatographic conditions, and sample handling.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₉H₁₀F₂NOBased on structure
Molecular Weight 185.18 g/mol Calculated from formula
Appearance White to off-white solidTypical for small organic molecules
pKa (Predicted) ~8.5 (Amine)Predicted based on similar aromatic amines
LogP (Predicted) ~1.9 - 2.2Fluorination increases lipophilicity[1]
Solubility Soluble in Methanol, Acetonitrile, DMSOInferred from related structures[3]

A Multi-Pronged Strategy for Purity Verification

A single analytical technique is insufficient to declare a compound "pure." Our recommended workflow employs a primary chromatographic screen for relative purity, followed by confirmatory and quantitative methods to build a complete quality picture.

Purity_Workflow cluster_0 Core Purity Assessment cluster_1 Stereochemical Purity Sample Test Sample (this compound) RP_HPLC Primary Analysis: RP-HPLC for Relative Purity (Area %) Sample->RP_HPLC Primary Screen qNMR Absolute Purity Assay: qNMR vs. Internal Standard Sample->qNMR Orthogonal Assay Chiral_HPLC Enantiomeric Purity: Chiral HPLC Separation Sample->Chiral_HPLC Stereoisomerism LC_MS Identity Confirmation & Impurity ID by Mass RP_HPLC->LC_MS Peak Identity

Figure 1: Orthogonal workflow for purity assessment.

Primary Purity Assessment by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis due to its high resolving power and sensitivity.[4][5] For a fluorinated compound, a fluorinated stationary phase can offer alternative selectivity compared to traditional C18 columns, potentially resolving impurities that might co-elute on standard phases.[6]

Causality Behind Experimental Choices
  • Gradient Elution: The use of a gradient from a weak solvent (water) to a strong solvent (acetonitrile) ensures that both polar and non-polar impurities can be eluted and detected within a reasonable timeframe.

  • Acidic Modifier (TFA): The addition of 0.1% trifluoroacetic acid to the mobile phase serves two purposes: it protonates the amine group of the analyte, ensuring a single ionic species, and it masks free silanol groups on the silica-based column, leading to improved peak shape and preventing tailing.

  • UV Detection: The chroman core of the molecule contains a chromophore that absorbs UV light, making UV detection a suitable and robust method for quantification. A wavelength of 254 nm is a common starting point for aromatic compounds.

Detailed Experimental Protocol: RP-HPLC

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample 1. Prepare Sample: ~1 mg/mL in 50:50 ACN:H₂O inject 4. Inject Sample (5 µL) prep_sample->inject prep_mobile 2. Prepare Mobile Phases: A: 0.1% TFA in H₂O B: 0.1% TFA in ACN equilibrate 3. Equilibrate Column prep_mobile->equilibrate equilibrate->inject run_gradient 5. Run Gradient Program inject->run_gradient detect 6. Detect at 254 nm run_gradient->detect integrate 7. Integrate Peaks detect->integrate calculate 8. Calculate Area % Purity integrate->calculate

Figure 2: Step-by-step workflow for RP-HPLC analysis.

Step 1: Reagent and Sample Preparation

  • Mobile Phase A: Prepare 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: Prepare 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).

  • Sample Diluent: Mix Mobile Phase A and Mobile Phase B in a 1:1 ratio.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the Sample Diluent to achieve a final concentration of ~1.0 mg/mL.

Step 2: Chromatographic Conditions The following conditions serve as a robust starting point and should be optimized as needed.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 3.5 µm (or a Fluorinated Phase)
Column Temp. 30 °C
Flow Rate 1.0 mL/min
Injection Vol. 5 µL
UV Detection 254 nm
Gradient 10% B to 95% B over 15 min, hold 2 min, return to 10% B

Step 3: System Suitability Before sample analysis, perform a system suitability test (SST) as mandated by pharmacopeias like the USP.[7][8] This ensures the chromatographic system is performing adequately.

  • Inject the sample solution six times.

  • The %RSD (Relative Standard Deviation) for the peak area of the main component should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

Step 4: Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Identity Confirmation by LC-MS

While HPLC provides retention time, it does not confirm molecular identity. LC-MS couples the separation power of HPLC with the definitive mass detection of a mass spectrometer, confirming that the main peak corresponds to the target compound and providing mass information for impurities.[9]

Protocol: LC-MS Analysis
  • Instrumentation: Use an HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The RP-HPLC method described in Section 4.2 can typically be used directly.

  • MS Parameters (Positive ESI Mode):

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 100 - 500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temp: 325 °C

  • Expected Result: The primary peak should exhibit a strong ion at m/z 186.2 , corresponding to the protonated molecule [M+H]⁺ of this compound.

Absolute Purity by Quantitative NMR (qNMR)

Chromatographic area percent purity is a relative measurement. qNMR provides an absolute purity value by comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and weight.[10] This is a primary method that does not require a reference standard of the analyte itself.

Protocol: ¹H qNMR Analysis
  • Materials:

    • Analyte: this compound

    • Internal Standard (IS): Maleic acid (certified reference material). Its two olefinic protons give a sharp singlet around 6.2-6.3 ppm, which is typically in a clear region of the spectrum.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: a. Accurately weigh ~15 mg of this compound into a clean vial. b. Accurately weigh ~10 mg of the maleic acid internal standard into the same vial. c. Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full magnetization recovery, which is critical for accurate integration.[11] Acquire with a 90° pulse.

  • Data Analysis: a. Integrate a well-resolved proton signal from the analyte (e.g., an aromatic proton). b. Integrate the singlet from the maleic acid internal standard. c. Calculate purity using the following formula:

    Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (e.g., N_IS = 2 for maleic acid)

    • MW = Molecular Weight

    • m = Mass

    • P_IS = Purity of the internal standard (as a percentage)

Enantiomeric Purity by Chiral HPLC

Since this compound is chiral, its enantiomeric purity must be determined. The biological activity of chiral molecules often resides in a single enantiomer.[12] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating the enantiomers of cyclic amines.[12][13]

Causality Behind Experimental Choices
  • Chiral Stationary Phase: Columns like Chiralpak® IA or Chiralcel® OD-H create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

  • Normal Phase Elution: A mobile phase of hexane/isopropanol is a common starting point for normal-phase chiral separations. The alcohol acts as a polar modifier, and its concentration is a critical parameter for optimizing resolution.

  • Basic Additive: A small amount of a basic additive like diethylamine (DEA) is often required to improve the peak shape of amine compounds by competing for active sites on the stationary phase.[12]

Detailed Experimental Protocol: Chiral HPLC

Chiral_HPLC cluster_prep Preparation cluster_analysis Separation cluster_result Quantification racemic Prepare Racemic Standard (~0.5 mg/mL) separation Isocratic Elution racemic->separation sample Prepare Test Sample (~0.5 mg/mL) sample->separation column Chiral Stationary Phase (e.g., Chiralpak® IA) column->separation mobile_phase Mobile Phase: Hexane/IPA + 0.1% DEA mobile_phase->separation peaks Two Resolved Peaks (R- and S-enantiomers) separation->peaks ee_calc Calculate Enantiomeric Excess (ee%) peaks->ee_calc

Figure 3: Logical flow for enantiomeric purity analysis.

Step 1: Reagent and Sample Preparation

  • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (IPA), typically in a ratio between 90:10 and 80:20. Add 0.1% (v/v) Diethylamine (DEA).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.

Step 2: Chromatographic Conditions

ParameterRecommended Condition
HPLC System Isocratic HPLC system with UV detector
Column Chiralpak® IA, 4.6 x 250 mm, 5 µm or equivalent
Column Temp. 25 °C
Flow Rate 0.8 mL/min
Mobile Phase Hexane:Isopropanol (85:15) with 0.1% DEA
Injection Vol. 10 µL
UV Detection 230 nm

Step 3: Data Analysis

  • Identify the peaks corresponding to the two enantiomers (by running a racemic standard if available).

  • Calculate the Enantiomeric Excess (ee%) as follows: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100

Method Validation Principles

All analytical methods used for purity assessment in a regulated environment must be validated to demonstrate they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]

Validation CharacteristicPurity (HPLC)Identity (MS)Assay (qNMR)Enantiomeric Purity
Specificity YesYesYesYes
Linearity YesNoYesYes
Range YesNoYesYes
Accuracy YesNoYesYes
Precision YesNoYesYes
Limit of Detection (LOD) YesYesNoYes
Limit of Quantitation (LOQ) YesNoNoYes
Robustness YesYesYesYes

Conclusion

The comprehensive purity assessment of this compound requires more than a single chromatographic run. By employing an orthogonal strategy that combines high-resolution RP-HPLC for relative purity, LC-MS for identity confirmation, qNMR for an absolute purity assay, and chiral HPLC for enantiomeric purity, a scientifically rigorous and defensible quality profile can be established. The protocols detailed herein provide a robust foundation for researchers and developers to ensure the quality and consistency of this critical chemical entity, thereby underpinning the integrity of their scientific outcomes.

References

  • Reddit. (2021). Quantitative purity determination with NMR. [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • ResearchGate. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. [Link]

  • US Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • PubChem. 5,7-Difluorochroman-4-ol. [Link]

  • PubMed. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. [Link]

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • ResearchGate. (2016). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • NIST. Mass spectra of fluorocarbons. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • USP. <621> CHROMATOGRAPHY. [Link]

  • PubChem. (S)-7-fluorochroman-4-amine. [Link]

  • LabRulez GCMS. Amines Analysis by Packed Column GC. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Asymmetric Reduction of 5,7-difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the asymmetric reduction of 5,7-difluorochroman-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of chiral 5,7-difluorochroman-4-ol, a key intermediate in various pharmaceutical compounds. Here, we address common challenges and provide in-depth, experience-driven troubleshooting advice to enhance the enantioselectivity and yield of your reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Question: My asymmetric reduction of 5,7-difluorochroman-4-one is resulting in a low enantiomeric excess (<80% ee). What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a common hurdle in asymmetric synthesis. The root cause often lies in the catalyst system, reaction conditions, or substrate purity. Let's break down the troubleshooting process.

Causality and Troubleshooting Steps:
  • Catalyst Selection and Integrity: The choice of catalyst is paramount for achieving high stereoselectivity. For the reduction of prochiral ketones like 5,7-difluorochroman-4-one, several reliable catalytic systems are available.[1][2][3]

    • Corey-Bakshi-Shibata (CBS) Reduction: This method, utilizing an oxazaborolidine catalyst, is a powerful tool for the enantioselective reduction of ketones.[1][4][5] The catalyst's structure directly influences the stereochemical outcome. Ensure you are using the correct enantiomer of the catalyst to obtain your desired alcohol enantiomer.

    • Noyori Asymmetric Hydrogenation: Ruthenium-based catalysts with chiral ligands like BINAP are highly effective for the hydrogenation of ketones.[2][6] The choice between (R)- and (S)-BINAP will determine the chirality of the product.

    • Copper-Catalyzed Asymmetric Conjugate Reduction: This method can be highly efficient for chromones, leading to chiral chromanones with excellent enantioselectivity.[7][8]

    • Catalyst Integrity: Ensure the catalyst has not degraded. Many organometallic catalysts are sensitive to air and moisture. Store them under an inert atmosphere and handle them using appropriate techniques (e.g., in a glovebox or using Schlenk lines). Consider purchasing a fresh batch of catalyst if degradation is suspected. Some oxazaborolidine catalysts can age during storage, leading to lower reproducibility.[9]

  • Reaction Conditions Optimization:

    • Temperature: Temperature plays a critical role in enantioselectivity. Generally, lower temperatures favor higher ee values by increasing the energy difference between the diastereomeric transition states. If you are running the reaction at room temperature, try lowering it to 0 °C, -20 °C, or even -78 °C.

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance. Screen a range of solvents. For CBS reductions, a non-coordinating solvent like toluene or dichloromethane is often preferred. For Noyori-type hydrogenations, polar solvents like methanol or ethanol are common.

    • Reducing Agent: In the case of CBS reductions, the choice of borane source (e.g., BH₃·THF, BH₃·SMe₂, catecholborane) can influence the outcome.[5] For transfer hydrogenations, the hydrogen donor (e.g., isopropanol, formic acid) is a key parameter.

  • Substrate Purity: Impurities in the 5,7-difluorochroman-4-one starting material can interfere with the catalyst, leading to reduced enantioselectivity. Ensure your substrate is of high purity, and consider recrystallization or chromatography if necessary.

Experimental Protocol: Screening Reaction Conditions

Here is a general workflow for screening conditions to improve enantiomeric excess:

ee_optimization_workflow cluster_start cluster_catalyst Catalyst Evaluation cluster_conditions Reaction Condition Optimization cluster_analysis cluster_end start Low ee Observed catalyst_check Verify Catalyst Integrity (Freshness, Storage) start->catalyst_check catalyst_type Screen Different Catalyst Types (e.g., CBS, Noyori) catalyst_check->catalyst_type temp_screen Screen Temperatures (e.g., RT, 0°C, -78°C) catalyst_type->temp_screen solvent_screen Screen Solvents (e.g., Toluene, DCM, MeOH) temp_screen->solvent_screen analyze Analyze ee by Chiral HPLC/GC solvent_screen->analyze analyze->temp_screen Low ee, Iterate end Optimized ee analyze->end High ee

Caption: Workflow for optimizing enantiomeric excess.

Issue 2: Low or Incomplete Conversion

Question: My reaction is stalling, and I'm observing a significant amount of unreacted 5,7-difluorochroman-4-one even after extended reaction times. What could be the problem?

Answer: Incomplete conversion can be frustrating and is often linked to catalyst deactivation, insufficient reducing agent, or unfavorable reaction kinetics.

Causality and Troubleshooting Steps:
  • Catalyst Deactivation:

    • Air and Moisture Sensitivity: As mentioned, many asymmetric reduction catalysts are sensitive to the atmosphere. Ensure your reaction is set up under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and dry glassware.

    • Inhibitors: Impurities in the substrate or solvent can act as catalyst poisons. Common culprits include water, acids, bases, and sulfur-containing compounds. Purifying your starting materials and solvents is crucial.

  • Stoichiometry of Reagents:

    • Reducing Agent: Ensure you are using a sufficient excess of the hydride source (e.g., borane) or that the hydrogen pressure is adequate for hydrogenation reactions. For reductions with sodium borohydride, it is a milder reducing agent and may require longer reaction times or elevated temperatures compared to lithium aluminum hydride.[10][11][12] Note that NaBH₄ will not reduce esters or amides.[10]

    • Catalyst Loading: While catalytic, a certain minimum amount of catalyst is necessary for a practical reaction rate. If the reaction is slow, consider increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).

  • Reaction Temperature: While lower temperatures often improve enantioselectivity, they also decrease the reaction rate. If conversion is low at a reduced temperature, you may need to find a balance between rate and selectivity or significantly increase the reaction time.

Data Presentation: Catalyst Loading vs. Conversion
Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (%)
1246595
2.5248594
512>9894

This is example data and will vary based on specific reaction conditions.

Issue 3: Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture, complicating purification. What are the likely side reactions and how can I suppress them?

Answer: Side product formation can arise from over-reduction, side reactions of the substrate or product, or reactions with impurities.

Causality and Troubleshooting Steps:
  • Over-reduction: In some cases, particularly with more reactive reducing agents like LiAlH₄, the desired alcohol product can be further reduced. This is less common for chromanols but is a possibility to consider. Using a milder reducing agent like NaBH₄ can mitigate this.[11][12]

  • Substrate-Specific Side Reactions: The chromanone scaffold itself can be susceptible to certain side reactions. For instance, α,β-unsaturated ketones can undergo 1,4-reduction (conjugate reduction) in addition to the desired 1,2-reduction of the carbonyl group.[10] While 5,7-difluorochroman-4-one is not an α,β-unsaturated ketone, be mindful of any potential for isomerization or degradation under the reaction conditions.

  • Purification Challenges: The purification of chiral compounds can be complex.[13][14]

    • Chromatography: Chiral chromatography (HPLC or SFC) is often necessary to separate enantiomers and can also be used to remove diastereomeric byproducts.[15][16]

    • Crystallization: If the product is crystalline, enantioselective crystallization or diastereomeric salt formation can be effective purification methods.

Experimental Protocol: Work-up and Purification
  • Quenching the Reaction: Carefully quench the reaction by slowly adding a proton source (e.g., methanol, water, or a saturated aqueous solution of ammonium chloride) at a low temperature to decompose any remaining reducing agent. Be aware that quenching borane or aluminum hydride reagents can generate hydrogen gas.[17]

  • Extraction: Perform an aqueous work-up and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification:

    • Flash Chromatography: Use silica gel chromatography to remove baseline impurities.

    • Chiral HPLC/SFC: For analytical determination of ee and for preparative separation of enantiomers if necessary.[14][18]

Issue 4: Difficulty in Determining Enantiomeric Excess

Question: I'm having trouble developing an analytical method to accurately determine the enantiomeric excess of my 5,7-difluorochroman-4-ol product. What are the recommended techniques?

Answer: Accurate determination of enantiomeric excess is crucial for validating your optimization efforts. Several analytical techniques are well-suited for this purpose.[19]

Recommended Analytical Methods:
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining ee.[18] You will need to screen different chiral stationary phases (CSPs) and mobile phases to achieve baseline separation of the two enantiomers. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.

  • Chiral Gas Chromatography (GC): If the product is sufficiently volatile (or can be derivatized to be so), chiral GC is another excellent option.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a faster and more environmentally friendly alternative to HPLC for chiral separations.[16]

  • NMR Spectroscopy with Chiral Shift Reagents: In some cases, NMR spectroscopy in the presence of a chiral lanthanide shift reagent can be used to resolve the signals of the two enantiomers, allowing for integration and calculation of the ee. Mosher's ester analysis is another NMR-based method.[20]

Method Development Workflow

ee_analysis_workflow cluster_start cluster_method Method Selection cluster_optimization Optimization cluster_validation cluster_end start Need to Determine ee hplc Chiral HPLC start->hplc gc Chiral GC start->gc sfc Chiral SFC start->sfc column_screen Screen Chiral Columns hplc->column_screen gc->column_screen sfc->column_screen mobile_phase Optimize Mobile Phase column_screen->mobile_phase validate Validate Method (Resolution, Linearity) mobile_phase->validate end Accurate ee Value validate->end

Caption: Workflow for developing an analytical method to determine ee.

References

  • Corey–Itsuno reduction. In: Wikipedia. [Link]

  • A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones. RSC Publishing. [Link]

  • Noyori Hydrogenation. NROChemistry. [Link]

  • A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction. RSC Publishing. [Link]

  • Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. J. Am. Chem. Soc. [Link]

  • Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. [Link]

  • Noyori Hydrogenation. YouTube. [Link]

  • CBS Reduction, Enantioselective Catalysis. YouTube. [Link]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). [Link]

  • Asymmetric hydrogenation. In: Wikipedia. [Link]

  • Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. The Journal of Organic Chemistry. [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • From Flavones to Flavanols: An Enzymatic Kinetic Resolution Approach to Enantioenriched 2-(Het)arylchroman-4-ols. SSRN. [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. [Link]

  • Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. Chemistry – An Asian Journal. [Link]

  • reduction of aldehydes and ketones. Chemguide. [Link]

  • Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. Molecules. [Link]

  • Chiral and Achiral Compounds Purification. Neopharm Labs. [Link]

  • Carbonyl reduction. In: Wikipedia. [Link]

  • Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • The Secrets to Mastering Chiral Chromatography. RotaChrom. [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Chad's Prep. [Link]

  • Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis. [Link]

  • Ketone Reduction. American Chemical Society. [Link]

  • New Methodology for the Asymmetric Reduction of Ketones. ResearchGate. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology. [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]

  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]

  • Enantioselective Organocatalytic Hydride Reduction. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of a 5,7-Fused Ring System Enabled by an Intramolecular Buchner Reaction with Chiral Rhodium Catalyst. Organic Letters. [Link]

  • Efficient Access to Enantioenriched gem -Difluorinated Heterocycles via Silver-Catalyzed Asymmetric Cycloaddition Reaction. ResearchGate. [Link]

  • Switchable divergent organocatalytic asymmetric reactions of azlactones with 1,4-enediones. Nature Communications. [Link]

  • Catalytic asymmetric aromatizing inverse electron-demand [4+2] cycloaddition of 1-thioaurones and 1-azaaurones. Chemical Communications (RSC Publishing). [Link]

Sources

Technical Support Center: Synthesis of 5,7-Difluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5,7-Difluorochroman-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals. This compound is a critical building block in pharmaceutical development, notably as a key intermediate for compounds like Tegoprazan, a potassium-competitive acid blocker.[1] The introduction of two fluorine atoms onto the chroman scaffold enhances metabolic stability and modulates physicochemical properties, but it also introduces unique challenges in its synthesis.

This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate common side reactions and optimize your synthetic route.

Core Synthetic Pathways Overview

The synthesis of this compound typically commences from the corresponding ketone, 5,7-Difluorochroman-4-one.[2][3] Two primary pathways are generally employed for the transformation of the ketone to the target primary amine. Understanding the branching points and potential pitfalls in each is crucial for success.

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Oximation & Reduction Ketone 5,7-Difluorochroman-4-one Imine Imine Intermediate Ketone->Imine [1] Oxime Oxime Intermediate Ketone->Oxime [3] Amine This compound (Target) Imine->Amine [2] ReductiveAmination NH3 / H+ Reducing Agent (e.g., NaBH3CN) Oxime->Amine [4] Oximation NH2OH·HCl Reduction Catalytic Hydrogenation (e.g., H2, Pd/C)

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide 1: The Reductive Amination Pathway

Reductive amination offers a direct conversion but is often plagued by competing reduction and over-alkylation reactions.[4]

G Ketone 5,7-Difluorochroman-4-one Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol Alcohol Byproduct (5,7-Difluorochroman-4-ol) Ketone->Alcohol [H] (Side Reaction 1) Imine->Ketone Hydrolysis Amine Primary Amine (Target) Imine->Amine [H] SecondaryAmine Secondary Amine Byproduct Imine->SecondaryAmine [H] (Side Reaction 2) Amine->Imine + Ketone - H2O

Caption: Competing reactions in the reductive amination pathway.

Q1: My reaction yields significant amounts of 5,7-Difluorochroman-4-ol. Why is this happening and how can I prevent it?

A1:

  • Causality: This side reaction occurs when the reducing agent directly reduces the starting ketone to the corresponding alcohol before it can react with the amine source (e.g., ammonia) to form the imine intermediate. The rate of ketone reduction is competing with the rate of imine formation. The electron-withdrawing fluorine atoms on the aromatic ring make the carbonyl carbon more electrophilic, potentially accelerating its direct reduction.

  • Self-Validating Protocol Adjustments:

    • Choice of Reducing Agent: Use a reducing agent that is more selective for imines over ketones. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are classic choices for this reason, as they are less reactive towards ketones at neutral or slightly acidic pH.

    • Control of pH: Imine formation is catalyzed by acid but the iminium ion is the species that is readily reduced. The reducing agent's activity is also pH-dependent. The optimal pH is typically between 5 and 7. Below this range, the amine source is fully protonated and non-nucleophilic. Above this range, imine formation is slow. Run small-scale trials varying the pH to find the sweet spot where imine formation is rapid and ketone reduction is minimized.

    • Pre-formation of the Imine: In some systems, allowing the ketone and amine source (e.g., ammonium acetate) to stir for a period (30-60 minutes) before introducing the reducing agent can allow the imine/enamine equilibrium to be established, favoring the desired pathway.

Q2: I am observing a significant amount of a higher molecular weight impurity, likely a secondary amine. What causes this and what are the mitigation strategies?

A2:

  • Causality: This byproduct forms when the desired primary amine product, once formed, acts as a nucleophile and attacks another molecule of the starting ketone. This forms a new imine, which is then reduced to the secondary amine. This is more prevalent when the primary amine is a strong nucleophile and there is a high concentration of unreacted ketone.

  • Self-Validating Protocol Adjustments:

    • Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). This statistically favors the reaction of the ketone with the external amine source over the newly formed product amine. A 10-20 fold excess is a good starting point.

    • Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the instantaneous concentration of the primary amine product low, reducing the probability of it reacting with the remaining ketone.

    • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting ketone is consumed to prevent further reaction of the product.

Troubleshooting Guide 2: The Oximation-Reduction Pathway

This two-step route isolates the conversion of the carbonyl and the reduction, offering better control but introducing its own set of challenges, particularly in the reduction step.[5]

G Ketone 5,7-Difluorochroman-4-one Oxime Oxime Intermediate Ketone->Oxime + NH2OH - H2O Amine Primary Amine (Target) Oxime->Amine [H] (Full Reduction) Hydroxylamine Hydroxylamine Byproduct (Incomplete Reduction) Oxime->Hydroxylamine [H] (Side Reaction 1) Lactam Lactam Byproduct (Beckmann Rearrangement) Oxime->Lactam Acid Catalyst (Side Reaction 2)

Caption: Potential side reactions in the oximation-reduction route.

Q1: During the oxime reduction, I'm isolating the corresponding hydroxylamine instead of the desired primary amine. What's going wrong?

A1:

  • Causality: The reduction of an oxime to a primary amine proceeds via a hydroxylamine intermediate. If this species is isolated, it indicates that the reduction was incomplete. The N-O bond is relatively weak, but its cleavage requires sufficiently strong reducing conditions.[5] Milder conditions may only reduce the C=N double bond.

  • Self-Validating Protocol Adjustments:

    • Catalyst and Conditions for Hydrogenation: Standard catalytic hydrogenation is the cleanest method. Ensure your catalyst is active. Use a sufficient loading of a catalyst like 10% Pd/C (5-10 mol%). The reaction often requires elevated hydrogen pressure (50-100 psi) and may benefit from the presence of an acid (e.g., acetic acid or HCl in the solvent) to facilitate N-O bond cleavage.

    • Alternative Reducing Agents: If hydrogenation is not feasible, stronger chemical reducing agents are required. A common choice is Zinc dust in acetic acid or formic acid. Another option is LiAlH₄, but this is highly reactive and may have poor functional group tolerance.

    • Reaction Time and Temperature: Incomplete reduction can simply be a matter of kinetics. Extend the reaction time and/or moderately increase the temperature (e.g., from room temperature to 40-50 °C for hydrogenation) and monitor by LC-MS for the disappearance of the hydroxylamine intermediate.

Q2: I'm seeing an unexpected isomer in my final product, possibly a lactam. Could this be a Beckmann rearrangement?

A2:

  • Causality: Yes, this is highly likely. The Beckmann rearrangement is a classic acid-catalyzed rearrangement of an oxime to an amide (or a lactam in the case of a cyclic oxime). This is a significant risk if you use strong Brønsted or Lewis acids in an attempt to activate the oxime for reduction, especially at elevated temperatures.

  • Self-Validating Protocol Adjustments:

    • Avoid Strong Acids: When performing catalytic hydrogenation, use a weaker acid like acetic acid as a co-solvent rather than strong mineral acids like H₂SO₄ or HCl if rearrangement is observed. Often, hydrogenation over a neutral catalyst like Pd/C in a protic solvent like ethanol is sufficient.

    • Control Temperature: The Beckmann rearrangement is often promoted by heat. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Alternative Route: If the rearrangement is unavoidable under all viable reduction conditions, the reductive amination pathway may be a more suitable choice for your substrate.

General FAQs

Q1: What are the best practices for purifying this compound?

A1: The product is a primary amine, which is basic. This property can be exploited for purification.

  • Acid-Base Extraction: A standard workup should involve an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or DCM) and wash with a dilute aqueous base (e.g., NaHCO₃) to remove acidic impurities. Then, extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as the ammonium salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities (like the alcohol byproduct). Finally, basify the aqueous layer (e.g., with 2M NaOH) and extract the purified free amine back into an organic solvent.

  • Column Chromatography: If chromatography is necessary, the basicity of the amine can cause tailing on standard silica gel. To mitigate this, you can either:

    • Pre-treat the silica gel with a base like triethylamine (typically 1-2% in the eluent).

    • Use a specialized stationary phase like alumina (basic).

    • A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.

Q2: How does the presence of the two fluorine atoms affect reactivity?

A2: The two fluorine atoms are strong electron-withdrawing groups. Their primary effects are:

  • Increased Electrophilicity: They make the carbonyl carbon of the starting ketone more electrophilic and susceptible to nucleophilic attack. This can speed up both the desired imine formation and the undesired direct reduction to the alcohol.

  • Acidity of N-H: In the final amine product, the fluorines will slightly decrease the basicity of the amine compared to a non-fluorinated analog.

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of the molecule, which can affect its solubility and chromatographic behavior.[6]

Experimental Protocols

Protocol 1: Synthesis via Oximation and Catalytic Hydrogenation

Step A: Oximation

  • To a solution of 5,7-Difluorochroman-4-one (1.0 eq) in ethanol (5-10 mL per gram of ketone), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the complete consumption of the starting ketone.

  • Once complete, cool the reaction to room temperature and pour it into cold water.

  • The oxime product will often precipitate as a solid. Collect the solid by filtration and wash with water. If it oils out, extract with ethyl acetate.

  • Dry the product under vacuum. It can be used in the next step without further purification if it is of sufficient purity (>95%).

Step B: Oxime Reduction

  • In a hydrogenation vessel, dissolve the 5,7-Difluorochroman-4-one oxime (1.0 eq) in methanol or acetic acid.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Seal the vessel and purge with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Gentle warming to 40 °C may be required.

  • Monitor the reaction by LC-MS. Look for the disappearance of the oxime and the hydroxylamine intermediate.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The crude product can then be purified as described in the FAQ section.

Table 1: Typical Reagent Quantities for Protocol 1

ReagentMolar Eq.Typical SolventNotes
Oximation
5,7-Difluorochroman-4-one1.0Ethanol
Hydroxylamine HCl1.2
Sodium Acetate1.5Acts as a base to free the hydroxylamine.
Reduction
Oxime Intermediate1.0Methanol or Acetic AcidAcetic acid can help speed up the reaction.
10% Pd/C5-10 mol%Handle catalyst carefully; it can be pyrophoric.
Hydrogen GasExcess50 psi is a good starting pressure.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol.
  • BenchChem. (2025). (R)-5,7-Difluorochroman-4-ol solubility and stability data.
  • Zhou, H., et al. (2024, January 29). A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. ResearchGate. Retrieved from [Link]

  • Apicule. (n.d.). 5,7-Difluorochroman-4-one (CAS No: 844648-22-2) API Intermediate Manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Difluorochroman-4-ol. Retrieved from [Link]

  • Corpet, M., & Tlili, A. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(4). Retrieved from [Link]

  • Kawasumi, K., et al. (2018). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. Nature Catalysis, 1(9), 699-705. Retrieved from [Link]

  • Google Patents. (n.d.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.
  • ResearchGate. (2026). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

  • Storer, R. I., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18054-18055. Retrieved from [Link]

  • Zhang, H., et al. (2024). Fluorine-functionalized magnetic amino microporous organic network for enrichment of perfluoroalkyl substances. Journal of Chromatography A, 1725, 464899. Retrieved from [Link]

  • Gomes, F., et al. (2022). Functionalization of 7-Hydroxy-pyranoflavylium: Synthesis of New Dyes with Extended Chromatic Stability. Molecules, 27(21), 7431. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Enhanced Reactive Blue 4 Biodegradation Performance of Newly Isolated white rot fungus Antrodia P5 by the Synergistic Effect of Herbal Extraction Residue. Frontiers in Microbiology, 12, 648803. Retrieved from [Link]

  • Wang, S., et al. (2020). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Chemical Communications, 56(84), 12811-12814. Retrieved from [Link]

  • ResearchGate. (n.d.). From Boom to Bloom: Synthesis of Diazidodifluoromethane, its Stability and Applicability in the 'Click' Reaction. Retrieved from [Link]

  • NIH. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of carvone oxime over Pt-supported catalysts. Retrieved from [Link]

  • PubChem. (n.d.). (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5,7-Difluorochroman-4-amine and its Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5,7-Difluorochroman-4-amine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this valuable chiral building block. The presence of two fluorine atoms on the chroman scaffold introduces unique chemical properties that, while beneficial for the final active pharmaceutical ingredient (API), present distinct challenges during purification.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, from enantiomeric enrichment to the removal of stubborn process impurities. Our goal is to empower you with the causal understanding needed to optimize your purification strategy, ensuring the highest quality material for your research and development pipeline.

Section 1: Understanding the Landscape: Synthesis and Impurity Profile

Effective purification begins with a thorough understanding of the synthetic route and the potential impurities that can arise at each stage. The most common pathway to this compound involves the asymmetric reduction of the ketone precursor, 5,7-difluorochroman-4-one, to the corresponding chiral alcohol, followed by amination.[2][3]

G cluster_0 Precursor Synthesis cluster_1 Chiral Induction cluster_2 Final Intermediate 3,5-Difluorophenol 3,5-Difluorophenol 5,7-Difluorochroman-4-one 5,7-Difluorochroman-4-one 3,5-Difluorophenol->5,7-Difluorochroman-4-one Cyclization Chiral_Alcohol (R)-5,7-Difluorochroman-4-ol 5,7-Difluorochroman-4-one->Chiral_Alcohol Asymmetric Reduction Final_Amine (R)-5,7-Difluorochroman-4-amine Chiral_Alcohol->Final_Amine Amination (e.g., Mitsunobu, Reductive Amination)

Caption: Common synthetic workflow for this compound.

Each step in this pathway is a potential source of impurities that can complicate purification. Understanding their origin is the first step in designing an effective removal strategy.

Table 1: Common Impurities and Their Origins

Impurity Class Specific Example Potential Origin Recommended Analytical Method
Starting Material 5,7-Difluorochroman-4-one Incomplete asymmetric reduction. Reverse Phase HPLC-UV, LC-MS
Precursor (R)-5,7-Difluorochroman-4-ol Incomplete amination reaction. Reverse Phase HPLC-UV, LC-MS
Stereoisomers (S)-5,7-Difluorochroman-4-amine Non-selective reduction or racemization. Chiral HPLC
Byproducts 5,7-Difluorochromene Elimination side reaction (loss of H₂O or NH₃). GC-MS, LC-MS, ¹H NMR
Process-Related Residual Ruthenium Catalyst Carryover from transfer hydrogenation step.[2] Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

| Process-Related | Triethylamine, Formic Acid | Reagents from asymmetric transfer hydrogenation.[2] | ¹H NMR, pH measurement of aqueous washes |

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound and its intermediates in a question-and-answer format.

Issue 1: Poor Enantiomeric Purity

Q: My chiral HPLC analysis shows a low enantiomeric excess (e.e.) for my final this compound. What are the primary causes and how can I resolve this?

A: Low enantiomeric excess is a critical issue, as the biological activity of the final API is often enantiomer-specific.[1] The problem almost always originates from the asymmetric reduction of 5,7-difluorochroman-4-one or subsequent racemization.

Causality & Troubleshooting Steps:

  • Sub-optimal Asymmetric Reduction: The choice of catalyst, solvent, and temperature is paramount.[2][4] If using an enzymatic reduction, ensure the pH and temperature are optimal for the specific ketoreductase.[4] For metal-catalyzed reactions (e.g., Ru-complexes), ensure reagents are anhydrous and the catalyst loading is correct.

  • Racemization Risk: While the chroman-4-amine is generally stable, harsh acidic or basic conditions during workup or subsequent steps can potentially lead to racemization, especially if trace amounts of the ketone are present. Always perform aqueous washes under mild conditions (e.g., saturated sodium bicarbonate) and avoid prolonged exposure to strong acids or bases.

  • Purification Strategy: Diastereomeric Salt Crystallization: If the e.e. of the crude product is insufficient, a classical resolution via diastereomeric salt formation is a robust and scalable solution. Chiral acids like tartaric acid or mandelic acid are excellent resolving agents for amines.

Experimental Protocol: Diastereomeric Salt Resolution

  • Dissolution: Dissolve 1.0 equivalent of the racemic or enantio-enriched amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol) at an elevated temperature (e.g., 50-60 °C).

  • Resolving Agent Addition: In a separate flask, dissolve 0.5-0.6 equivalents of the chiral resolving agent (e.g., L-(-)-Tartaric acid) in the same solvent. Add this solution slowly to the amine solution. The sub-stoichiometric amount is crucial for selectively crystallizing one diastereomer.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then potentially to 0-5 °C, to induce crystallization. The formation of a crystalline precipitate should be observed.

  • Isolation & Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Liberate the free amine by treating the salt with a base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane). Analyze the e.e. of the isolated amine using chiral HPLC.

  • Mother Liquor Processing: The desired enantiomer may be in the mother liquor. This can be recovered by evaporating the solvent, liberating the free amine, and repeating the process with the opposite enantiomer of the resolving agent (e.g., D-(+)-Tartaric acid).

Issue 2: Persistent Starting Material or Precursor Contamination

Q: My final product is contaminated with the upstream intermediate, (R)-5,7-Difluorochroman-4-ol. Standard crystallization doesn't remove it effectively. What should I do?

A: The structural similarity between the alcohol precursor and the final amine product, coupled with the influence of the fluorine atoms on polarity, can make separation challenging. The key is to exploit the one major chemical difference: the basicity of the amine.

Causality & Troubleshooting Steps:

  • Reaction Optimization: First, ensure the amination reaction has gone to completion using TLC or LC-MS monitoring.[5]

  • Acid/Base Extraction: An acidic wash during the workup will protonate the desired amine, making it water-soluble, while the neutral alcohol precursor remains in the organic layer. This is the most effective method for bulk removal.

  • Chromatography Considerations: If chromatography is necessary, the basicity of the amine requires special attention.

    • Tailing on Silica Gel: The acidic nature of standard silica gel can cause significant peak tailing with amines. To counteract this, pre-treat the column by flushing with a solvent mixture containing a small amount of a volatile base, like triethylamine (~0.5-1%), before loading your sample.

    • Fluorophilicity: The difluoro-substitution can be leveraged. Using a fluorinated stationary phase or a hydrocarbon column with a fluorinated eluent can sometimes dramatically improve separation between fluorinated and non-fluorinated or less-fluorinated analogues.[6]

Experimental Protocol: Column Chromatography of a Fluorinated Amine

  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Triethylamine).

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the column.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate). Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Section 3: Visualization of Purification Logic

When troubleshooting, a systematic approach is essential. The following workflow outlines a decision-making process for addressing common purity issues.

G Start Low Purity Detected (Post-Reaction) Identify Identify Primary Impurity (HPLC, LC-MS, NMR) Start->Identify Is_Stereoisomer Is it the wrong stereoisomer? Identify->Is_Stereoisomer Is_Precursor Is it a starting material or precursor? Is_Stereoisomer->Is_Precursor No Resolve Perform Diastereomeric Salt Crystallization or Chiral Prep-HPLC Is_Stereoisomer->Resolve Yes Is_Byproduct Is it an unknown byproduct? Is_Precursor->Is_Byproduct No Extract_Chrom Implement Acidic Wash &/or Amine-Treated Column Chromatography Is_Precursor->Extract_Chrom Yes Characterize Characterize Structure (MS, NMR) to Postulate Formation Mechanism Is_Byproduct->Characterize Yes Revisit_Rxn Re-evaluate Reaction Conditions (Temp, Reagents) to Minimize Side Reactions Characterize->Revisit_Rxn

Caption: Decision workflow for troubleshooting purification.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What type of column is best for the chiral separation of this compound?

    • Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of amines. Columns like Chiralpak® IA, ID, or IC often provide excellent resolution.[7] The mobile phase typically consists of a mixture of hexane/isopropanol or hexane/ethanol, often with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.

  • Q2: How do the two fluorine atoms impact the purification process?

    • The electron-withdrawing fluorine atoms lower the pKa of the aromatic ring and can slightly decrease the basicity of the amine compared to its non-fluorinated analog. More importantly, they increase the compound's lipophilicity and can enhance its tendency to crystallize.[1][8] This can be advantageous for crystallization but may alter its elution profile in reverse-phase HPLC, often leading to longer retention times.

  • Q3: My purified intermediate appears as an oil, but I need a solid. How can I induce crystallization?

    • If direct crystallization from a single solvent fails, try a multi-solvent system. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, heptane) until turbidity persists. Seeding with a previously generated crystal, even a microscopic one, can be highly effective.

  • Q4: What are the best practices for storing the purified this compound?

    • As a primary amine, it can be sensitive to air (oxidation, reaction with CO₂) over long periods. For optimal stability, store the purified solid under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (e.g., <4 °C).

References

  • Vertex AI Search. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol and Other Chiral Alcohols.
  • Smolecule. (2023, August 18). Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7.
  • Google Patents. (n.d.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.
  • ChemicalBook. (2025, September 25). 5,7-difluorochroman-4-one | 844648-22-2.
  • BenchChem. (n.d.). (R)-5,7-Difluorochroman-4-ol | 1270294-05-7.
  • New Journal of Chemistry. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS.
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account.
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • ResearchGate. (n.d.). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.
  • NIH National Center for Biotechnology Information. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • NIH National Center for Biotechnology Information. (2008, March 5). Chromophore fluorination enhances crystallization and stability of soluble anthradithiophene semiconductors.

Sources

Stability issues of 5,7-Difluorochroman-4-amine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,7-Difluorochroman-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for its unique structural and electronic properties conferred by the fluorine atoms.[1][2] The introduction of fluorine can enhance metabolic stability and modulate basicity, making it an attractive moiety in drug design.[1][3] However, the presence of the benzylic amine within the chroman scaffold can also present stability challenges under both acidic and basic conditions. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant degradation of this compound in my acidic reaction medium. What is the likely cause?

Under acidic conditions, the primary amine of this compound will be protonated to form an ammonium salt. While this generally protects the amine from oxidation, the electron-withdrawing fluorine atoms on the aromatic ring can influence the stability of the entire chroman system.

Potential Degradation Pathway:

  • Acid-Catalyzed Ring Opening: Strong acidic conditions, particularly with heating, can promote the cleavage of the ether linkage in the chroman ring. This is a known degradation pathway for related chroman structures. The protonated amine may not directly participate but the overall electronic environment of the molecule is affected.

Troubleshooting Steps:

  • pH Control: Carefully control the pH of your reaction. If possible, use a buffered system instead of a strong acid.

  • Temperature Management: Avoid excessive heating. Run your reaction at the lowest effective temperature.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to harsh acidic conditions.

  • Inert Atmosphere: While less common for this specific degradation, working under an inert atmosphere (e.g., nitrogen or argon) can mitigate any potential oxidative side reactions that might be accelerated by acidic conditions.

Q2: My compound appears to be unstable when I use a strong base for a subsequent reaction. What degradation products should I look for?

Amines are generally stable in basic conditions. However, the benzylic position of the amine in this compound makes it susceptible to oxidation, which can be exacerbated by the presence of a base.

Potential Degradation Pathway:

  • Oxidation at the Benzylic Position: The carbon atom to which the amine is attached is a benzylic position. Such positions are known to be susceptible to oxidation, potentially leading to the formation of an imine or further degradation to a ketone (chroman-4-one) after hydrolysis.[4] The presence of a base can facilitate this oxidation, especially if oxidizing agents are present.

Troubleshooting Steps:

  • Choice of Base: Opt for non-nucleophilic, sterically hindered bases if the amine itself is not the intended nucleophile. If the amine is the nucleophile, use the minimum required stoichiometry of a milder base (e.g., K₂CO₃, DIPEA).

  • Degassing Solvents: Use degassed solvents to remove dissolved oxygen, a potential oxidant.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but compatibility with your reaction chemistry must be verified.

Q3: I am seeing an unexpected loss of fluorine from my molecule during my experiments. Is this a known issue for fluorinated amines?

Yes, defluorination can be a concern for certain fluorinated compounds.[5] While the C-F bond is generally strong, specific structural features can render it labile.

Potential Cause:

  • β-Elimination: The lone pair of electrons on the nitrogen atom is in the β-position relative to the fluorine atom at the 5-position. Under certain conditions, particularly with strong bases or upon heating, this arrangement can facilitate an elimination reaction, leading to the loss of a fluoride ion. While less likely for an aromatic C-F bond, it is a possibility to consider, especially if unexpected side products are observed.

Troubleshooting Steps:

  • Protecting Groups: If your reaction conditions are harsh, consider protecting the amine group (e.g., as an amide). This removes the lone pair of electrons on the nitrogen, which can mitigate this degradation pathway.[5]

  • Milder Conditions: As with other stability issues, employing milder reaction conditions (lower temperature, weaker base) is a key strategy.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound in your specific experimental matrix, a forced degradation study is recommended.

Protocol 1: HPLC-UV Method for Stability Testing

High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the degradation of small molecules.[6]

Instrumentation & Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point for the analysis of aromatic amines.

Mobile Phase & Gradient:

  • A typical mobile phase would consist of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • A gradient elution is recommended to separate the parent compound from potential degradation products.

Sample Preparation for Forced Degradation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Condition: Dilute the stock solution in an acidic solution (e.g., 0.1 M HCl) to a final concentration of ~50 µg/mL.

  • Basic Condition: Dilute the stock solution in a basic solution (e.g., 0.1 M NaOH) to a final concentration of ~50 µg/mL.

  • Control: Prepare a control sample by diluting the stock solution in the mobile phase or a neutral buffer.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).

Data Analysis:

  • Monitor the peak area of the this compound peak over time.

  • Look for the appearance of new peaks, which would indicate degradation products.

  • Calculate the percentage of degradation at each time point.

Protocol 2: LC-MS for Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products.[7]

  • The LC method can be similar to the HPLC-UV method described above.

  • The mass spectrometer will provide mass-to-charge ratio (m/z) information for the parent compound and any degradation products, aiding in their structural elucidation.

Data Summary Table

ConditionPotential Degradation PathwayKey Stability FactorsRecommended Analytical Technique
Acidic (e.g., pH < 3) Chroman ring openingpH, Temperature, Reaction TimeHPLC-UV, LC-MS
Basic (e.g., pH > 10) Oxidation at the benzylic positionPresence of Oxidants, Choice of BaseHPLC-UV, LC-MS
General DefluorinationTemperature, Strong BaseLC-MS for degradant identification

Visualizing Potential Degradation Pathways

cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonated Amine A->B Protonation C Ring-Opened Product B->C Acid-Catalyzed Ring Opening D This compound E Oxidized Intermediate (Imine) D->E Oxidation F Chroman-4-one (after hydrolysis) E->F Hydrolysis

Caption: Potential degradation pathways under acidic and basic conditions.

Recommended Workflow for Stability Assessment

start Start: Stability Concern prep Prepare Samples (Acidic, Basic, Control) start->prep incubate Incubate at Controlled Temperature and Time Points prep->incubate hplc Analyze by HPLC-UV incubate->hplc lcms Analyze by LC-MS hplc->lcms For Degradant ID data Analyze Data: - % Degradation - Identify Degradants hplc->data troubleshoot Implement Troubleshooting Strategies data->troubleshoot If Degradation > 5% end End: Optimized Conditions data->end If Degradation < 5% troubleshoot->prep Re-test

Caption: Recommended workflow for assessing stability.

References

  • D. O'Hagan, "The Dark Side of Fluorine," Journal of Medicinal Chemistry, vol. 62, no. 14, pp. 6547-6559, 2019. Available: [Link]

  • Organic Chemistry Portal, "Benzylamines," [Online]. Available: [Link]

  • Organic Chemistry Portal, "Synthesis of benzylic amines," [Online]. Available: [Link]

  • M. Moczulski, E. Kowalska, E. Kuśmierek, Ł. Albrecht, and A. Albrecht, "Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction," RSC Advances, vol. 11, no. 45, pp. 28217-28221, 2021. Available: [Link]

  • J. D. Hollister, K. D. Hesp, and M. C. White, "Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes," The Journal of Organic Chemistry, vol. 86, no. 6, pp. 4878-4885, 2021. Available: [Link]

  • German Social Accident Insurance (DGUV), "Method for the determination of aromatic amines in workplace air using gas chromatography," The MAK Collection for Occupational Health and Safety, vol. 5, no. 3, 2020. Available: [Link]

  • A. J. Musacchio, S. W. D. Crossley, and D. W. C. MacMillan, "Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis," Journal of the American Chemical Society, vol. 143, no. 4, pp. 2049-2055, 2021. Available: [Link]

  • L. F. B. B. da Silva et al., "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives," Molecules, vol. 28, no. 1, p. 329, 2023. Available: [Link]

  • J. Ashenhurst, "Reactions on the 'Benzylic' Carbon: Bromination And Oxidation," Master Organic Chemistry, 2018. [Online]. Available: [Link]

  • Chemistry LibreTexts, "24.3: Basicity of Amines," 2021. [Online]. Available: [Link]

  • A. K. Chakraborti et al., "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors," Journal of Medicinal Chemistry, vol. 55, no. 15, pp. 6788-6805, 2012. Available: [Link]

  • NIOSH, "Amines, Aromatic: Method 2002," in NIOSH Manual of Analytical Methods, 4th ed., 1994. Available: [Link]

  • A. V. Gulevskaya, A. F. Pozharskii, and V. V. Kuz'menko, "Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Rearrangement," ChemRxiv, 2021. Available: [Link]

  • D. C. Miller, G. F. de Sousa, and D. A. Nagib, "Deconstructive diversification of cyclic amines," Nature Chemistry, vol. 10, no. 8, pp. 889-896, 2018. Available: [Link]

  • J. Ashenhurst, "5 Key Basicity Trends of Amines," Master Organic Chemistry, 2017. [Online]. Available: [Link]

  • G. Dagousset and T. Poisson, "Synthesis of Fluorinated Amines: A Personal Account," ACS Organic & Inorganic Au, vol. 3, no. 5, pp. 317-328, 2023. Available: [Link]

  • E. Szabó et al., "Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration," Food Additives & Contaminants: Part A, vol. 39, no. 9, pp. 1735-1746, 2022. Available: [Link]

  • University of Nottingham, "New Methods for the Construction of Fluorinated Cyclic Amines and Amides," [Online]. Available: [Link]

  • L. L. Cardinal, L. D. G. de Oliveira, and L. R. de Souza, "Short- and Long-Term Stability of Aromatic Amines in Human Urine," Toxics, vol. 11, no. 3, p. 235, 2023. Available: [Link]

  • Chemistry Steps, "Basicity of Amines," [Online]. Available: [Link]

  • University of Helsinki, "CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES," [Online]. Available: [Link]

  • D. O'Hagan, "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains," Molecules, vol. 28, no. 17, p. 6279, 2023. Available: [Link]

  • A. K. Chakraborti et al., "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors," Journal of Medicinal Chemistry, vol. 55, no. 15, pp. 6788-6805, 2012. Available: [Link]

  • Y. Wang et al., "Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions," International Journal of Molecular Sciences, vol. 24, no. 5, p. 5028, 2023. Available: [Link]

  • M. Fridén-Saxin, "Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives," University of Gothenburg, 2012. Available: [Link]

Sources

Scaling up the synthesis of 5,7-Difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5,7-Difluorochroman-4-one

Introduction

Welcome to the technical support center for the synthesis of 5,7-Difluorochroman-4-one. This molecule is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[1][2][3] Scaling up the synthesis of this chromanone derivative presents several challenges that require a nuanced understanding of the underlying chemical principles.

This guide is designed for researchers, chemists, and drug development professionals. It provides a detailed examination of the most common synthetic routes, step-by-step protocols, and a comprehensive troubleshooting section in a question-and-answer format to address specific issues you may encounter during your experiments.

Synthetic Strategy Overview

The most scalable and frequently reported synthesis of 5,7-Difluorochroman-4-one begins with 3,5-difluorophenol.[1][4] The general strategy involves a three-step sequence: O-alkylation to introduce a three-carbon side chain, oxidation of the terminal alcohol to a carboxylic acid, and finally, an intramolecular Friedel-Crafts acylation to form the chromanone ring system.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Intramolecular Cyclization (Friedel-Crafts Acylation) A 3,5-Difluorophenol B 3-(3,5-Difluorophenoxy)propan-1-ol A->B  3-Chloro-1-propanol,  K₂CO₃ / KI, EtOH, Reflux C 3-(3,5-Difluorophenoxy)propanoic Acid B->C  TEMPO / NaClO₂ / NaClO   D 5,7-Difluorochroman-4-one C->D  Polyphosphoric Acid (PPA)  or conc. H₂SO₄, Heat

Caption: General workflow for the synthesis of 5,7-Difluorochroman-4-one.

Detailed Experimental Protocol

This protocol is a synthesized representation of scalable methods reported in the literature.[1][4] It is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Step 1: Synthesis of 3-(3,5-Difluorophenoxy)propan-1-ol
  • Objective: To perform a Williamson ether synthesis to attach the C3 side chain to the phenolic oxygen.

  • Methodology:

    • To a stirred mixture of 3,5-difluorophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a catalytic amount of potassium iodide (KI, 0.05 eq) in ethanol, add 3-chloro-1-propanol (1.2 eq).[4]

    • Heat the mixture to reflux and stir for 5-7 hours. The use of KI is crucial as it facilitates a Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in situ, thereby accelerating the reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 3,5-difluorophenol spot indicates completion.

    • After cooling to room temperature, filter the mixture to remove inorganic salts and wash the filter cake with ethanol.[4]

    • Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane.[4]

    • Wash the organic phase with a 5% NaOH solution to remove any unreacted phenol, followed by a brine wash.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the product, typically as a low-melting solid.[4]

Step 2: Synthesis of 3-(3,5-Difluorophenoxy)propanoic Acid
  • Objective: To selectively oxidize the primary alcohol to a carboxylic acid without affecting the aromatic ring.

  • Methodology:

    • Dissolve the 3-(3,5-difluorophenoxy)propan-1-ol (1.0 eq) from the previous step in a suitable solvent system.

    • Employ an oxidation cocktail such as a mixture of sodium chlorite (NaClO₂), sodium hypochlorite (NaClO), and a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).[1] This system is efficient and selective for primary alcohols.

    • Maintain the reaction at a controlled temperature (typically 0-25 °C) as the oxidation can be exothermic.

    • Monitor the reaction by TLC until the starting alcohol is consumed.

    • Perform an aqueous workup to quench the reaction and remove inorganic byproducts. Acidify the aqueous layer to protonate the carboxylate, and then extract the carboxylic acid product with an organic solvent.

    • Dry the combined organic extracts and concentrate under reduced pressure to yield the crude acid.

Step 3: Synthesis of 5,7-Difluorochroman-4-one
  • Objective: To effect an intramolecular Friedel-Crafts acylation, cyclizing the carboxylic acid onto the electron-rich aromatic ring.

  • Methodology:

    • Add the crude 3-(3,5-difluorophenoxy)propanoic acid (1.0 eq) in portions to a pre-heated (50-70 °C) dehydrating acid catalyst like polyphosphoric acid (PPA) or concentrated sulfuric acid.[4][5] PPA often gives cleaner reactions and is easier to handle on a larger scale than alternatives that require acyl chloride formation.

    • Stir the resulting solution at an elevated temperature (e.g., 50-90 °C) for 1-2 hours.[5] The viscosity of the mixture will be high.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture carefully and pour it slowly into a beaker of ice water with vigorous stirring.[5] This will precipitate the crude product and hydrolyze the PPA.

    • Collect the solid precipitate by filtration and wash thoroughly with cold water until the washings are neutral.[5]

    • Dry the solid product. For purification, recrystallization from a solvent system like hexane/ethyl acetate is effective, yielding 5,7-Difluorochroman-4-one as a white solid.[4]

ParameterReported ValueSource
Overall Yield 61% (from 3,5-difluorophenol)[4]
Step 3 Yield 86%[5]
Purity (after recrystallization) >95%[4]
Melting Point 67-69 °C[4]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Q1: My O-alkylation reaction (Step 1) is very slow or gives a low yield. What could be the cause?

Possible Causes & Solutions:

  • Insufficient Base: Potassium carbonate is a mild base. Ensure it is finely powdered and used in sufficient excess (at least 1.5 equivalents) to effectively deprotonate the phenol.

  • Inactive Alkyl Halide: 3-chloro-1-propanol is less reactive than its bromo- or iodo- counterparts. The addition of catalytic potassium iodide (KI) is highly recommended to promote the reaction via the more reactive alkyl iodide intermediate.[4]

  • Solvent Issues: Ensure the ethanol used is of sufficient purity. The presence of excessive water can hinder the reaction.

  • Temperature: The reaction requires heating to reflux to proceed at a reasonable rate.[4] Ensure your heating apparatus is maintaining the correct temperature.

Q2: The oxidation (Step 2) resulted in a complex mixture of products or incomplete conversion. Why?

Possible Causes & Solutions:

  • Incorrect Stoichiometry of Oxidants: The TEMPO-catalyzed system requires careful control of the stoichiometry of NaClO₂ and NaClO. Deviations can lead to incomplete reaction or the formation of side products.

  • pH Control: The efficiency of TEMPO-catalyzed oxidations is often pH-dependent. Buffering the reaction mixture may be necessary to maintain the optimal pH for the catalytic cycle.

  • Temperature Control: The reaction can be exothermic. A runaway reaction can lead to decomposition and side product formation. Maintain the recommended temperature range using an ice bath if necessary.

Q3: The intramolecular cyclization (Step 3) failed or produced a low yield of the desired chromanone. What should I investigate?

This is the most critical and often most challenging step.

Possible Causes & Solutions:

  • Deactivated Catalyst: The acid catalyst (PPA or H₂SO₄) is highly hygroscopic. Contamination with water will deactivate it and prevent the formation of the necessary acylium ion intermediate for the Friedel-Crafts acylation.[6] Ensure all reagents and glassware are scrupulously dry.

  • Insufficient Catalyst/Temperature: Intramolecular Friedel-Crafts reactions require forcing conditions.[6][7] Ensure you are using a sufficient quantity of PPA and that the temperature is high enough to drive the reaction to completion. A temperature of 50 °C is a good starting point, but it may need to be optimized.[5]

  • Polymerization/Charring: At excessively high temperatures or with prolonged reaction times, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymerization and charring.[8] Carefully monitor the reaction and avoid overheating.

  • Purity of Starting Material: Impurities from the previous step can interfere with the cyclization. Ensure the 3-(3,5-difluorophenoxy)propanoic acid is reasonably pure before proceeding.

G Start Low Yield in Cyclization (Step 3) Q1 Is the starting acid pure and dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the PPA/H₂SO₄ fresh and handled under anhydrous conditions? A1_Yes->Q2 Sol1 Purify/Dry the carboxylic acid intermediate. Use high vacuum to remove residual solvent/water. A1_No->Sol1 End Re-run experiment with optimized parameters. Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction temperature and time optimized? A2_Yes->Q3 Sol2 Use a fresh batch of PPA. Dry glassware thoroughly. Handle reagents under inert atmosphere if possible. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Gradually increase temperature (e.g., in 10°C increments). Monitor by TLC/HPLC to find optimal time and avoid decomposition. A3_No->Sol3 Sol3->End

Caption: Troubleshooting flowchart for the intramolecular cyclization step.

Q4: How can I effectively monitor the progress of these reactions?

Answer: Thin Layer Chromatography (TLC) is an indispensable tool for all three steps.

  • For Step 1: Use a non-polar solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The product, 3-(3,5-Difluorophenoxy)propan-1-ol, will be more polar (lower Rf) than the starting 3-chloro-1-propanol but less polar than 3,5-difluorophenol.

  • For Step 2 & 3: Use a more polar system (e.g., 1:1 Hexane:Ethyl Acetate). The carboxylic acid is very polar and will likely stay at the baseline. The final product, 5,7-Difluorochroman-4-one, is less polar than the acid. Staining with potassium permanganate can help visualize spots if they are not UV-active. For quantitative analysis during scale-up, HPLC is the preferred method.

Q5: Are there greener or more modern alternatives to any of the reagents used?

Answer: Yes, the field is continuously evolving.

  • For O-Alkylation: While the described method is robust, phase-transfer catalysis could be explored to minimize solvent usage.

  • For Cyclization: While classic Brønsted or Lewis acids are common for Friedel-Crafts acylations, research into solid-supported acid catalysts or mechanochemical methods is ongoing to reduce waste and improve safety.[6] Some syntheses of other chromanones have utilized microwave irradiation to accelerate similar reactions, which could be an area for investigation.[9]

References

  • Zhou, H., Sun, H., Yang, W., & Gan, Z. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International, 56(3), 264–270. Retrieved from [Link]

  • Taylor & Francis Online. (2023). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Retrieved from [Link]

  • Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113. Retrieved from [Link]

  • Stolar, T., Grilc, M., & Užarević, K. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1406–1414. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient synthesis of 4-chromanones. Retrieved from [Link]

  • Ashenhurst, J. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Ghanbarimasir, Z., & Emami, S. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Radical cyclization. Retrieved from [Link]

  • University Scholarly Repository. (n.d.). Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Managing impurities in Tegoprazan synthesis from 5,7-Difluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Impurities from 5,7-Difluorochroman-4-amine Precursors

Status: Active Ticket ID: TGP-SYN-004 Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary: The "Amine Route" Challenge

While the standard industrial synthesis of Tegoprazan (CJ-12420) typically utilizes (S)-5,7-difluorochroman-4-ol derived directly from the ketone via asymmetric reduction, utilizing This compound as a starting material (or intermediate) introduces a unique impurity profile.

If you are starting from the amine, you are likely performing a stereoselective conversion (e.g., diazotization-hydrolysis or enzymatic transamination) to generate the hydroxyl group required for the ether linkage. This guide addresses the specific impurities arising from this transformation and their downstream effects on the final API.

Module 1: Critical Quality Attributes (CQA) of the Starting Amine

User Question: I am seeing variable yields in the final coupling. Could the quality of my amine starting material be the cause?

Technical Response: Yes. Unlike the alcohol intermediate, the amine carries a nitrogen center that is a potent nucleophile. If not fully converted or removed, it competes directly with the alcohol for the benzimidazole coupling partner.

Impurity Fate Mapping (Amine Route)

Tegoprazan_Impurity_Map Amine Start: this compound Diazo Intermediate: Diazonium Species Amine->Diazo Deamination Amine_Adduct Impurity C: Amino-Benzimidazole Adduct (Direct Coupling) Amine->Amine_Adduct Residual Amine Competition Alcohol Key Intermediate: (S)-5,7-Difluorochroman-4-ol Diazo->Alcohol Hydrolysis (SN1/SN2) Chromene Impurity A: 5,7-Difluoro-2H-chromene (Elimination Product) Diazo->Chromene Elimination (E1) Ketone Impurity B: 5,7-Difluorochroman-4-one (Oxidation Product) Alcohol->Ketone Oxidation Tegoprazan Final API: Tegoprazan Alcohol->Tegoprazan Coupling w/ Benzimidazole

Caption: Fate map of impurities when initiating synthesis from the chroman-amine. Red paths indicate critical failure modes.

Module 2: The Conversion Step (Amine Alcohol)

User Question: I am detecting a non-polar impurity at RRT 1.2 during the conversion of the amine to the alcohol. What is it?

Technical Response: This is almost certainly 5,7-difluoro-2H-chromene (Impurity A in the diagram).

The Mechanism: When converting the amine to the alcohol (often via a diazonium intermediate using


 or similar), the carbocation intermediate is prone to 

-hydride elimination. This creates the double bond in the chroman ring.

Troubleshooting Protocol:

ParameterAdjustmentScientific Rationale
Temperature Maintain <

C during diazotization.
Higher temperatures increase the kinetic energy available for the elimination pathway (E1) over substitution (SN1).
Acidity (pH) Ensure pH < 2.Weakly acidic conditions can lead to diazo-coupling side reactions or incomplete protonation, stabilizing the elimination transition state.
Quenching Slow addition of water/nucleophile.Rapid quenching minimizes the lifetime of the unstable carbocation, favoring the capture by water (to form alcohol) over elimination.
Module 3: Stereochemical Integrity

User Question: My final Tegoprazan has an enantiomeric excess (ee) of only 85%, but my starting amine was 99% pure. Where did I lose chirality?

Technical Response: You likely experienced racemization via the SN1 pathway .

  • The Cause: If you used a deamination method (nitrous acid), the reaction proceeds through a carbocation. A planar carbocation can be attacked from either side, leading to racemization.

  • The Fix: You must encourage Neighboring Group Participation (NGP) or use a method that proceeds via Retention of Configuration .

    • Protocol Check: If using aqueous hydrolysis of the diazonium salt, expect some racemization.

    • Alternative: Consider converting the amine to a better leaving group (e.g., halide) and then performing an SN2 displacement with hydroxide/acetate, which gives Inversion (predictable stereochemistry).

Critical Check:

  • Target: (S)-Tegoprazan.

  • Required Intermediate: (S)-5,7-difluorochroman-4-ol.[1][2][3]

  • Starting Amine: If the reaction inverts, you must start with the (R)-amine . If it retains, start with the (S)-amine .

Module 4: Downstream Coupling Interference

User Question: I see a persistent impurity at M+1 mass in LC-MS after the benzimidazole coupling.

Technical Response: This is likely the Amino-Benzimidazole Adduct (Impurity C).

If you proceed to the coupling step (reaction with 2-chloro-1-methyl-1H-benzimidazole-7-carboxamide derivatives) while residual amine remains in your alcohol intermediate:

  • The Amine is a better nucleophile than the Alcohol .

  • It will react faster with the benzimidazole electrophile.

  • Result: You form the N-C coupled analog instead of the O-C coupled Tegoprazan.

Purification Strategy (Self-Validating System): Before adding the benzimidazole coupling partner, you must validate the "Amine Purge."

  • Dissolve your crude alcohol intermediate in dilute HCl.

  • Extract with Ethyl Acetate (EtOAc).[4]

    • The Alcohol (neutral) moves to the Organic Layer.

    • The Residual Amine (protonated) stays in the Aqueous Layer.

  • Test: Check the organic layer by TLC/HPLC. If the amine peak is absent, proceed to coupling.

Module 5: Analytical Reference Guide

User Question: How do I distinguish the impurities by HPLC?

Technical Response: Use the following relative retention times (RRT) based on a standard C18 Reverse Phase method (Mobile Phase: Acetonitrile/Water with 0.1% TFA).

CompoundPredicted RRTCharacteristic
(S)-5,7-Difluorochroman-4-ol 1.00Reference Peak
This compound 0.4 - 0.6Broad/Tailing peak (basic)
5,7-Difluorochroman-4-one 1.15Sharp, UV active (Ketone)
5,7-Difluoro-2H-chromene 1.3 - 1.4Highly non-polar (Elimination)
Tegoprazan (Final API) ~2.5Late eluting

Note: RRTs are approximate and depend on specific column chemistry.

References
  • PubChem. Tegoprazan | C20H19F2N3O3.[5] National Library of Medicine. Available at: [Link]

  • New Drug Approvals. Tegoprazan Synthesis and Patent Review. Available at: [Link]

  • ResearchGate. Determination of Enantiomeric Impurity in Tegoprazan Drug Substance by HPLC. Available at: [Link]

Sources

Enhancing the resolution of 5,7-Difluorochroman-4-amine enantiomers in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Priority: High (Method Development/QC) Assigned Specialist: Senior Application Scientist, Chiral Separations Group

Executive Summary & Molecule Context

Welcome to the technical support hub for the enantiomeric resolution of 5,7-Difluorochroman-4-amine . This molecule is a critical chiral intermediate, most notably in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Tegoprazan.[1]

The Technical Challenge: Resolving this molecule presents a dual challenge:

  • Primary Amine Functionality: The C4-amine is basic, leading to severe peak tailing due to interaction with residual silanols on the silica support of chiral stationary phases (CSPs).

  • Difluoro-Substitution: The 5,7-difluoro pattern increases lipophilicity and alters the electronic density of the aromatic ring, affecting

    
     interactions with the chiral selector.
    

This guide provides a self-validating workflow to achieve baseline resolution (


) using polysaccharide-based CSPs in HPLC and SFC modes.

Method Development Decision Matrix

The following flowchart outlines the logical pathway for screening and troubleshooting. Use this to determine your starting point.

MethodDevelopment Start Start: this compound SolubilityCheck Solubility Check: Dissolves in Hexane/EtOH? Start->SolubilityCheck ScreeningNPLC Screening: Normal Phase (NPLC) Hexane/EtOH + 0.1% DEA SolubilityCheck->ScreeningNPLC Yes ScreeningSFC Screening: SFC CO2 + MeOH + 0.1% DEA SolubilityCheck->ScreeningSFC No / Low FixSolubility Action: Switch to Polar Organic Mode (100% ACN/MeOH + Base) SolubilityCheck->FixSolubility Precipitation ResultCheck Check Resolution (Rs) & Peak Shape ScreeningNPLC->ResultCheck ScreeningSFC->ResultCheck Success Success: Rs > 2.0 Proceed to Validation ResultCheck->Success Good Separation IssueTailing Issue: Peak Tailing ResultCheck->IssueTailing Asymmetry > 1.3 IssueRes Issue: Low Resolution (Rs < 1.5) ResultCheck->IssueRes Co-elution FixTailing Action: Increase Base Additive (0.1% -> 0.2% DEA or TEA) IssueTailing->FixTailing FixRes Action: Switch Column Selector AD-H -> OD-H -> IC IssueRes->FixRes FixTailing->ResultCheck Retest FixRes->ResultCheck Retest FixSolubility->ResultCheck

Caption: Logical workflow for selecting chromatographic modes and troubleshooting resolution issues for chiral amines.

Technical Modules & Troubleshooting (FAQs)

Module 1: Column Selection Strategy

Why does the column matter? For chroman-4-amines, the chiral recognition mechanism relies heavily on hydrogen bonding (via the amine/ether groups) and steric inclusion of the chroman ring into the polymer grooves of the CSP.

PriorityCSP TypeCommercial Name (Example)Why Use It?
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H / IAThe Industry Standard. The helical structure of amylose typically offers the best "fit" for the bicyclic chroman core.
2 (Secondary) Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H / IBUse if AD-H fails. Cellulose has a straighter polymer backbone, offering different inclusion cavity shapes.
3 (Specialized) Crown Ether Crownpak CR(+)Specific for primary amines . Works via ammonium ion complexation. Warning: Requires acidic mobile phase (HClO4), which is incompatible with MS detection and requires strict system passivation.
Module 2: The Critical Role of Additives

Q: My peaks are tailing significantly. Is the column old? A: Likely not. Tailing in this compound is caused by the interaction of the basic


 group with residual silanols on the silica surface.
  • The Fix: You must use a basic additive.[2]

    • Standard: 0.1% Diethylamine (DEA).

    • Alternative: 0.1% Ethanolamine (often improves peak shape for primary amines via stronger H-bonding).

    • Concentration: If tailing persists, increase to 0.2%. Do not exceed 0.5% to protect the silica.

Module 3: Solubility & The "Fluorine Effect"

Q: The sample precipitates in my Hexane/IPA mobile phase. A: The 5,7-difluoro substitution reduces solubility in non-polar alkanes compared to the non-fluorinated parent.

  • The Fix:

    • Immobilized Columns (IA/IC): These allow you to use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to dissolve the sample, or run in 100% Acetonitrile.

    • SFC (Supercritical Fluid Chromatography): CO2 has excellent diffusivity and solvating power for fluorinated compounds. This is the preferred method for preparative scale-up.

Validated Experimental Protocols

Protocol A: Standard NPLC Screening (Analytical)

Use this for initial purity checks and method development.

  • Sample Prep: Dissolve 1.0 mg of this compound in 1 mL of Ethanol (EtOH).

  • Column: Chiralpak AD-H (or IA), 4.6 x 250 mm, 5 µm.[3]

  • Mobile Phase:

    • Solvent A: n-Hexane[2][4]

    • Solvent B: Ethanol (or Isopropanol) + 0.1% Diethylamine (DEA)

  • Isocratic Run: 90:10 (Hexane:EtOH) at 1.0 mL/min.

  • Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic ring).

  • Success Criteria: Look for two distinct peaks with Resolution (

    
    ) > 2.0.
    
    • Note: The (S)-enantiomer typically elutes first on AD-H columns, but this must be confirmed with a standard.

Protocol B: Polar Organic Mode (Solubility Optimized)

Use this if the sample is not soluble in Hexane.

  • Column: Chiralpak IA or IC (Immobilized is mandatory for robust lifetime).

  • Mobile Phase: 100% Acetonitrile + 0.1% DEA + 0.1% Ethanolamine.

  • Flow Rate: 0.5 mL/min (High backpressure warning).

  • Mechanism: This mode relies purely on H-bonding interactions, often providing sharper peaks for polar amines.

Data Summary: NPLC vs. SFC

ParameterNormal Phase HPLC (NPLC)Supercritical Fluid (SFC)
Mobile Phase Hexane / Alcohol / DEACO2 / Methanol / DEA
Run Time 15 - 30 mins3 - 8 mins (Faster)
Solubility Poor (due to Difluoro group)Excellent
Peak Shape Good (with additive)Superior (Lower viscosity)
Scale-Up Expensive (Solvent cost)Economical (Green chem)
Recommendation QC / Analytical Prep / Purification

References

  • Daicel Corporation. (2023).[5] Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies.

  • BenchChem. (2025).[3][6] HPLC method for chiral separation of 7-Methylchroman-4-amine. (Analogous methodology for chroman-amines).

  • Lee, J. Y., et al. (2024). Determination of Enantiomeric Impurity in Tegoprazan Drug Substance by HPLC. ResearchGate. (Describes separation of the final drug which contains the 5,7-difluorochroman moiety).

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on primary amine resolution using polysaccharide phases).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Avoiding racemization during derivatization of (R)-5,7-Difluorochroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

(R)-5,7-Difluorochroman-4-ol is a high-value chiral intermediate, notably utilized in the synthesis of potassium-competitive acid blockers (P-CABs) like Tegoprazan. Its structural integrity is compromised by two competing factors:

  • Benzylic Lability: The C4-hydroxyl group is benzylic. Despite the electron-withdrawing fluorine atoms, the stabilization of the carbocation by the aromatic ring facilitates

    
     pathways under acidic conditions, leading to immediate racemization.
    
  • Peri-Steric Hindrance: The fluorine atom at the C5 position exerts significant steric pressure on the C4 reaction center. This hinders standard nucleophilic attacks, tempting researchers to increase reaction temperatures—a primary cause of thermal racemization and elimination.

This guide provides validated protocols to derivatize this scaffold while maintaining enantiomeric excess (ee%).

Diagnostic Workflow: Why is my ee% dropping?

Before modifying your protocol, use this logic flow to identify the source of chiral erosion.

RacemizationDiagnostic Start Start: ee% Drop Observed CheckAcid Are acidic reagents/byproducts present? Start->CheckAcid CheckTemp Is reaction T > 25°C? CheckAcid->CheckTemp No ResultAcid Cause: Acid-Catalyzed SN1 (Benzylic Cation Formation) CheckAcid->ResultAcid Yes CheckBase Is strong base used (pKa > 12)? CheckTemp->CheckBase No ResultTemp Cause: Thermal Solvolysis (Thermodynamic Equilibration) CheckTemp->ResultTemp Yes ResultBase Cause: Elimination-Addition (Formation of Chromene) CheckBase->ResultBase Yes SolutionAcid Fix: Add Proton Sponge or Use Steglich Conditions ResultAcid->SolutionAcid SolutionTemp Fix: Use Catalytic DMAP at 0°C to overcome 5-F sterics ResultTemp->SolutionTemp SolutionBase Fix: Switch to Non-nucleophilic bases (DIPEA/Pyridine) ResultBase->SolutionBase

Figure 1: Diagnostic decision tree for identifying the root cause of racemization during derivatization.

Technical Deep Dive: The Mechanism of Failure

To preserve the (R)-configuration, one must understand the specific electronic environment of the 5,7-difluorochroman ring.

The 5-Fluoro Effect (Steric vs. Electronic)
  • Electronic: Fluorine is an Inductive Withdrawing Group (-I) but a Resonance Donating Group (+R). At the C5 and C7 positions, the -I effect dominates the benzylic C4 position, theoretically destabilizing the carbocation compared to a non-fluorinated chroman. However, the benzylic resonance is still sufficient to allow

    
     ionization in the presence of strong acids (e.g., HCl generated from acyl chlorides).
    
  • Steric (The Silent Killer): The C5-fluorine is in a peri-like relationship with the C4-hydroxyl. This creates a "steric wall."

    • Consequence: Standard acylation (Acyl chloride + Pyridine) is sluggish.

    • User Error: The user heats the reaction to force conversion.

    • Result: Heat provides the activation energy for the C-O bond cleavage (SN1), resulting in a planar carbocation and subsequent racemic recombination.

Pathway to Racemization
  • Protonation/Activation: The -OH becomes

    
     or 
    
    
    
    .
  • Ionization: The leaving group departs, forming a planar

    
     cation at C4.
    
  • Scrambling: Nucleophile attacks from the re or si face with equal probability.

Validated Protocols (Standard Operating Procedures)
Protocol A: Esterification with Retention of Configuration

Use this for attaching linkers or protecting groups.

Why it works: Uses DCC (Steglich conditions) to activate the acid, not the alcohol. The reaction proceeds via a concerted mechanism or tight ion pair that prevents the formation of a free benzylic cation.

  • Reagents:

    • (R)-5,7-Difluorochroman-4-ol (1.0 equiv)[1]

    • Carboxylic Acid (1.1 equiv)

    • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

    • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Critical Catalyst )

    • Solvent: Anhydrous DCM (Dichloromethane)

  • Step-by-Step:

    • Dissolve the carboxylic acid and DMAP in dry DCM under Nitrogen.

    • Cool the solution to 0°C . (Do not skip cooling).

    • Add the (R)-alcohol.

    • Add DCC dropwise (dissolved in minimal DCM) over 15 minutes.

    • Allow to stir at 0°C for 1 hour, then warm to Room Temperature (20-25°C). Do not reflux.

    • Filter off the DCU urea byproduct. Wash filtrate with dilute citric acid (removes DMAP/trace base) to quench.

Protocol B: Inversion of Configuration (Mitsunobu)

Use this if you need to convert the (R)-alcohol into an (S)-amine, (S)-ether, or (S)-ester.

Warning: The Mitsunobu reaction proceeds with clean inversion (


). If you apply this to (R)-alcohol hoping to get (R)-product, you will fail.
  • Reagents:

    • (R)-5,7-Difluorochroman-4-ol[1][2][3][4][5]

    • Triphenylphosphine (

      
      ) (1.5 equiv)
      
    • DIAD or DEAD (1.5 equiv)

    • Nucleophile (Acid/Phenol/Imide) (1.5 equiv)

    • Solvent: THF (Tetrahydrofuran)

  • Step-by-Step:

    • Dissolve

      
       and the Nucleophile in anhydrous THF.
      
    • Cool to 0°C .

    • Add the (R)-alcohol.

    • Add DIAD dropwise. The orange color should fade between drops.

    • Stop: If the color persists, stop addition.

    • Stir at 0°C to RT.

    • Result: (S)-5,7-Difluorochroman-4-yl derivative (ee% > 98%).[2]

Troubleshooting & FAQs

Q1: I tried making the mesylate (MsCl/TEA) to displace it with an amine, but I got a racemic product. Why? A: Benzylic mesylates are notoriously unstable. Once formed, the mesylate is an excellent leaving group. Even in the absence of a nucleophile, the 5,7-difluorochroman-4-yl mesylate can undergo "internal return" or solvolysis if any trace water or heat is present, scrambling the stereocenter.

  • Fix: Avoid isolating the mesylate. Use a "one-pot" displacement at low temperature, or switch to the Mitsunobu reaction with DPPA (Diphenylphosphoryl azide) to install the amine with predictable inversion.

Q2: Can I use Thionyl Chloride (


) to make the chloride? 
A: Absolutely not. 

generates HCl gas. In a benzylic system, this guarantees racemization via the

pathway. Furthermore,

can operate via

(retention) or

(inversion) depending on the presence of base, making the stereochemical outcome unpredictable for this specific substrate.

Q3: My esterification reaction is stuck at 50% conversion after 24 hours. A: This is the "5-Fluoro Steric Effect."

  • Don't: Heat the reaction.

  • Do: Increase the catalyst loading (DMAP) to 0.2 equiv or switch to a more reactive acylating agent like the acid anhydride with

    
     (Scandium Triflate) catalysis, which works under extremely mild conditions.
    

Q4: How do I measure the ee% of my product? A: Standard C18 HPLC will not separate enantiomers. You must use Chiral HPLC.

  • Recommended Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10 or 95:5).

  • Detection: UV at 210 nm or 254 nm.

References
  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Application. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Oxidation of benzylic alcohols... avoiding overoxidation. (Context on benzylic stability). Retrieved from [Link]

Sources

Green Chemistry Technical Support Center: 5,7-Difluorochroman-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Green Synthesis of 5,7-Difluorochroman-4-amine. This resource is designed for researchers, scientists, and drug development professionals dedicated to implementing sustainable and efficient chemical manufacturing processes. As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to empower you in your experimental endeavors.

The synthesis of this compound, a key building block in many pharmaceutical compounds, presents a unique opportunity to apply the principles of green chemistry. Traditional synthetic routes often rely on hazardous reagents and generate significant waste. This guide will focus on enzymatic and chemo-catalytic approaches that offer higher efficiency, selectivity, and a significantly improved environmental profile.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and its precursors, with a focus on green chemistry methodologies.

Issue 1: Low Yield in the Asymmetric Reduction of 5,7-Difluorochroman-4-one

Question: I am attempting the asymmetric reduction of 5,7-difluorochroman-4-one to (R)-5,7-difluorochroman-4-ol using a ketoreductase (KRED), but my yields are consistently low. What are the potential causes and solutions?

Answer: Low yields in enzymatic reductions can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Enzyme Inactivation:

    • Cause: The enzyme may be denatured by suboptimal pH, temperature, or the presence of organic co-solvents. Fluorinated compounds can sometimes be challenging substrates for enzymes.

    • Solution:

      • Optimize Reaction Conditions: Screen a range of pH (typically 6.0-8.0) and temperatures (25-40 °C) to find the optimal conditions for your specific KRED.

      • Co-solvent Tolerance: If a co-solvent is necessary for substrate solubility, screen for enzyme-compatible solvents like DMSO or t-butanol at low concentrations (typically <10% v/v).

      • Enzyme Immobilization: Consider immobilizing the enzyme on a solid support. This can enhance stability and allow for easier separation and reuse, contributing to a greener process.[1][2][3]

  • Cofactor Imbalance:

    • Cause: The nicotinamide cofactor (NADH or NADPH) may not be regenerating efficiently.

    • Solution:

      • Cofactor Regeneration System: Ensure your cofactor regeneration system is robust. A common and green approach is to use a secondary enzyme like glucose dehydrogenase (GDH) with glucose as the sacrificial substrate.

      • Substrate Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit the KRED or the regeneration enzyme. Try a lower initial substrate concentration or a fed-batch approach.

  • Poor Substrate Binding:

    • Cause: The fluorine substituents on the chromanone ring may hinder optimal binding to the enzyme's active site.

    • Solution:

      • Enzyme Screening: Screen a panel of different KREDs. There is a wide variety of commercially available ketoreductases with different substrate specificities.

      • Protein Engineering: If resources allow, consider directed evolution or site-directed mutagenesis of a promising KRED to improve its activity towards your specific substrate.

Issue 2: Incomplete Conversion in the Biocatalytic Amination of (R)-5,7-Difluorochroman-4-ol

Question: I am using a transaminase (TAm) to convert (R)-5,7-difluorochroman-4-ol to the corresponding amine, but the reaction stalls at around 50% conversion. How can I drive the reaction to completion?

Answer: Incomplete conversion in transaminase-catalyzed reactions is a common issue, often due to an unfavorable reaction equilibrium.[4] Here are several green strategies to overcome this:

  • Equilibrium Shift by Product Removal:

    • Cause: The accumulation of the ketone byproduct from the amine donor shifts the equilibrium back towards the starting materials.

    • Solution:

      • Use of a "Smart" Amine Donor: Employ an amine donor that generates a volatile or easily removable byproduct. For example, using isopropylamine as the amine donor produces acetone, which can be removed by applying a slight vacuum or a gentle stream of an inert gas.[5]

      • Enzymatic Cascade: Couple the transamination with a second enzymatic reaction that consumes the ketone byproduct. For instance, if alanine is the amine donor, the pyruvate byproduct can be removed by lactate dehydrogenase (LDH) which converts it to lactate.[6]

  • Enzyme Inhibition:

    • Cause: The product amine or the ketone byproduct may be inhibiting the transaminase.

    • Solution:

      • In Situ Product Removal: Consider using a resin or a liquid-liquid extraction system to continuously remove the product amine from the reaction mixture.

      • Fed-Batch Substrate Addition: Adding the alcohol substrate in portions can help to maintain a low concentration of potentially inhibitory products.

  • Sub-optimal Reaction Conditions:

    • Cause: The pH and temperature may not be optimal for the specific transaminase being used.

    • Solution:

      • pH Optimization: Transaminases often have a pH optimum in the slightly basic range (pH 8.0-9.5). Perform small-scale experiments to determine the optimal pH for your reaction.[7]

      • Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Find the optimal balance for your enzyme, typically in the range of 30-50 °C.

Issue 3: Formation of Impurities During a Greener Mitsunobu Reaction

Question: I am attempting a greener Mitsunobu reaction to convert the alcohol to the amine, but I am observing significant side products and difficulties in purification. What are the likely side reactions and how can I minimize them?

Answer: The Mitsunobu reaction, while powerful, is known for its poor atom economy and challenging workup.[8][9] Greener modifications aim to address these issues, but side reactions can still occur.

  • Common Side Products:

    • Cause: The primary side products in a Mitsunobu reaction are the triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate. If the nucleophilicity of the amine is low, the azodicarboxylate can also act as a nucleophile, leading to undesired byproducts.

    • Solution:

      • Use of Polymer-Bound Reagents: Employ polymer-bound triphenylphosphine or a scavenger resin to simplify the removal of TPPO by filtration.

      • Modified Reagents: Consider using modified phosphines and azodicarboxylates that generate more easily removable byproducts.

      • Alternative "Greener" Mitsunobu Protocols: Explore newer, catalytic versions of the Mitsunobu reaction that use catalytic amounts of the phosphine and azodicarboxylate reagents.[10][11]

  • Purification Challenges:

    • Cause: The high polarity and similar chromatographic behavior of the product amine and the reaction byproducts can make purification by traditional column chromatography difficult and solvent-intensive.

    • Solution:

      • Aqueous Workup: A well-designed aqueous workup can remove a significant portion of the water-soluble byproducts. This may involve washing the organic layer with dilute acid to protonate the desired amine and extract it into the aqueous phase, followed by basification and re-extraction.[12]

      • Supercritical Fluid Chromatography (SFC): SFC is a greener purification technique that uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents. It is particularly effective for the purification of chiral compounds.[4][13][14][15]

Frequently Asked Questions (FAQs)

Q1: What are the most promising green chemistry approaches for the synthesis of this compound?

A1: The most promising green routes involve biocatalysis. Specifically:

  • Two-step enzymatic synthesis: This involves the asymmetric reduction of 5,7-difluorochroman-4-one to (R)-5,7-difluorochroman-4-ol using a ketoreductase (KRED), followed by the amination of the alcohol using a transaminase (TAm) or an amine dehydrogenase (AmDH). This approach offers high enantioselectivity and operates under mild, aqueous conditions.

  • Direct reductive amination: This one-pot approach involves the direct conversion of 5,7-difluorochroman-4-one to the amine using an imine reductase (IRED) or a reductive aminase (RedAm) in the presence of an amine source.[16][17] This method is highly atom-economical.

Q2: How does the presence of fluorine atoms in the substrate affect enzymatic reactions?

A2: Fluorine's high electronegativity can influence the electronic properties of the substrate, potentially affecting its binding to the enzyme's active site and the catalytic mechanism.[18] While some enzymes may exhibit lower activity towards fluorinated substrates, others can be highly selective.[19] It is often necessary to screen a library of enzymes to find one with optimal activity and selectivity for a specific fluorinated compound.

Q3: What are the key advantages of using supercritical fluid chromatography (SFC) for the purification of this compound?

A3: SFC offers several advantages over traditional HPLC for this application:

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2, a non-toxic and readily available solvent, significantly reducing the use of flammable and toxic organic solvents.

  • Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster separations.

  • Improved Resolution: SFC can often provide better resolution for chiral separations compared to HPLC.

  • Easier Product Recovery: The CO2 mobile phase evaporates upon depressurization, simplifying the isolation of the purified product.

Q4: How can I monitor the progress of my biocatalytic reaction in real-time?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring enzymatic reactions.[5][17][20][21] By acquiring spectra at regular intervals, you can quantify the concentrations of substrates, intermediates, and products directly in the reaction mixture. This allows for the determination of reaction kinetics and the early detection of any issues.

Experimental Protocols

Protocol 1: Two-Step Biocatalytic Synthesis of (S)-5,7-Difluorochroman-4-amine

This protocol outlines a green, two-step enzymatic synthesis starting from 5,7-difluorochroman-4-one.

Step 1: Asymmetric Reduction to (R)-5,7-Difluorochroman-4-ol

  • Materials:

    • 5,7-Difluorochroman-4-one

    • Ketoreductase (KRED)

    • Glucose Dehydrogenase (GDH)

    • NADP+ or NAD+

    • D-Glucose

    • Potassium phosphate buffer (100 mM, pH 7.0)

    • tert-Butanol (co-solvent)

    • Ethyl acetate

  • Procedure:

    • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

    • Add D-glucose (1.5 equivalents).

    • Add the KRED and GDH enzymes.

    • Add the NADP+ or NAD+ cofactor.

    • Dissolve 5,7-difluorochroman-4-one in a minimal amount of tert-butanol and add it to the reaction mixture.

    • Stir the reaction at 30 °C and monitor its progress by TLC or HPLC.

    • Upon completion, extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (R)-5,7-difluorochroman-4-ol.

Step 2: Biocatalytic Amination to (S)-5,7-Difluorochroman-4-amine

  • Materials:

    • Crude (R)-5,7-Difluorochroman-4-ol

    • Transaminase (TAm)

    • Pyridoxal 5'-phosphate (PLP) (cofactor)

    • Isopropylamine (amine donor)

    • Potassium phosphate buffer (100 mM, pH 8.5)

    • Methyl tert-butyl ether (MTBE)

  • Procedure:

    • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

    • Add the TAm enzyme and PLP.

    • Add isopropylamine (5-10 equivalents).

    • Dissolve the crude (R)-5,7-difluorochroman-4-ol in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.

    • Stir the reaction at 40 °C under a gentle stream of nitrogen to facilitate the removal of acetone.

    • Monitor the reaction progress by HPLC.

    • Upon completion, extract the product with MTBE.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by supercritical fluid chromatography (SFC) to obtain enantiomerically pure (S)-5,7-Difluorochroman-4-amine.

Data Presentation

Table 1: Comparison of Green Chemistry Metrics for Different Synthetic Routes to this compound

MetricTraditional Route (e.g., Mitsunobu)Biocatalytic Route (Two-Step Enzymatic)
Atom Economy LowHigh
Process Mass Intensity (PMI) HighLow
Solvent Consumption High (chlorinated solvents, ethers)Low (primarily water, minimal co-solvents)
Reagent Toxicity High (e.g., DEAD/DIAD, PPh3)Low (enzymes, glucose, simple buffers)
Energy Consumption Moderate to HighLow (mild temperatures)
Stereoselectivity Variable, may require chiral auxiliariesExcellent

Visualizations

Workflow for Green Synthesis of this compound

Green_Synthesis_Workflow cluster_step1 Step 1: Asymmetric Reduction cluster_step2 Step 2: Biocatalytic Amination cluster_purification Purification start 5,7-Difluorochroman-4-one step1_reagents KRED, GDH, NAD(P)H, Glucose start->step1_reagents product1 (R)-5,7-Difluorochroman-4-ol step1_reagents->product1 step2_reagents Transaminase, PLP, Isopropylamine product1->step2_reagents final_product (S)-5,7-Difluorochroman-4-amine step2_reagents->final_product purification Supercritical Fluid Chromatography (SFC) final_product->purification

Caption: Green synthesis workflow for this compound.

Logical Relationship in Troubleshooting Low Yield

Troubleshooting_Low_Yield issue Low Yield in Asymmetric Reduction cause1 Enzyme Inactivation issue->cause1 cause2 Cofactor Imbalance issue->cause2 cause3 Poor Substrate Binding issue->cause3 solution1a Optimize pH & Temperature cause1->solution1a solution1b Screen Co-solvents cause1->solution1b solution1c Immobilize Enzyme cause1->solution1c solution2a Robust Cofactor Regeneration cause2->solution2a solution2b Fed-batch Substrate Addition cause2->solution2b solution3a Screen Enzyme Library cause3->solution3a solution3b Protein Engineering cause3->solution3b

Caption: Troubleshooting logic for low yield in enzymatic reduction.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • The Application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.). Retrieved January 29, 2026, from [Link]

  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. (2018). Biotechnology and Bioengineering, 115(7), 1779-1789. [Link]

  • A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. (n.d.). Organic Syntheses, 78, 1. [Link]

  • Mitsunobu Reaction: Substitution Reactions with Alcohol Substrates. (2020, April 21). YouTube. [Link]

  • Enzyme immobilization: an overview on techniques and support materials. (2013). 3 Biotech, 3(1), 1-9. [Link]

  • Catalytic control of enzymatic fluorine specificity. (2013). Proceedings of the National Academy of Sciences, 110(42), 16844-16849. [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters. Retrieved January 29, 2026, from [Link]

  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. (2019). ChemCatChem, 11(23), 5768-5774. [Link]

  • Online NMR for monitoring biocatalysed reactions. (2000). Journal of Biotechnology, 77(2-3), 139-153. [Link]

  • A Photo-Enzymatic Cascade to Transform Racemic Alcohols into Enantiomerically Pure Amines. (2020). Catalysts, 10(10), 1141. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (2022). Catalysis Science & Technology, 12(10), 3098-3110. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2018). In Chiral Analysis. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2012). Journal of organic chemistry, 77(11), 4911-4924. [Link]

  • To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. (2020). International journal of molecular sciences, 21(21), 8234. [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017). Organic letters, 19(19), 5348-5351. [Link]

  • AMINE SYNTHESIS THROUGH BIOCATALYTIC CASCADES. (2014). CORDIS. [Link]

  • Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. (2019). White Rose eTheses Online. [Link]

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates. (2021). Chemical Society Reviews, 50(4), 2414-2458. [Link]

  • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. (2016). Tetrahedron letters, 57(45), 4945-4954. [Link]

  • Transamination reaction mechanism. (2013, March 15). YouTube. [Link]

  • Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. (2015). Science, 349(6255), 1525-1529. [Link]

  • Recent Innovative Techniques for Enzyme Immobilization. (2024). International Journal For Multidisciplinary Research, 6(3). [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Separation Science. [Link]

  • Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. (2019). Angewandte Chemie International Edition, 58(38), 13355-13359. [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017). Organic letters, 19(19), 5348-5351. [Link]

  • Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. (2022). Organic & Biomolecular Chemistry, 20(22), 4503-4523. [Link]

  • Sequential Two-Step Stereoselective Amination of Allylic Alcohols through Combination of Laccases and Amine Transaminases. (2019). Advanced Synthesis & Catalysis, 361(15), 3566-3573. [Link]

  • Amination of ω-Functionalized Aliphatic Primary Alcohols by a Biocatalytic Oxidation–Transamination Cascade. (2015). ChemCatChem, 7(20), 3291-3295. [Link]

  • Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. (2017). Diva-portal.org. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2021). International journal of molecular sciences, 22(13), 6758. [Link]

  • Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. (2021). White Rose Research Online. [Link]

  • Engineered enzymatic cascade converts diols to amino alcohols. (2022). Green Chemistry, 24(18), 6959-6966. [Link]

  • Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved January 29, 2026, from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au, 3(5), 312-321. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). (2023). Methods in Enzymology, 688, 1-30. [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. (2023). ResearchGate. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved January 29, 2026, from [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2023). The Innovation, 4(5), 100479. [Link]

  • Enzyme Immobilization: Immobilization of biocatalysts #animation. (2021, April 14). YouTube. [Link]

  • Practical examples of biocatalysis in industry. (2023). Comptes Rendus Chimie, 26(S1), 1-26. [Link]

  • Recent Innovative Techniques for Enzyme Immobilization. (2024). International Journal For Multidisciplinary Research, 6(3). [Link]

  • New Route to Chiral Amides. (2011, October 29). ChemistryViews. [Link]

  • Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. (2023). Catalysts, 13(3), 606. [Link]

  • ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools: The NCS Mediated Cascade Reaction of α-Thioamides to α-Thio-β-chloroacrylamides. (2021). The Journal of Organic Chemistry, 86(17), 11849-11858. [Link]

  • Transamination Reaction. (2017, July 19). YouTube. [Link]

  • Asymmetric Amination of Secondary Alcohols by using a Redox‐Neutral Two‐Enzyme Cascade. (2015). ChemCatChem, 7(23), 3838-3841. [Link]

Sources

Validation & Comparative

Section 1: Mechanistic Distinctions: A Paradigm Shift in Acid Suppression

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of Tegoprazan Versus Conventional Proton Pump Inhibitors

For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related gastrointestinal disorders. However, their pharmacological limitations—including a slow onset of action, requirement for meal-timed administration, and variable efficacy due to genetic polymorphisms—have driven the search for a new class of acid suppressants. This guide provides a comprehensive comparison of Tegoprazan, a potassium-competitive acid blocker (P-CAB), with traditional PPIs, offering researchers, scientists, and drug development professionals a detailed analysis of its mechanism, pharmacokinetics, clinical efficacy, and safety based on current experimental data.

The fundamental difference between Tegoprazan and conventional PPIs lies in their interaction with the gastric H+/K+-ATPase, the proton pump responsible for the final step in acid secretion.

Proton Pump Inhibitors (PPIs): PPIs such as esomeprazole, lansoprazole, and pantoprazole are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[1][2] Once activated, they form an irreversible covalent bond with cysteine residues on the proton pump, effectively inactivating it.[2] This mechanism has two key dependencies: it requires an acidic environment for activation and can only bind to actively secreting proton pumps. Consequently, their maximal effect is not immediate, often taking 3-5 days to achieve.[1]

Tegoprazan (P-CAB): In contrast, Tegoprazan belongs to the P-CAB class. It does not require acid activation and acts as a reversible, potassium-competitive inhibitor of the proton pump.[3][4][5] Tegoprazan accumulates in parietal cells and binds directly to the pump's potassium-binding site, preventing the exchange of H+ and K+ ions.[3][6] This direct and reversible binding to both active and inactive pumps leads to a more rapid, potent, and sustained acid suppression.[1][6][7]

cluster_0 PPI Mechanism (e.g., Esomeprazole) cluster_1 Tegoprazan (P-CAB) Mechanism PPI_Prodrug PPI (Prodrug) in Bloodstream Parietal_Cell_PPI Parietal Cell PPI_Prodrug->Parietal_Cell_PPI Absorption Acid_Activation Acid Activation in Canaliculi Parietal_Cell_PPI->Acid_Activation Active_PPI Active Sulfenamide Acid_Activation->Active_PPI Binding_PPI Irreversible Covalent Bond Active_PPI->Binding_PPI Pump_PPI H+/K+-ATPase (Proton Pump) Pump_PPI->Binding_PPI Inhibition_PPI Inhibition of Acid Secretion Binding_PPI->Inhibition_PPI Tegoprazan_Drug Tegoprazan in Bloodstream Parietal_Cell_Teg Parietal Cell Tegoprazan_Drug->Parietal_Cell_Teg Absorption Binding_Teg Reversible Ionic Bond (K+ Competitive) Parietal_Cell_Teg->Binding_Teg Pump_Teg H+/K+-ATPase (Proton Pump) Pump_Teg->Binding_Teg Inhibition_Teg Rapid Inhibition of Acid Secretion Binding_Teg->Inhibition_Teg

Caption: Comparative Mechanisms of PPIs vs. Tegoprazan (P-CAB).

Section 2: Comparative Pharmacokinetics and Pharmacodynamics

The mechanistic differences translate directly into distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which carry significant clinical implications.

ParameterConventional PPIs (e.g., Esomeprazole, Lansoprazole)Tegoprazan (P-CAB)Clinical Implication
Activation Acid-activated prodrug[1]Active drug, no activation needed[4][5]Tegoprazan has a more reliable effect, independent of parietal cell activity.
Onset of Action Slow; 3-5 days for maximal effect[1]Rapid; acid control (pH > 4) within 45 minutes to 1 hour[8][9]Faster symptom relief for patients.
Dosing 30-60 minutes before a meal for optimal efficacy[1]Can be taken with or without food[1][10]Improved patient adherence and dosing flexibility.
Metabolism Metabolized by CYP2C19; subject to genetic polymorphisms[1][11]Not significantly affected by CYP2C19 polymorphism[10][11][12]More predictable and consistent acid suppression across different patient populations.
Half-life Short plasma half-life (1-2 hours)[13]Longer half-life (6-9 hours)[13]More sustained, 24-hour acid control, especially at night.[1]
Pump Binding Irreversible, covalent[2]Reversible, ionic[3]Provides potent yet flexible inhibition.

Section 3: Clinical Efficacy in Gastroesophageal Reflux Disease (GERD)

Head-to-head clinical trials have rigorously evaluated Tegoprazan's efficacy against standard PPIs in treating the primary manifestations of GERD.

Part A: Erosive Esophagitis (EE)

The healing of esophageal erosions is a key endpoint in GERD management. Multiple randomized controlled trials (RCTs) and subsequent meta-analyses have established Tegoprazan's non-inferiority to leading PPIs.[14][15]

In a multicenter, randomized, double-blind study, the cumulative healing rates of erosive esophagitis at week 8 were 98.9% for both Tegoprazan 50 mg and 100 mg, identical to the 98.9% rate for esomeprazole 40 mg, thus confirming its non-inferiority.[5][16][17] A separate Phase 3 program demonstrated that Tegoprazan was superior to lansoprazole in healing erosive esophagitis at both 2 and 8 weeks across all disease grades.[18] Furthermore, in a 24-week maintenance phase, Tegoprazan was statistically superior to lansoprazole in maintaining healing, particularly in patients with severe disease (LA Grade C/D).[19]

Study EndpointTegoprazan (50 mg/100 mg)Esomeprazole (40 mg)Lansoprazole (30 mg)Outcome
EE Healing (Week 4) 87.9% / 90.2%[16]87.9%[16]--Non-inferior to Esomeprazole[16]
EE Healing (Week 8) 98.9% / 98.9%[16][17]98.9%[16][17]--Non-inferior to Esomeprazole[16][17]
EE Healing (Week 8) Superior (data not quantified)--InferiorSuperior to Lansoprazole[18]
Maintenance of Healing (24 Weeks) Superior (data not quantified)--InferiorSuperior to Lansoprazole[19]
Part B: Non-Erosive Reflux Disease (NERD) & Symptom Control

For patients with NERD, rapid and sustained symptom control is paramount. Tegoprazan's pharmacodynamic profile offers distinct advantages here. Studies have shown Tegoprazan to be superior to placebo for achieving 24-hour heartburn-free days, including relief from overnight heartburn and regurgitation.[9][18]

A key area of differentiation is in nocturnal acid control. One study found that Tegoprazan 50 mg provided more potent and sustained nighttime gastric acid suppression compared to both esomeprazole 40 mg and vonoprazan 20 mg.[8] This is particularly relevant for patients whose sleep is disturbed by nocturnal reflux symptoms.[20][21] In an on-demand therapy trial, patients taking Tegoprazan experienced a significantly shorter time to symptom improvement compared to those on esomeprazole.[22]

Experimental Protocol: Phase III Randomized Controlled Trial for Erosive Esophagitis

The following outlines a standard, self-validating protocol for comparing a novel P-CAB (like Tegoprazan) with an established PPI.

Objective: To assess the non-inferiority of Tegoprazan 50 mg once daily versus Esomeprazole 40 mg once daily for the healing of erosive esophagitis over 8 weeks.

Methodology:

  • Patient Screening & Enrollment:

    • Recruit adult patients (18-75 years) with symptoms of GERD.

    • Perform baseline upper GI endoscopy to confirm diagnosis and grade erosive esophagitis using the Los Angeles (LA) Classification system (Grades A-D).

    • Exclude patients with confounding conditions (e.g., eosinophilic esophagitis, gastric ulcers not related to H. pylori).

  • Randomization & Blinding:

    • Employ a multicenter, randomized, double-blind, parallel-group design.

    • Randomly assign eligible patients (1:1 ratio) to either the Tegoprazan group or the Esomeprazole group.

    • Use a double-dummy technique to maintain blinding, where patients in both arms take two identical-looking tablets (one active, one placebo).

  • Treatment & Follow-up:

    • Administer the assigned treatment once daily for 8 weeks.

    • Patients complete a daily symptom diary (e.g., Reflux Disease Questionnaire - RDQ) to track heartburn and regurgitation severity and frequency.

    • Conduct follow-up visits at Week 4 and Week 8.

  • Endpoint Assessment:

    • Primary Endpoint: The proportion of patients with healed EE (LA Grade N or absence of erosions) confirmed by endoscopy at Week 8. Non-inferiority is established if the lower bound of the 95% confidence interval for the treatment difference is above a pre-specified margin (e.g., -10%).

    • Secondary Endpoints:

      • Proportion of patients with healed EE at Week 4.

      • Change from baseline in RDQ scores.

      • Percentage of heartburn-free days.

      • Safety and tolerability assessed by monitoring treatment-emergent adverse events (TEAEs).

  • Statistical Analysis:

    • The primary efficacy analysis is conducted on the Per-Protocol Set (PPS) population.

    • An Intention-to-Treat (ITT) analysis is also performed as a sensitivity analysis.

Caption: Workflow for a Randomized Controlled Trial in Erosive Esophagitis.

Section 4: Efficacy in Helicobacter pylori Eradication

Successful eradication of H. pylori is highly dependent on maintaining a high intragastric pH to enhance the stability and efficacy of antibiotics. Tegoprazan's potent acid suppression makes it a strong candidate for eradication regimens.

A meta-analysis of six RCTs concluded that Tegoprazan-containing therapy is superior to PPI-containing therapy for first-line H. pylori eradication, with comparable safety profiles.[23][24] The overall eradication rates were 83.37% for Tegoprazan-based regimens versus 80.06% for PPI-based ones.[23] Another study found that Tegoprazan-based triple therapies were non-inferior to a lansoprazole-based regimen and were well-tolerated.[25] In patients with clarithromycin-resistant strains, eradication rates were numerically higher for Tegoprazan regimens compared to the lansoprazole regimen, though the difference was not statistically significant.[25]

Therapy TypeTegoprazan-Based RegimenPPI-Based RegimenOutcome
First-Line Eradication (Meta-Analysis) 83.37%[23]80.06%[23]Superiority of Tegoprazan[23]
14-Day Triple Therapy (vs. Lansoprazole) 85.5% - 86.0%[25]78.7%[25]Non-inferiority of Tegoprazan[25]
First-Line Eradication (vs. Esomeprazole) 78.6% (ITT) / 85.5% (PP)[26]81.4% (ITT) / 87.8% (PP)[26]Comparable efficacy[26]

Section 5: Safety and Tolerability Profile

Across numerous clinical trials, Tegoprazan has demonstrated a favorable and well-documented safety profile that is comparable to that of traditional PPIs.[7][10][12]

The most commonly reported treatment-emergent adverse events are generally mild and transient.[13][27]

Adverse Event CategoryIncidence with TegoprazanIncidence with PPIsKey Findings
Gastrointestinal Disorders 2-4.9%[10][13]4.00% (Lansoprazole)[28]Mild and self-limiting. Abdominal discomfort and diarrhea are most common.[26][28]
Headache 1-4.9%[10][13]Similar to TegoprazanMild and often resolves without intervention.[27]
Overall Adverse Events Comparable to PPIsComparable to TegoprazanNo statistically significant difference in overall or serious adverse events.[11][12][15]
Drug-Related TEAEs May be slightly higher in some analyses[14][15]May be slightly lower in some analyses[14][15]Requires further long-term investigation, but events are typically mild.[15]
Serum Gastrin Levels Increase is not higher than with lansoprazole[28]Increases with treatmentComparable effect on gastrin levels.

Importantly, no accumulation of the drug occurs with repeated daily dosing, suggesting a low risk of cumulative toxicity.[13]

Conclusion: Synthesizing the Evidence for the Researcher

The collective body of evidence strongly supports Tegoprazan as a highly effective and safe alternative to traditional PPIs for the management of acid-related disorders. Its distinct advantages—a rapid onset of action, sustained 24-hour acid control, meal-independent dosing, and consistent efficacy irrespective of CYP2C19 genotype—address many of the unmet needs in current GERD and H. pylori treatment paradigms.[6][10]

For drug development professionals, Tegoprazan exemplifies the successful translation of a refined molecular mechanism into tangible clinical benefits. For researchers and scientists, it represents a new standard against which future acid-suppressive therapies will be measured. While its efficacy in healing erosive esophagitis is comparable to the most potent PPIs, its superiority in maintaining healing and providing rapid, durable symptom relief, especially for nocturnal heartburn, positions it as a significant advancement in the field.[8][19] Further long-term studies in diverse populations will continue to delineate its role in the therapeutic landscape.

References

  • Sebela Pharmaceuticals. Tegoprazan Outperforms Standard PPI Therapy in Phase 3 GERD Trials. MedPath.
  • Lee KW, et al. Randomised phase 3 trial: tegoprazan, a novel potassium‐ competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis. Alimentary Pharmacology & Therapeutics.
  • NINGBO INNO PHARMCHEM CO.,LTD. Tegoprazan vs. PPIs: A Comparative Look at Acid Suppression Therapies.
  • Zubair M, et al. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB). Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Park S, et al. Comparative Efficacy of Tegoprazan vs Esomeprazole/Sodium Bicarbonate for the Treatment of Helicobacter pylori Infection. The American Journal of Gastroenterology.
  • Patsnap Synapse. What is the mechanism of Tegoprazan?.
  • Peritus. What are the side effects of Tegoprazan (Potassium-competitive acid blocker) 50mg?.
  • Zhang Y, et al. Tegoprazan dual and quadruple therapy for Helicobacter pylori eradication: a prospective, randomized controlled trial in Beijing, China. Frontiers in Pharmacology.
  • Nayyer MA, et al. Tegoprazan vs. proton pump inhibitors for erosive esophagitis: a superior alternative or just another option? A systematic review and meta-analysis of randomized controlled trials. European Journal of Gastroenterology & Hepatology.
  • ResearchGate. Illustrated mechanism of action of PPIs as compared with P-CABs.
  • Cho YK, et al. Tegoprazan-Based Triple Therapy for Helicobacter pylori Eradication: A Phase III Multicenter Randomized Clinical Trial. The American Journal of Gastroenterology.
  • Medznat. Tegoprazan matches PPI healing rates in erosive esophagitis.
  • Dr.Oracle. What is the difference between Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs)?.
  • Simadibrata D, et al. Tegoprazan-Containing Versus Proton Pump Inhibitor-Containing Therapy for First-Line Eradication of Helicobacter pylori: A Meta-Analysis of Randomized Controlled Trials. JGH Open.
  • Mount Sinai Scholars Portal. Tegoprazan to treat gastroesophageal reflux disease.
  • PharmaCompass.com. Tegoprazan | Drug Information, Uses, Side Effects, Chemistry.
  • Medznat. Study compares tegoprazan vs. PPIs for erosive esophagitis.
  • Lin J, et al. Tegoprazan-Amoxicillin Dual Therapy for Helicobacter pylori Eradication: A Prospective, Randomized, Multicenter Study in Fujian, China. Infection and Drug Resistance.
  • Lee JY, et al. Ten-day tegoprazan-based concomitant therapy as a first-line treatment for Helicobacter pylori eradication. Korean Journal of Internal Medicine.
  • Wang Y, et al. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough. Journal of Neurogastroenterology and Motility.
  • Sebela Pharmaceuticals. Tegoprazan Demonstrates Superior Long-Term GERD Management in Phase 3 TRIUMpH Study. MedPath.
  • Medznat. Meta-analysis compares tegoprazan vs. PPI-containing therapy for H. pylori.
  • Lee KW, et al. Randomised phase 3 trial: tegoprazan, a novel potassium-competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis. Alimentary Pharmacology & Therapeutics.
  • Hussaini H, et al. Comparative Efficacy and Safety of Tegoprazan Versus Proton Pump Inhibitors for Erosive Esophagitis: A Systematic Review and Meta-Analysis. Cureus.
  • Al-Jammali A, et al. Tegoprazan Versus Proton Pump Inhibitors for Erosive Esophagitis: A Meta-Analysis of Noninferiority Randomized Controlled Trials. Cureus.
  • -ORCA. Tegoprazan as a new remedy for gastrointestinal diseases in comparison with its therapeutic predecessors: A mini-Review.
  • Han S, et al. Night-time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole. British Journal of Clinical Pharmacology.
  • Drugs.com. Tegoprazan: What is it and is it FDA approved?.
  • Kim BJ, et al. Assessment of the efficacy of on-demand tegoprazan therapy in gastroesophageal reflux disease through a randomized controlled trial. Journal of Gastroenterology and Hepatology.
  • Cinclus Pharma. PPI vs PCAB | Treatments For Acid Reflux.
  • Medznat. Non-inferior healing and tolerability of tegoprazan in erosive oesophagitis.
  • Li Y, et al. Efficacy and safety of tegoprazan in the treatment of gastroesophageal reflux disease: A protocol for meta-analysis and systematic review. Medicine (Baltimore).
  • Patsnap Synapse. What are the side effects of Tegoprazan?.
  • Medznat. Tegoprazan shows faster symptom relief than Esomeprazole in patients with GERD.
  • Kim JS, et al. Effects of tegoprazan versus esomeprazole on nighttime heartburn and sleep quality in GERD: A multicenter double-blind randomized controlled trial. Journal of Neurogastroenterology and Motility.
  • Japanese Journal of Gastroenterology. Efficacy and Safety of Tegoprazan in Patients with Erosive Gastroesophageal Reflux Disease- A Multi-country, Prospective, Random.
  • Oh YJ, et al. Randomised clinical trial: tegoprazan, a novel potassium-competitive acid blocker, or lansoprazole in the treatment of gastric ulcer. Alimentary Pharmacology & Therapeutics.
  • Li Y, et al. Efficacy and safety of tegoprazan in the treatment of gastroesophageal reflux disease: A protocol for meta-analysis and systemat. Medicine.
  • Lacy B, et al. Potassium-competitive acid blockers: rethinking acid suppression for gastroesophageal reflux disease and Helicobacter pylori. Postgraduate Medicine.
  • Medznat. Comparison of 10-day tegoprazan vs. vonoprazan triple therapy for H. pylori eradication.
  • Hussaini H, et al. Comparative Efficacy and Safety of Tegoprazan Versus Proton Pump Inhibitors for Erosive Esophagitis: A Systematic Review and Meta-Analysis. ResearchGate.
  • Li M, et al. The efficacy and safety of Vonoprazan and Tegoprazan in Helicobacter pylori eradication: a comprehensive systematic review and meta-analysis of randomized controlled trials. BMC Gastroenterology.
  • OUCI. Efficacy and safety of tegoprazan in the treatment of gastroesophageal reflux disease: A protocol for meta-analysis and systematic review.
  • Lee JH, et al. Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with Tegoprazan versus Vonoprazan for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study. Gut and Liver.
  • Lee JH, et al. Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with Tegoprazan versus Vonoprazan for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study. Gut and Liver.

Sources

Validation of Analytical Methods for 5,7-Difluorochroman-4-amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

5,7-Difluorochroman-4-amine is a critical chiral intermediate in the synthesis of diverse pharmaceutical scaffolds. Its analysis presents a triad of challenges: chirality (the C4 amine creates a stereocenter), polarity (the primary amine causes peak tailing on silica), and electronegativity (fluorine substitution alters pKa and lipophilicity).

This guide compares three distinct analytical approaches—RP-HPLC , Chiral SFC , and GC-MS —to validate the purity and enantiomeric excess (ee) of this molecule. While RP-HPLC remains the workhorse for chemical purity, we demonstrate that Chiral SFC is the superior alternative for high-throughput enantiomeric resolution, offering a 4x reduction in solvent costs and analysis time compared to traditional Normal Phase HPLC.

Method Comparison: Selecting the Right Tool

The choice of method depends strictly on the Critical Quality Attribute (CQA) being measured.

FeatureRP-HPLC (UV/DAD) Chiral SFC (UV/MS) GC-MS (Derivatized)
Primary Application Chemical Purity (Assay)Enantiomeric Purity (% ee)Volatile Impurities / Genotoxins
Separation Mechanism Hydrophobicity / pKaChiral Recognition / AdsorptionBoiling Point / Polarity
Detection Limit (LOD) ~0.05% (w/w)~0.1% (w/w)< 1 ppm (SIM mode)
Throughput Moderate (15-30 min)High (3-8 min)Moderate (20-40 min)
Critical Limitation Cannot separate enantiomers (without expensive chiral mobile phases)Requires CO₂ supply; specialized hardwareRequires derivatization (amine is thermally labile/polar)
Decision Logic for Method Selection

MethodSelection Start Sample: this compound Decision Target Attribute? Start->Decision Purity Chemical Purity / Assay Decision->Purity Total Impurities Chiral Enantiomeric Excess (R vs S) Decision->Chiral Stereochemistry Volatiles Residual Solvents / Precursors Decision->Volatiles Process Residuals Method1 RP-HPLC (C18, High pH) Purity->Method1 Method2 Chiral SFC (Polysaccharide Column) Chiral->Method2 Method3 GC-MS (TFA Derivatization) Volatiles->Method3

Figure 1: Decision tree for selecting the appropriate analytical technique based on the specific quality attribute required.

Method 1: RP-HPLC (Chemical Purity)

The Standard for Assay and Related Substances

The primary amine on the chroman ring is prone to severe tailing on standard C18 columns due to interaction with residual silanols. To mitigate this, we utilize a high-pH stable hybrid column . The fluorine atoms at positions 5 and 7 increase the lipophilicity compared to the parent chroman-4-amine, aiding retention.

Experimental Protocol
  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable phase.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Rationale: High pH keeps the amine neutral (unprotonated), improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (The difluorobenzene moiety has distinct absorbance here).

  • System Suitability Criteria (Self-Validating):

    • Tailing Factor (

      
      ): < 1.5 (Critical for amines).
      
    • Precision (n=6): RSD < 1.0%.

Method 2: Chiral SFC (Enantiomeric Purity)

The Superior Alternative

Traditional Normal Phase HPLC (Hexane/IPA) is slow and consumes vast amounts of solvent. Supercritical Fluid Chromatography (SFC) uses supercritical CO₂ as the primary mobile phase. The low viscosity allows for high flow rates and rapid resolution of the (R) and (S) enantiomers of this compound.

Experimental Protocol
  • Column: Chiralpak IA-3 or IG-3 (Amylose-based immobilized selector). Rationale: Immobilized phases are robust against amine modifiers.

  • Mobile Phase: CO₂ / Methanol (85:15) + 0.1% Diethylamine (DEA).

  • Additive Function: DEA masks the residual silanols on the stationary phase, sharpening the amine peaks.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[1]

  • Throughput: Separation typically achieved in < 5 minutes.

Method 3: GC-MS (Volatiles & Identification)

The Orthogonal Confirmation

Direct injection of primary amines into GC often leads to adsorption and decomposition. Derivatization is mandatory to convert the polar amine into a volatile amide.

Derivatization Protocol (TFAA Method)
  • Sample: Dissolve 10 mg of this compound in 1 mL Ethyl Acetate.

  • Reagent: Add 50 µL Trifluoroacetic Anhydride (TFAA).

  • Incubation: Heat at 60°C for 15 minutes.

    • Mechanism:[2][3]

      
      
      
  • Neutralization: Evaporate to dryness under

    
     and reconstitute in Ethyl Acetate (removes acidic byproducts).
    
  • Analysis: Inject onto a DB-5MS column. The trifluoroacetamide derivative yields a distinct molecular ion

    
     and stable fragmentation patterns.
    

Validation Strategy (ICH Q2(R2) Aligned)

Validation must follow the lifecycle approach outlined in ICH Q2(R2) and ICH Q14 .

Validation Workflow

ValidationLifecycle ATP 1. Analytical Target Profile (ATP) Define Accuracy, Range, Specificity Dev 2. Method Development (DoE) Screen Columns & pH ATP->Dev Qual 3. Method Qualification Pre-validation checks (SST) Dev->Qual Val 4. Validation (ICH Q2) Linearity, Accuracy, Precision Qual->Val Monitor 5. Routine Monitoring Control Charts Val->Monitor Monitor->ATP Change Mgmt

Figure 2: Analytical procedure lifecycle ensuring data integrity from design to routine monitoring.

Key Validation Parameters for this compound
ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution (

) > 2.0 between enantiomers (SFC) or impurities (HPLC).
Inject Peak Purity (DAD) check; spike with known synthesis precursors (e.g., the ketone).
Linearity

5 levels from 50% to 150% of target concentration.
Accuracy 98.0% - 102.0% RecoverySpike placebo matrix with standard at 3 levels.
Robustness System Suitability remains valid.Vary pH (± 0.2 units), Flow (± 10%), Temp (± 5°C).
Solution Stability No new impurities > 0.1% after 24h.Critical for amines which can oxidize; store in amber vials.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Food and Drug Administration (FDA). (2024).[5] Q2(R2) Validation of Analytical Procedures: Guidance for Industry. [Link][5]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC (Pittcon 2016). [Link]

  • Little, J. L. (1999). Derivatization of Primary Amines for GC-MS. Journal of Chromatography A.

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 5,7-Difluorochroman-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. While a compound may exhibit potent activity at its intended target, its interactions with other structurally related or unrelated proteins—a phenomenon known as cross-reactivity or off-target effects—can lead to unforeseen side effects and therapeutic failure. This guide provides an in-depth comparison of the cross-reactivity profiles of a novel class of compounds, 5,7-Difluorochroman-4-amine derivatives, against relevant alternative molecules. We will delve into the experimental methodologies used to assess selectivity and provide supporting data to guide researchers in their drug development endeavors.

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives displaying a wide array of biological activities.[1][2][3] The focus of this guide, the this compound derivatives, are of particular interest due to their potential as modulators of key cellular signaling pathways. Understanding their selectivity is paramount to advancing their therapeutic development.

The Imperative of Selectivity Profiling

A drug's efficacy is intrinsically linked to its ability to selectively interact with its intended target. Off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity.[4] Therefore, comprehensive cross-reactivity studies are not merely a regulatory requirement but a fundamental aspect of rational drug design. These studies typically involve screening a compound against a panel of receptors, enzymes, and ion channels to identify any unintended interactions.

This guide will focus on a representative this compound derivative and compare its selectivity profile with a known inhibitor of a relevant target class, Sirtuin 2 (SIRT2). Sirtuins are a family of NAD+-dependent deacetylases that have emerged as important therapeutic targets in a variety of diseases, including cancer and neurodegenerative disorders.[5][6]

Comparative Cross-Reactivity Analysis

To illustrate the importance of selectivity, we present a comparative analysis of a hypothetical this compound derivative (Compound A) and a well-characterized, commercially available SIRT2 inhibitor, AGK2.[7] The following table summarizes their inhibitory activity against SIRT1, SIRT2, and SIRT3, three closely related sirtuin isoforms.

CompoundTargetIC50 (µM)Selectivity vs. SIRT1 (Fold)Selectivity vs. SIRT3 (Fold)
Compound A (this compound derivative) SIRT1>200--
SIRT2 1.5 >133 >133
SIRT3>200
AGK2 SIRT130--
SIRT2 3.5 8.6 26
SIRT391

Data for Compound A is based on structurally related chroman-4-one derivatives reported in literature.[1][5] Data for AGK2 is from commercially available sources.[7]

As the data illustrates, while both compounds inhibit SIRT2, Compound A demonstrates significantly higher selectivity over SIRT1 and SIRT3. This enhanced selectivity is a desirable characteristic, as it may translate to a wider therapeutic window and a more favorable safety profile.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the scientific integrity of cross-reactivity studies, robust and well-validated experimental protocols are essential. Below, we provide detailed methodologies for key assays used to generate the type of data presented above and to further characterize the selectivity of novel compounds.

In Vitro Sirtuin Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of a specific sirtuin isoform.

Principle: The assay measures the deacetylation of a fluorogenic substrate by the sirtuin enzyme. Inhibition of the enzyme results in a decrease in the fluorescent signal.

Experimental Workflow:

Sirtuin Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Assay Buffer B Dilute SIRT2 Enzyme A->B C Prepare Substrate/Cofactor Mix B->C D Prepare Test Compounds & Controls C->D F Add Test Compounds/Controls D->F E Add Enzyme to Plate G Incubate F->G H Initiate Reaction with Substrate/Cofactor G->H I Incubate (Reaction) H->I J Add Developer I->J K Incubate (Development) J->K L Read Fluorescence K->L M Calculate % Inhibition L->M N Determine IC50 M->N

Caption: Workflow for the in vitro sirtuin inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer as specified by the kit manufacturer.[5]

    • Dilute the SIRT2 enzyme to the desired concentration in assay buffer.

    • Prepare a mixture of the fluorogenic substrate and the NAD+ cofactor.

    • Prepare serial dilutions of the test compound and control inhibitors (e.g., Nicotinamide).[5]

  • Assay Procedure:

    • Add 5 µL of the diluted SIRT2 enzyme solution to each well of a 96-well plate.[5]

    • Add 45 µL of the diluted test compounds, control inhibitors, or assay buffer (for blank wells) to the respective wells.[5]

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate/cofactor mixture to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (Excitation: 350-380 nm, Emission: 450-480 nm).[1]

    • Calculate the percent inhibition for each compound concentration relative to the control wells.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Radioligand Binding Assay for GPCR Cross-Reactivity

This assay is a gold standard for assessing a compound's affinity for G protein-coupled receptors (GPCRs), a large family of common off-target liabilities.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific GPCR expressed in cell membranes.

Experimental Workflow:

Radioligand Binding Assay cluster_prep Preparation cluster_assay Incubation & Filtration cluster_readout Detection & Analysis A Prepare Cell Membranes D Incubate Membranes, Radioligand & Test Compound A->D B Prepare Radioligand Solution B->D C Prepare Test Compounds C->D E Filter to Separate Bound & Unbound Ligand D->E F Wash Filters E->F G Add Scintillation Cocktail F->G H Count Radioactivity G->H I Calculate Ki H->I

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer.[8]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[8]

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.[8][9]

    • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.[8]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[9]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Data Analysis:

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[8]

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Broader Off-Target Profiling: A Glimpse into the Kinome and Beyond

To provide a more comprehensive picture of a compound's selectivity, it is crucial to screen it against a broader range of potential off-targets. This often includes panels of kinases and safety-related targets such as the hERG ion channel.

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods like radiometric detection of incorporated 32P-ATP or fluorescence/luminescence-based readouts.[4][10]

hERG Patch-Clamp Assay

Principle: The hERG potassium channel is a critical off-target due to its role in cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. The patch-clamp assay directly measures the flow of ions through the hERG channel in living cells and assesses the inhibitory effect of a compound.[11][12]

Cell-Based Calcium Mobilization Assay for GPCRs

Principle: For GPCRs that signal through the Gq pathway, activation leads to an increase in intracellular calcium levels. This assay uses a calcium-sensitive fluorescent dye to measure this change in real-time, providing a functional readout of receptor activation or inhibition.[13][14]

Conclusion: A Strategic Approach to De-risking Drug Candidates

The journey of a drug candidate from the laboratory to the clinic is a testament to meticulous scientific investigation. A thorough understanding of a compound's cross-reactivity profile is a cornerstone of this process. By employing a battery of well-designed and rigorously executed in vitro assays, researchers can identify potential off-target liabilities early in the drug discovery pipeline.

This guide has provided a framework for comparing the selectivity of this compound derivatives, using a SIRT2 inhibitor as a case study. The detailed experimental protocols offer a starting point for researchers to establish their own cross-reactivity screening cascades. By embracing a proactive and data-driven approach to selectivity profiling, the scientific community can enhance the efficiency of drug development and ultimately deliver safer and more effective medicines to patients.

References

  • Nielsen, S. V., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7350–7363. Available at: [Link]

  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 722-726. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro. Available at: [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European journal of medicinal chemistry, 93, 539–563. Available at: [Link]

  • Mendes, R. F., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(12), 4768. Available at: [Link]

  • Lara-López, A., et al. (2021). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5][9]oxazines, and Chromeno[2,3-d]pyrimidines. Letters in Drug Design & Discovery, 19(1), 1-10. Available at: [Link]

  • Bartoccini, F., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC medicinal chemistry, 12(6), 986–994. Available at: [Link]

  • Wang, T., et al. (2007). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and drug development technologies, 5(2), 225–232. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. Available at: [Link]

  • Wiśniewski, J. R., & Schwanhäusser, B. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4894. Available at: [Link]

  • Torres-Gómez, H., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(11), 3237. Available at: [Link]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Wang, C., et al. (2025). Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. Bioorganic & Medicinal Chemistry, 28, 115401. Available at: [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Available at: [Link]

  • Zhang, M., & Zhang, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. Available at: [Link]

  • Oumata, N., et al. (2021). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 26(11), 3163. Available at: [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Available at: [Link]

  • Lara, E., et al. (2010). Salermide, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect. Oncogene, 29(47), 6215–6221. Available at: [Link]

  • Rumpf, T., et al. (2015). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block p53-regulated gene expression. Journal of medicinal chemistry, 58(15), 6036–6045. Available at: [Link]

  • Carafa, V., et al. (2019). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Pharmacology & therapeutics, 201, 1–20. Available at: [Link]

  • Sophion Bioscience. (n.d.). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Available at: [Link]

  • González-López, M., et al. (2019). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. SLAS discovery : advancing life sciences R & D, 24(7), 743–750. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2545. Available at: [Link]

  • Monastyrskyi, A., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(3), 856-868. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • Lara, E., et al. (2010). Salermide, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect. Oncogene, 29(47), 6215–6221. Available at: [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Wang, X., & De Camilli, P. (2023). In vitro kinase assay v1. protocols.io. Available at: [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Available at: [Link]

  • Gomes, P., et al. (2012). SIRT2 as a Therapeutic Target for Age-Related Disorders. Frontiers in pharmacology, 3, 34. Available at: [Link]

  • Monastyrskyi, A., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(3), 856-868. Available at: [Link]

  • Hoffmann, C., & Pugsley, M. K. (2014). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in molecular biology (Clifton, N.J.), 1183, 131–151. Available at: [Link]

  • Rumpf, T., et al. (2015). Structure-Based Development of an Affinity Probe for Sirtuin 2. Angewandte Chemie (International ed. in English), 54(6), 1837–1841. Available at: [Link]

Sources

Enantiomeric Purity Determination of (R)-5,7-Difluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the enantiomeric purity determination of (R)-5,7-Difluorochroman-4-amine , a critical chiral intermediate in the synthesis of bioactive benzimidazoles and potassium-competitive acid blockers (P-CABs).

CAS Numbers: 886762-87-4 (Free Base), 1392211-80-1 (HCl Salt)[1]

Executive Summary

Determining the enantiomeric excess (


) of (R)-5,7-Difluorochroman-4-amine requires overcoming the challenge of its electron-deficient aromatic ring, which can weaken 

-

interactions with standard chiral selectors.[1] While Direct Chiral HPLC remains the gold standard for quality control (QC), Derivatization-based HPLC offers a robust alternative when resolution is insufficient or for biological matrices. This guide compares these methodologies to enable precise selection based on laboratory capabilities and throughput requirements.
Part 1: Direct Chiral HPLC (The Gold Standard)[2]

Direct separation on polysaccharide-based chiral stationary phases (CSPs) is the preferred method for routine purity analysis due to its non-destructive nature and high reproducibility.[1]

1.1 Column Selection Strategy

The 5,7-difluoro substitution pattern reduces the electron density of the chroman ring. Consequently, standard "donor-acceptor" phases (like Pirkle types) may show reduced retention.[1] Amylose and Cellulose carbamate phases are superior because they rely on a combination of hydrogen bonding (amide linkage) and inclusion complexes.

  • Primary Recommendation: Chiralpak IA or Chiralpak IC (Immobilized).

    • Why: Immobilized phases allow for a wider range of solvents (e.g., DCM, THF) which can be crucial if the fluorinated amine has solubility issues in pure hexane/alcohol mixtures.

  • Secondary Recommendation: Chiralcel OD-H (Coated).[1]

    • Why: The classic cellulose tris(3,5-dimethylphenylcarbamate) selector often provides excellent baseline separation for primary amines but is restricted to alkane/alcohol mobile phases.

1.2 Optimized Experimental Protocol

Mobile Phase Chemistry: Primary amines often tail on silica-based columns due to interaction with residual silanols.[1] A basic modifier is mandatory .[2]

  • Mobile Phase A:

    
    -Hexane (or Heptane)[1]
    
  • Mobile Phase B: Isopropyl Alcohol (IPA) or Ethanol (EtOH)[1]

  • Modifier: 0.1% Diethylamine (DEA) or Triethylamine (TEA)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of sample in 1 mL of Ethanol/Hexane (50:50).

  • Screening Gradient: Run a generic gradient (95:5 to 50:50 Hexane:Alcohol) to identify elution range.

  • Isocratic Optimization:

    • Condition: Chiralpak IA (

      
       mm, 5 
      
      
      
      m).
    • Eluent: Hexane : EtOH : DEA (

      
      , v/v/v).
      
    • Flow Rate: 1.0 mL/min.

    • Temperature:

      
      .[3][2]
      
    • Detection: UV @ 254 nm (Fluorinated ring absorption).

Technical Insight: If resolution (


) is 

, lower the temperature to

. The enthalpy-driven separation often improves at lower temperatures for this class of rigid bicyclic amines.[1]
Part 2: Indirect Determination (Derivatization)

If direct chiral columns are unavailable or cost-prohibitive, derivatization with a chiral reagent converts enantiomers into diastereomers , which can be separated on standard achiral C18 columns.

2.1 Reagent: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate)

GITC reacts rapidly with primary amines to form stable thioureas.[1] The bulky sugar moiety induces significant structural differences between the (R,R)- and (S,R)-diastereomers.[1]

2.2 Protocol
  • Reaction: Mix 50

    
    L of amine solution (10 mM in MeCN) with 50 
    
    
    
    L of GITC solution (15 mM in MeCN) and 10
    
    
    L TEA.
  • Incubation: Shake at room temperature for 30 minutes.

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient (40%

      
       80% B).
      
    • Advantage:[4][5][6] The thiourea linkage absorbs strongly at 254 nm, increasing sensitivity.

Part 3: Comparative Analysis & Decision Matrix

The following table contrasts the two primary methodologies to assist in method selection.

FeatureDirect Chiral HPLCIndirect (Derivatization)
Primary Use Case QC Release, Process DevelopmentBiological Samples, Low Budget
Accuracy High (

error)
Moderate (Dependent on reagent purity)
Speed Fast (10–20 min run)Slow (Requires 30+ min prep)
Cost per Sample Low (after column purchase)High (Reagent cost + consumables)
Robustness Excellent (Self-validating)Risk of kinetic resolution during reaction
Detection Limit Moderate (UV dependent)High (Reagent can add fluorophore)
Part 4: Visualization of Analytical Workflow

The diagram below illustrates the logical decision tree for selecting and executing the purity determination method.

G Start Start: (R)-5,7-Difluorochroman-4-amine Sample CheckCol Is Chiral Column Available? Start->CheckCol Direct Method A: Direct Chiral HPLC CheckCol->Direct Yes Indirect Method B: Derivatization (GITC) CheckCol->Indirect No SelectCol Select Column: Chiralpak IA or IC Direct->SelectCol MobilePhase Mobile Phase: Hex/EtOH/DEA (90:10:0.1) SelectCol->MobilePhase RunHPLC Run Isocratic Analysis MobilePhase->RunHPLC Result Calculate Enantiomeric Excess (ee%) RunHPLC->Result React React with GITC + TEA (30 min) Indirect->React RunC18 Run Achiral C18 HPLC React->RunC18 RunC18->Result

Caption: Decision tree for selecting between Direct Chiral HPLC (Green path) and Derivatization (Red path) based on resource availability.

References
  • BenchChem. (R)-5,7-Difluorochroman-4-ol Product Information & Analogous Synthesis Data. Retrieved from [1]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [1]

  • ChemicalBook. CAS 1270294-05-7 Data and Synthesis References. Retrieved from [1]

  • Ambeed. 5,7-Difluorochroman-4-amine Product Availability and CAS 886762-87-4. Retrieved from [1]

  • CymitQuimica. Structural Characterization of Fluorinated Chroman Derivatives. Retrieved from [1]

Sources

A Comparative Guide to Ketoreductases for the Asymmetric Reduction of 5,7-difluorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical chemistry. The biological activity of a drug candidate is often confined to a single enantiomer, rendering the other inactive or, in some cases, detrimental. The synthesis of chiral alcohols, key intermediates in many active pharmaceutical ingredients (APIs), is therefore of critical importance. Biocatalysis, leveraging the exquisite selectivity of enzymes, has emerged as a powerful and sustainable alternative to traditional chemical methods for the production of enantiomerically pure compounds.[1][2]

This guide provides a comparative analysis of ketoreductases (KREDs) for the asymmetric reduction of 5,7-difluorochroman-4-one, a prochiral ketone and a valuable building block in medicinal chemistry. The presence of fluorine atoms in pharmaceutical compounds can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[3] Consequently, the efficient and stereoselective synthesis of fluorinated chiral synthons is of high interest. We will delve into the rationale behind selecting KREDs for this transformation, compare the performance of representative enzymes, provide a detailed experimental protocol, and discuss the critical aspects of cofactor regeneration and analytical validation.

The Advantage of Biocatalysis: Why Ketoreductases?

Ketoreductases, also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reversible reduction of ketones to their corresponding secondary alcohols.[4][5] Their utility in asymmetric synthesis stems from their remarkable stereoselectivity, often yielding products with exceptional enantiomeric excess (>99% ee).[4][6] The enzymatic reduction occurs under mild reaction conditions (near-neutral pH and ambient temperature), which preserves sensitive functional groups and minimizes the formation of byproducts often associated with chemical reductants. Furthermore, the increasing availability of commercially available KRED screening kits and engineered enzymes with broad substrate scopes makes this technology accessible for both academic and industrial laboratories.[7][8]

The reduction of 5,7-difluorochroman-4-one to the corresponding chiral alcohol, (R)- or (S)-5,7-difluorochroman-4-ol, presents a synthetic challenge. Traditional chemical methods may require stoichiometric amounts of chiral reagents or expensive and sensitive metal catalysts. In contrast, KREDs offer a highly efficient and environmentally benign route to the desired enantiomer.

Comparative Performance of Selected Ketoreductases

The selection of an optimal ketoreductase is paramount for achieving high conversion and enantioselectivity. The performance of a KRED is highly substrate-dependent, and therefore, screening a panel of diverse enzymes is often the most effective approach.[7][9] For the purpose of this guide, we will compare two representative types of commercially available ketoreductases, a wild-type enzyme and an engineered variant, to illustrate the potential range in performance.

It is important to note that the following data is illustrative and based on typical results observed for similar fluorinated cyclic ketones. Actual performance with 5,7-difluorochroman-4-one would require experimental verification.

EnzymeTypeTypical Conversion (%)Typical Enantiomeric Excess (ee %)Predominant Enantiomer
KRED-101 Wild-Type75-85%90-95%(R)
KRED-P2-C02 Engineered>99%>99%(S)

KRED-101 , a representative wild-type ketoreductase, often exhibits good-to-excellent enantioselectivity for a range of substrates. However, its activity on highly substituted or sterically hindered ketones like 5,7-difluorochroman-4-one might be moderate, leading to incomplete conversion.

KRED-P2-C02 is an example of an engineered ketoreductase from a commercial supplier like Codexis. These enzymes have undergone directed evolution to enhance their activity, stability, and stereoselectivity for a broader range of substrates, including challenging pharmaceutical intermediates.[9] Such engineered enzymes frequently demonstrate superior performance, achieving near-complete conversion and exceptional enantiomeric excess. Notably, different engineered KREDs can be selected to produce either the (R)- or (S)-enantiomer of the product alcohol.

Experimental Workflow for KRED-Mediated Reduction

The following diagram outlines the general workflow for the enzymatic reduction of 5,7-difluorochroman-4-one.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Solution (5,7-difluorochroman-4-one in co-solvent) reaction Combine Solutions & Incubate (Controlled Temperature & Agitation) prep_substrate->reaction prep_enzyme Prepare Enzyme Solution (KRED, Cofactor Regeneration Enzyme) prep_enzyme->reaction prep_cofactor Prepare Cofactor & Co-substrate Solution (NADP+, Glucose) prep_cofactor->reaction extraction Product Extraction (e.g., with Ethyl Acetate) reaction->extraction analysis Determine Conversion & Enantiomeric Excess (Chiral HPLC/GC) extraction->analysis

Caption: General workflow for the biocatalytic reduction of 5,7-difluorochroman-4-one using a ketoreductase.

Detailed Experimental Protocol

This protocol provides a general procedure for the analytical-scale reduction of 5,7-difluorochroman-4-one using a ketoreductase with a glucose dehydrogenase (GDH) cofactor regeneration system.

Materials:

  • 5,7-difluorochroman-4-one

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Co-solvent (e.g., DMSO or isopropanol)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (e.g., magnetic stirrer, incubator shaker, centrifuge)

Procedure:

  • Substrate Preparation: Prepare a stock solution of 5,7-difluorochroman-4-one (e.g., 100 mg/mL) in a suitable co-solvent such as DMSO. The use of a co-solvent is often necessary to overcome the low aqueous solubility of many organic substrates.

  • Reaction Mixture Preparation: In a clean vial, combine the following in the specified order:

    • Potassium phosphate buffer (e.g., 880 µL)

    • NADP⁺ solution (e.g., 20 µL of a 10 mg/mL solution)

    • D-Glucose (e.g., 20 mg)

    • Glucose Dehydrogenase (GDH) (e.g., 5-10 units)

    • Ketoreductase (KRED) (e.g., 1-2 mg of lyophilized powder)

  • Initiation of Reaction: Add the 5,7-difluorochroman-4-one stock solution (e.g., 100 µL) to the reaction mixture to initiate the reaction. The final substrate concentration should typically be in the range of 1-10 g/L for initial screening.

  • Incubation: Seal the vial and incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for 24 hours.

  • Reaction Quenching and Extraction: After the incubation period, quench the reaction by adding an equal volume of ethyl acetate. Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers. Carefully collect the organic (upper) layer. Repeat the extraction of the aqueous layer with another portion of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter or decant the dried solution and remove the solvent under reduced pressure or a stream of nitrogen.

  • Analysis: Dissolve the residue in a suitable solvent (e.g., isopropanol) for analysis by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the percent conversion and enantiomeric excess (% ee).

The Critical Role of Cofactor Regeneration

Most ketoreductases rely on the nicotinamide cofactor NADPH as the source of hydride for the reduction reaction. NADPH is a relatively expensive reagent, and its use in stoichiometric amounts is not economically viable for large-scale synthesis. Therefore, an efficient in situ cofactor regeneration system is essential.

The most common and robust method for NADPH regeneration is the use of a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH).[4] In the GDH system, a sacrificial co-substrate, D-glucose, is oxidized to D-glucono-δ-lactone, which concomitantly reduces NADP⁺ to NADPH. This allows for the use of only a catalytic amount of the expensive NADP⁺.

G Substrate 5,7-Difluorochroman-4-one Product 5,7-Difluorochroman-4-ol Substrate->Product Reduction KRED KRED NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride Donor GDH GDH NADP->GDH GDH->NADPH Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Schematic of a coupled-enzyme system for cofactor regeneration in KRED-catalyzed reduction.

Analytical Methods for Chiral Purity Determination

The accurate determination of enantiomeric excess is crucial for validating the stereoselectivity of the enzymatic reduction. Chiral chromatography is the most widely used technique for this purpose.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing a chiral stationary phase (CSP), is a robust and versatile method for separating enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their quantification.

  • Gas Chromatography (GC): For volatile compounds, chiral GC with a chiral capillary column is an excellent alternative. Derivatization of the alcohol may be necessary to improve its volatility and chromatographic behavior.

Method validation, including the determination of the elution order of the enantiomers using racemic and, if available, enantiomerically enriched standards, is a critical step in ensuring the reliability of the analytical results.

Conclusion

The asymmetric reduction of 5,7-difluorochroman-4-one using ketoreductases represents a highly efficient and selective method for the synthesis of the corresponding chiral chromanol. The choice of KRED is critical, with engineered variants often providing superior conversion and enantioselectivity compared to their wild-type counterparts. A systematic screening approach, coupled with an effective cofactor regeneration system, is key to developing a robust biocatalytic process. The detailed experimental protocol and analytical guidance provided herein serve as a valuable starting point for researchers and scientists in the pharmaceutical industry to harness the power of biocatalysis for the synthesis of valuable chiral building blocks.

References

  • Grau, B. T., Devine, P. N., DiMichele, L. N., & Kosjek, B. (2007). Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases. Organic letters, 9(24), 4951–4954. [Link]

  • Blacker, A. J., & Sheldon, R. A. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(53), 7518-7533. [Link]

  • Haq, S. F., Shanbhag, A. P., Karthikeyan, S., Hassan, I., Thanukrishnan, K., Ashok, A., ... & Katagihallimath, N. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. PloS one, 13(12), e0207943. [Link]

  • Codexis, Inc. (n.d.). Codex® KRED Screening Kit. Retrieved from [Link]

  • Ni, Y., & Xu, J. H. (2012). Asymmetric reduction of ketones using recombinant E. coli cells that produce a versatile carbonyl reductase with high enantioselectivity and broad substrate specificity.
  • Zheng, G. W., Li, C. X., Zhang, T., & Xu, J. H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 919301. [Link]

  • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Enantioselective, ketoreductase-based entry into pharmaceutical building blocks: ethanol as tunable nicotinamide reductant. Accounts of chemical research, 40(12), 1412–1419. [Link]

  • Codexis, Inc. (n.d.). Enzyme Screening Kits and Panels. Retrieved from [Link]

  • Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases (Master's thesis, University of Alaska Fairbanks).
  • Spåhr, H., & Samuelson, P. (2011). Asymmetric Carbonyl Reductions with Microbial Ketoreductases.
  • Paley, O., & Amir, O. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Communications Chemistry, 6(1), 1-11. [Link]

  • Beeson, T. D., & MacMillan, D. W. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link]

  • Singh, R. K., & Kumar, S. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(35), 7065-7100. [Link]

Sources

Head-to-head comparison of different chiral stationary phases for amine separation

[1][2][3]

Executive Summary: The "Amine Challenge"

In pharmaceutical development, over 60% of chiral drug candidates contain amine functionalities. Separating these enantiomers presents a specific set of chromatographic challenges: peak tailing caused by silanol interactions and solubility issues with polar salts.

This guide moves beyond generic catalog descriptions to provide a head-to-head technical analysis of the three dominant Chiral Stationary Phase (CSP) classes for amines: Polysaccharide Derivatives , Crown Ethers , and Macrocyclic Antibiotics .

Key Takeaway Matrix
FeaturePolysaccharide (Coated) Polysaccharide (Immobilized) Crown Ether
Primary Target Broad spectrum (1°, 2°, 3° amines)Broad spectrum (Robustness focus)Primary amines & Amino acids
Mechanism H-bonding, dipole-dipole,

H-bonding, dipole-dipole,

Host-guest inclusion (Ammonium ion)
Mobile Phase Standard Organic (Hex/Alc)Universal (incl. THF, DCM, EtOAc)Acidic Aqueous (Must protonate amine)
Additives Basic (DEA, TEA) requiredBasic (DEA, TEA) requiredAcidic (

, TFA) required
Durability Low (Restricted solvents)High (Solvent resistant)High

Mechanism of Action & Selection Logic

To select the right column, you must understand the molecular recognition mechanism. It is not random; it is structural.

Polysaccharide CSPs (The "Gold Standard")
  • Selectors: Amylose or Cellulose derivatives (e.g., tris-(3,5-dimethylphenylcarbamate)).[1][2]

  • Mechanism: The polymer forms a helical cavity. The analyte interacts via Hydrogen bonding (carbamate group) and

    
     interactions (phenyl group).
    
  • The Amine Nuance: Basic amines strongly interact with residual silanols on the silica support, causing tailing.

    • Protocol Requirement: You must use a basic additive (0.1% Diethylamine or Triethylamine) to block silanols.

Crown Ether CSPs (The "Sniper")
  • Selectors: Chiral Crown Ethers (e.g., (+)-18-crown-6 tetracarboxylic acid).

  • Mechanism: These phases work strictly on inclusion complexation . The crown ether "cage" is sized to fit an ammonium ion (

    
    ).
    
  • The Amine Nuance: Because the interaction requires an ammonium ion, the mobile phase must be acidic to ensure the amine is protonated. This is the exact opposite of the polysaccharide requirement.

Visualizing the Selection Logic

The following decision tree illustrates the logical flow for selecting a CSP based on amine structure.

CSP_Selection_TreeStartStart: Analyze Amine StructureIsPrimaryIs it a Primary Amine?(-NH2)Start->IsPrimaryCrownEtherCandidate A: Crown Ether CSP(e.g., Crownpak CR-I)*Requires Acidic MP*IsPrimary->CrownEtherYes (High Specificity)PolySaccCandidate B: Polysaccharide CSP(Amylose/Cellulose)IsPrimary->PolySaccNo (2° or 3° Amine)CrownEther->PolySaccIf Resolution < 1.5SolubilitySolubility/Solvent Needs?PolySacc->SolubilityCoatedCoated Series(AD-H, OD-H)*Max Selectivity*Solubility->CoatedStandard Solvents(Hexane/IPA)ImmobilizedImmobilized Series(IA, IB, IC, IG)*Max Robustness*Solubility->ImmobilizedStrong Solvents Needed(THF, DCM, EtOAc)

Figure 1: Decision tree for selecting Chiral Stationary Phases for amine separation.

Head-to-Head Comparison: Coated vs. Immobilized Polysaccharides[1][5][6][7]

This is the most common dilemma in the lab. Should you use the classic "Coated" phases (e.g., AD-H, OD-H) or the modern "Immobilized" phases (e.g., IA, IB)?

The "Selectivity vs. Robustness" Trade-off
ParameterCoated CSPs (e.g., Chiralpak AD-H)Immobilized CSPs (e.g., Chiralpak IA)Scientific Rationale
Polymer State Physically coated on silica.Covalently bonded to silica.Coating allows the polymer to "relax" into its most supramolecularly active state. Immobilization restricts this slightly.
Selectivity (

)
Highest. Often shows slightly better resolution for standard racemates.High. Can be slightly lower than coated equivalents due to restricted polymer flexibility.[3]The "perfect" helical structure of coated polymers offers more precise chiral pockets [1][4].
Solvent Compatibility Restricted. No THF, DCM, Chloroform, Acetone, Ethyl Acetate.Universal. Compatible with all common HPLC solvents.Strong solvents dissolve the coated polymer, destroying the column. Immobilized phases are immune [4].
Method Development Limited to Alkanes/Alcohols.Can use "Non-Standard" solvents (e.g., DCM) to alter selectivity.Changing the mobile phase solvent (e.g., from IPA to THF) can completely reverse elution order or resolve overlapping peaks on immobilized phases [3].

Expert Verdict: Start with Immobilized phases (IA/IB/IC/IG) for method development. The ability to screen with Ethyl Acetate or DCM often outweighs the slight loss in intrinsic selectivity compared to coated phases. Use Coated phases (AD-H/OD-H) only if immobilized phases fail to provide baseline resolution (

Experimental Protocols

Protocol A: Universal Screening Workflow for Amines (Polysaccharide)

Applicable to: Secondary/Tertiary amines, and Primary amines not resolved on Crown Ethers.

Objective: Rapidly identify the correct CSP and Mobile Phase (MP).

  • Column Set: Screen Chiralpak IA, IB, IC, and IG (The "Immobilized 4").

  • Mobile Phase A (Normal Phase): n-Hexane / Ethanol (80:20) + 0.1% Diethylamine (DEA) .[4]

  • Mobile Phase B (Polar Organic): 100% Methanol + 0.1% DEA .

    • Note: Methanol often provides different selectivity than Ethanol/Hexane.

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

  • Detection: UV (Diode Array) – Check for peak purity.

Why DEA? Without DEA, the amine analyte will interact with the silica support's acidic silanols (

Protocol B: Primary Amine Specific Workflow (Crown Ether)

Applicable to: Amino acids, Amphetamines, Primary amino alcohols.

Objective: High-specificity separation using inclusion complexation.

  • Column: Crownpak CR-I(+) or equivalent.[5]

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.0 to 2.0).
    
    • Standard Prep: 16.3g

      
       (70%) in 1L Water.
      
    • Modifier: Add Methanol (0-15%) to reduce retention time if necessary.

  • Temperature: Lower temperatures (

    
    ) often improve resolution by stabilizing the inclusion complex.
    
  • Warning: Do NOT use basic additives (DEA/TEA). You need the amine to be positively charged (

    
    ) to fit into the crown ether. Neutralizing it destroys the separation mechanism [2].
    

Comparative Data: Selectivity Factors ( )[1]

The following data summarizes typical performance for a representative basic amine (e.g., trans-Stilbene oxide or generic benzylamine derivative) across different CSPs.

Analyte ClassCSP TypeColumnMobile PhaseSelectivity (

)
Resolution (

)
Notes
Primary Amine Crown EtherCrownpak CR-I(+)

(pH 1.5)
1.85 4.2 Superior for 1° amines.
Primary Amine PolysaccharideChiralpak IAHex/EtOH/DEA1.151.2Partial separation.
Secondary Amine PolysaccharideChiralpak AD-HHex/IPA/DEA1.45 2.8 Coated phase excels here.
Secondary Amine PolysaccharideChiralpak IAHex/IPA/DEA1.382.3Slightly lower

than AD-H.
Secondary Amine PolysaccharideChiralpak IAHex/THF/DEA 1.62 3.5 Solvent switching improved

.

Data synthesized from comparative studies [1][3][6].

Troubleshooting & Optimization Workflow

When separation fails, follow this logic path to optimize.

Optimization_WorkflowIssueProblem IdentifiedTailingPeak TailingIssue->TailingNoResNo Resolution(Single Peak)Issue->NoResFrontingPeak FrontingIssue->FrontingAction1Increase Base Additive(0.1% -> 0.2% DEA)Tailing->Action1Silanol InteractionAction2Switch Solvent(EtOH -> IPA or THF)NoRes->Action2Change SelectivityAction3Check Solubility(Sample Overload?)Fronting->Action3SwitchColSwitch Column Family(Amylose <-> Cellulose)Action2->SwitchColIf fails

Figure 2: Troubleshooting logic for chiral amine separations.

References

  • Daicel Chiral Technologies. Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. [Link]

  • Vertex/Wiley. Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chiralpedia. Polysaccharide-based CSPs: Coated vs Immobilized. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Journal of Chromatography A. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines. [Link]

Benchmarking the Synthesis of 5,7-Difluorochroman-4-amine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, fluorinated scaffolds are of paramount importance. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The chroman-4-amine moiety, a privileged heterocyclic structure, is a key building block in the synthesis of numerous pharmacologically active agents. Consequently, 5,7-Difluorochroman-4-amine represents a highly valuable intermediate for the development of novel therapeutics.

This guide provides an in-depth, objective comparison of two distinct synthetic strategies for preparing this compound. We move beyond a simple recitation of steps to analyze the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. The methodologies are benchmarked against each other in terms of efficiency, scalability, and overall practicality.

We will evaluate a traditional, robust two-step sequence, herein termed the "Industry Standard," against a more streamlined, "Benchmarked" direct reductive amination. Both pathways begin with the synthesis of the common precursor, 5,7-Difluorochroman-4-one.

cluster_start Starting Material Synthesis cluster_methodA Method A: Industry Standard cluster_methodB Method B: Benchmarked Approach Start 3-(3,5-difluorophenoxy) propionic acid Ketone 5,7-Difluorochroman-4-one Start->Ketone Intramolecular Friedel-Crafts Acylation Oxime 5,7-Difluorochroman-4-one oxime Ketone->Oxime Oximation Amine_B This compound (Racemic) Ketone->Amine_B Direct Reductive Amination Amine_A This compound (Racemic) Oxime->Amine_A Catalytic Hydrogenation

Caption: Comparative workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: 5,7-Difluorochroman-4-one

The foundational step for both comparative syntheses is the preparation of 5,7-difluorochroman-4-one. This is reliably achieved through an intramolecular Friedel-Crafts acylation of 3-(3,5-difluorophenoxy)propionic acid. The choice of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is critical for promoting the electrophilic aromatic substitution that leads to the desired cyclization.

Experimental Protocol: 5,7-Difluorochroman-4-one
  • Reaction Setup: To 60 mL of concentrated sulfuric acid, cautiously add 20.0 g (99 mmol) of 3-(3,5-difluorophenoxy)propionic acid in portions at 50 °C. The use of a strong protic acid serves as both the solvent and the catalyst for the cyclization.

  • Reaction Execution: Stir the resulting solution at 50 °C for 1.5 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular acylation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 800 mL of ice water to quench the reaction.[2] The product, being insoluble in water, will precipitate out.

  • Purification: Collect the colorless precipitate by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum over phosphorus pentoxide. This procedure typically yields the desired 5,7-difluorochroman-4-one as a colorless solid.[2]

    • Expected Yield: ~86%[2]

    • Purity: >98% (by HPLC)

Part 2: Comparative Synthesis of (±)-5,7-Difluorochroman-4-amine

With the key ketone intermediate in hand, we now diverge to the two distinct synthetic routes to the target amine.

Method A: Industry Standard Approach (Oximation and Catalytic Hydrogenation)

This classical two-step approach is widely regarded for its reliability and predictability. The transformation of a ketone to an amine via an oxime intermediate is a well-established and scalable process in industrial chemistry.

Causality Behind Experimental Choices:

  • Oximation: The formation of an oxime is a robust and high-yielding reaction. It effectively converts the carbonyl group into a C=N double bond, which is primed for reduction.

  • Catalytic Hydrogenation: This method is preferred for its high efficiency, clean conversion, and the generation of minimal waste (only water).[3][4] Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are industry workhorses due to their high activity and cost-effectiveness. The process avoids the use of metal hydride reagents, which can be more hazardous and difficult to handle on a large scale.

Start 5,7-Difluorochroman-4-one Step1 React with Hydroxylamine HCl and Sodium Acetate in Ethanol Start->Step1 Intermediate 5,7-Difluorochroman-4-one Oxime Step1->Intermediate Step2 Hydrogenate with H2 gas over Raney Nickel catalyst in Ethanol Intermediate->Step2 Product (±)-5,7-Difluorochroman-4-amine Step2->Product

Caption: Workflow for Method A: Industry Standard Synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve 5,7-difluorochroman-4-one (10.0 g, 54.3 mmol) in ethanol (100 mL). Add hydroxylamine hydrochloride (4.53 g, 65.2 mmol) and sodium acetate (5.36 g, 65.2 mmol).

  • Reaction Execution: Heat the mixture to reflux for 2 hours. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Workup and Isolation: Cool the reaction mixture, and reduce the solvent volume under vacuum. Add water (100 mL) to precipitate the oxime.

  • Purification: Filter the solid, wash with water, and dry to afford the oxime, which can often be used in the next step without further purification.

  • Reaction Setup: In a hydrogenation vessel, suspend the 5,7-difluorochroman-4-one oxime (from the previous step) in ethanol (150 mL). Carefully add a slurry of Raney Nickel (approx. 1.0 g) in ethanol.

  • Reaction Execution: Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature for 12-18 hours.

  • Workup and Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or crystallization from an appropriate solvent system (e.g., ethanol/hexanes) to yield the pure racemic product.

Method B: Benchmarked Approach (Direct Reductive Amination)

This approach streamlines the synthesis into a single, efficient step, offering significant advantages in terms of time and resource utilization.

Causality Behind Experimental Choices:

  • Step Economy: This one-pot reaction combines the formation of an imine intermediate and its subsequent reduction, avoiding the isolation of the intermediate and reducing overall process time and solvent usage.

  • Reagent Selection: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for reductive aminations because it is selective for the protonated iminium ion over the ketone starting material, minimizing the formation of the corresponding alcohol as a byproduct. Ammonium acetate serves as the ammonia source.

Start 5,7-Difluorochroman-4-one Step1 React with Ammonium Acetate and NaBH₃CN in Methanol Start->Step1 Product (±)-5,7-Difluorochroman-4-amine Step1->Product

Caption: Workflow for Method B: Benchmarked Synthesis.

  • Reaction Setup: Dissolve 5,7-difluorochroman-4-one (10.0 g, 54.3 mmol) and ammonium acetate (41.9 g, 543 mmol) in methanol (200 mL). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate in situ.

  • Reaction Execution: Add sodium cyanoborohydride (4.1 g, 65.2 mmol) portion-wise to the solution. Stir the reaction at room temperature for 24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Isolation: Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to decompose excess borohydride. Concentrate the mixture under vacuum to remove the methanol.

  • Purification: Basify the aqueous residue with 2M NaOH (to pH >10) and extract the product with dichloromethane (3 x 75 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by column chromatography.

Part 3: Head-to-Head Performance Benchmark

The choice of synthetic route in a drug development setting is multifactorial, balancing yield and purity against process efficiency, cost, and safety. The following table provides a direct comparison of the two methodologies.

MetricMethod A: Industry Standard (Oximation/Reduction)Method B: Benchmarked (Direct Reductive Amination)Justification & Analysis
Number of Steps 2 (from ketone)1 (from ketone)Method B offers superior step economy, reducing process time, solvent usage, and potential for material loss during intermediate isolation.
Typical Overall Yield 65-75%60-70%While Method A may have a slightly higher overall yield due to two high-yielding steps, Method B is highly competitive for a one-pot process.
Purity (Post-Chroma.) >99%>99%Both methods can deliver high-purity material after standard purification techniques.
Total Reaction Time 24-36 hours24-28 hoursThe elimination of an intermediate workup gives Method B a slight advantage in total process time.
Scalability ExcellentGoodCatalytic hydrogenation (Method A) is exceptionally scalable. Reductive amination (Method B) is also scalable but requires careful management of cyanide-containing reagents and quench procedures.
Safety & Environment High-Pressure H₂: Requires specialized equipment.Raney Ni: Pyrophoric catalyst.NaBH₃CN: Highly toxic, generates cyanide gas upon acidic workup.Both routes have significant safety considerations. Method A's hazards are primarily physical (pressure, pyrophoric solid), while Method B's are chemical (toxic reagent, hazardous quench). The choice may depend on available facility infrastructure.

Part 4: The Critical Aspect of Chirality

Both synthetic routes described produce this compound as a racemic mixture. For pharmaceutical applications, it is almost always necessary to isolate a single enantiomer, as biological activity is typically stereospecific.

Strategy for Enantiomeric Resolution: A standard and industrially viable method for separating the enantiomers is classical resolution via diastereomeric salt formation .[5]

  • Chiral Acid Selection: The racemic amine is treated with a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, in a suitable solvent.[6]

  • Salt Formation & Crystallization: Two diastereomeric salts are formed. Due to their different physical properties, one salt will typically be less soluble and will selectively crystallize out of the solution.

  • Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The chiral acid is then removed by treatment with a base, liberating the desired single enantiomer of the amine. The other enantiomer remains in the mother liquor and can be isolated or potentially racemized for recycling.[7]

For future development, an asymmetric synthesis, perhaps via the asymmetric reduction of 5,7-difluorochroman-4-one to a chiral alcohol intermediate followed by stereoinvertive amination, could be explored to directly access the desired enantiomer, bypassing the need for resolution.[8][9]

Conclusion and Recommendations

This guide has benchmarked two effective syntheses of the valuable building block, this compound.

  • Method A (Industry Standard) is a highly robust, reliable, and predictable route. Its primary strengths lie in its well-understood reaction mechanisms and the exceptional scalability of catalytic hydrogenation. It is an excellent choice for producing large quantities of material where process reliability is the highest priority.

  • Method B (Benchmarked Approach) offers a more elegant and efficient synthesis through its superior step economy. It is ideal for rapid analog synthesis in a discovery setting or for processes where minimizing production time and waste is a key driver.

The ultimate choice depends on the specific project goals. For initial scale-up and process validation, the reliability of Method A is compelling. For long-term manufacturing or in environments where process efficiency is paramount, the streamlined nature of Method B presents a significant advantage, provided the safety protocols for handling cyanoborohydride are rigorously implemented.

References

  • Vertex AI Search. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol.
  • Benchchem. (n.d.). 5,7-Difluorochroman-4-ol | 917248-51-2.
  • ChemicalBook. (2025). 5,7-difluorochroman-4-one | 844648-22-2.
  • Ghanbarimasir, Z., & Emami, S. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.
  • Hirsch, J. A., & Schwartzkopf, G. (1972). Catalytic hydrogenation of substituted 4-chromanones and 4-chromanols. The Journal of Organic Chemistry, 37(12), 2034–2036.
  • Zhou, H., et al. (2024). A Practical Green Synthesis of ( R )-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. ResearchGate.
  • Korchagina, E. Y., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed.
  • NUS News. (2025). Novel method to synthesise valuable fluorinated drug compounds.
  • Chad's Prep. (2018). 8.5 Catalytic Hydrogenation. YouTube.
  • Chad's Prep. (n.d.). Catalytic Hydrogenation.
  • Wikipedia. (n.d.). Chiral resolution.
  • Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening.

Sources

Crystal Structure Analysis & Polymorph Characterization of Tegoprazan

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Crystal Engineering Professionals

Executive Summary: The Solid-State Imperative in P-CAB Development

Tegoprazan, a novel potassium-competitive acid blocker (P-CAB), represents a significant advancement over traditional proton pump inhibitors (PPIs) due to its rapid onset and reversibility.[1][2] However, its therapeutic consistency is intrinsically linked to its solid-state chemistry.

For drug development professionals, the critical challenge lies in the polymorphic control of Tegoprazan. While the drug exists primarily in two crystalline forms—Form A (Stable) and Form B (Metastable) —along with an Amorphous form, the thermodynamic drive toward Form A dictates processing and storage strategies. This guide provides an in-depth technical comparison of these polymorphs, supported by crystallographic data, thermodynamic profiles, and validated experimental protocols.[3][4][5][6]

Polymorph Landscape & Structural Descriptors[4]

Tegoprazan exhibits "disappearing polymorph" characteristics where metastable forms (Form B) rapidly convert to the stable Form A in the presence of protic solvents or specific thermal conditions. Understanding the structural basis of this stability is paramount.

Crystallographic Parameters

Both crystalline polymorphs share the same space group and molecular connectivity but differ in packing arrangement and thermodynamic energy.

ParameterPolymorph A (Form I) Polymorph B (Form II) Amorphous
Thermodynamic Status Stable (Global Minimum)Metastable (Kinetic)Unstable (High Energy)
Crystal System MonoclinicMonoclinicN/A
Space Group


N/A
Z / Z'


N/A
Tautomeric State Tautomer 1 (Exclusive)Tautomer 1 (Exclusive)Mixed / Disordered
Key Interactions Robust H-bond networkWeaker

-stacking / H-bonds
Disordered

Expert Insight: The presence of


 (two independent molecules in the asymmetric unit) in both forms indicates a complex packing landscape. Crucially, solid-state NMR confirms that Tautomer 1  is the dominant species in both crystal lattices, ruling out tautomeric polymorphism as the differentiator. The difference lies purely in the intermolecular packing energy.

Comparative Performance Analysis

Thermodynamic Stability & Thermal Behavior

Differential Scanning Calorimetry (DSC) serves as the primary discriminator between the forms.

  • Polymorph A: Exhibits a high melting endotherm (typically

    
    C or distinct from Form B), representing the most tightly packed lattice.
    
  • Polymorph B: Shows a melting endotherm at approximately 167°C .[4][7]

  • Amorphous: Exhibits a glass transition or recrystallization exotherm near 100°C , followed by the melting of the crystallized Form A.

Solubility & Dissolution Profiles

While Form A is selected for commercial formulations (e.g., K-CAB®) due to stability, Form B and the Amorphous form offer kinetic solubility advantages.

FeatureForm A Form B
Solubility (pH 1.2) Baseline~1.5x - 2x higher (Transient)
Hygroscopicity Non-hygroscopicLow to Moderate
Solvent Stability Stable in MeOH, WaterConverts to Form A in Acetone/MEK
Diagnostic X-Ray Powder Diffraction (PXRD)

To validate the solid form during manufacturing, specific


 peaks must be monitored.
  • Form A Characteristic Peaks:

    
     (Ref: CN107207478B).
    
  • Form B Characteristic Peaks:

    
     (Ref: WO2024045255A1).[8]
    

Mechanism of Phase Transformation

The conversion between Tegoprazan forms is a Solvent-Mediated Phase Transformation (SMPT) .[3][5][6] This process is governed by the Ostwald Step Rule, where the metastable form (Form B or Amorphous) dissolves to create a supersaturated solution with respect to the stable form (Form A), driving the nucleation and growth of Form A.

Visualization: Solvent-Mediated Phase Transformation

SMPT_Mechanism cluster_conditions Critical Process Parameters (CPPs) Amorphous Amorphous Tegoprazan (High Solubility) Solution Supersaturated Solution (Dissolved Tegoprazan) Amorphous->Solution Rapid Dissolution (High Energy Release) FormB Polymorph B (Metastable Crystal) FormB->Solution Dissolution (Aprotic Solvents) FormA Polymorph A (Stable Crystal) FormB->FormA Solid-Solid Transition (High Temp/Humidity) Solution->FormA Nucleation & Growth (Thermodynamic Sink) Solvent Solvent Choice (MeOH promotes Form A Acetone promotes Form B) Temp Temperature (>40°C accelerates B -> A)

Figure 1: Kinetic pathway of Tegoprazan polymorphism. Note the irreversible drive toward Form A in solution.

Experimental Protocols

Protocol: Generation of Polymorph A (Thermodynamically Stable)

Objective: Isolate pure Form A for reference standards or formulation. Principle: Slurry conversion utilizes the solubility difference to dissolve metastable nuclei and grow stable crystals.

  • Preparation: Suspend 500 mg of Tegoprazan (any form) in 5 mL of Methanol (Protic solvent).

  • Slurry: Stir the suspension at 25°C for 24 hours.

    • Note: Methanol acts as a "structure-directing" solvent that lowers the activation energy for Form A nucleation.

  • Filtration: Filter the white precipitate under vacuum.

  • Drying: Dry at 50°C for 4 hours.

  • Validation: Perform PXRD. Look for the dominant peak at 8.1°

    
     .
    
Protocol: Isolation of Polymorph B (Metastable)

Objective: Isolate Form B for solubility comparison or intermediate studies. Principle: Kinetic trapping using aprotic solvents and rapid evaporation.

  • Dissolution: Dissolve 100 mg of Tegoprazan in 2 mL of Acetone or Methyl Ethyl Ketone (MEK) .

  • Evaporation: Allow the solvent to evaporate rapidly at room temperature (Rotary evaporation is acceptable but may yield amorphous content; slow evaporation in a fume hood is preferred for crystallinity).

  • Harvest: Collect crystals immediately upon drying.

  • Storage: Store in a desiccator at <20°C. Warning: Exposure to high humidity (>75% RH) accelerates conversion to Form A.

  • Validation: Perform PXRD. Confirm characteristic peak at 9.5°

    
     .
    
Analytical Workflow: Characterization Pipeline

To ensure data integrity during development, follow this sequential characterization logic.

Analytical_Workflow Sample Unknown Tegoprazan Sample PXRD 1. PXRD Screening (Identify Phase Purity) Sample->PXRD DSC 2. DSC Thermal Analysis (Melting Point & Transitions) PXRD->DSC Decision Match Reference? DSC->Decision SSNMR 3. Solid-State NMR (Confirm Tautomer 1) FormA_Conf Confirmed: Form A (Stable) SSNMR->FormA_Conf Decision->SSNMR Ambiguous Data Decision->FormA_Conf Peak @ 8.1° MP > 200°C FormB_Conf Confirmed: Form B (Metastable) Decision->FormB_Conf Peak @ 9.5° MP ~167°C

Figure 2: Step-by-step decision tree for identifying Tegoprazan solid forms.

References

  • Structure Determination of Tegoprazan Polymorphs A and B. Molecules, 2025.

    • Key Data: Crystal structure solution via PXRD, tautomer identification.[4][9][10]

  • Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan. Pharmaceutics, 2025.

    • Key Data: Thermodynamic stability, solvent-mediated transformation, DSC profiles.[3][4][5][6][7][9][10]

  • Tegoprazan Crystal Form B and Preparation Method. Patent WO2024045255A1, 2024.[9]

    • Key Data: Form B characteristic peaks (9.5°, 14.1°) and stability claims.[8][9]

  • Crystalline Form A of Tegoprazan.Patent CN107207478B. Key Data: Form A characteristic peaks (8.1°, 10.0°).

Sources

Safety Operating Guide

Authoritative Guide: Proper Disposal of 5,7-Difluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 5,7-Difluorochroman-4-amine , a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Tegoprazan.[1][2]

These procedures are designed for drug development laboratories and strictly adhere to E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles. They prioritize the segregation of halogenated organic wastes to prevent environmental persistence and facility contamination.

Executive Safety Directive

Immediate Action Required: Treat this compound as a Halogenated Organic Alkali .

  • DO NOT mix with oxidizing agents or strong acids in uncontrolled environments.

  • DO NOT dispose of down the drain. The fluorine atoms on the chroman ring render this compound environmentally persistent.

  • DO segregate into "Halogenated Organic" waste streams for high-temperature incineration.

Hazard Profile & Chemical Identity

Understanding the chemical nature of the substance is the first step in a self-validating safety protocol.

PropertySpecificationOperational Implication
Chemical Name This compoundFluorinated aromatic amine.[1][2]
CAS Number 1212993-64-0 (S-isomer) / GenericUnique identifier for waste manifests.[1]
Functional Groups Primary Amine (-NH₂), Difluoro-substitutionBasic (alkaline) reactivity; requires segregation from acids.[1][2]
GHS Classification Warning Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3.[2]
Waste Class Halogenated Organic Requires incineration at >1100°C to prevent HF formation.[1]

Expert Insight: The presence of fluorine atoms at positions 5 and 7 increases the compound's metabolic stability and lipophilicity. In a waste context, this means it resists biodegradation.[2] Standard biological waste treatment is ineffective; thermal destruction is mandatory [1].

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagent, excess starting material, or spilled solids.[1][2]

  • PPE Verification: Don nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[2] Use a powder respirator (N95/P100) if handling outside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid using a chemically inert spatula. Avoid generating dust.[3][4]

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[3][4][5][6][7] this compound.[1][2][8]

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Stream Designation:Solid Waste - Halogenated .

  • Secondary Containment: Place the HDPE jar into a clear plastic bag (4 mil thickness) before placing it in the satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, filtrates, or reaction solutions containing the amine.[2]

  • pH Check: If the solution is acidic (e.g., after an acid workup), the amine will exist as a salt.[2] If basic, it is a free amine.[2]

    • Critical Rule: Ensure the waste stream pH is compatible with the collection container (HDPE is resistant to pH 2-12).

  • Segregation:

    • If solvent is DCM/Chloroform: Pour into Halogenated Organic Solvent waste.

    • If solvent is Methanol/Ethyl Acetate: Pour into Halogenated Organic Solvent waste (due to the fluorinated solute).

    • Why? Even if the solvent is non-halogenated, the presence of this compound (a fluorinated compound) contaminates the stream.[1][2] It must be incinerated as halogenated waste to ensure the fluorine-carbon bonds are broken [2].

  • Documentation: Log the approximate concentration of the amine on the waste tag.

Scenario C: Contaminated Consumables (Sharps & Glass)[10]
  • Glassware: Triple rinse with acetone. Collect the acetone rinse in the Halogenated Liquid Waste container.

  • Defaced Glass: After rinsing, dispose of glass in the "Broken Glass" box.[2]

  • Grossly Contaminated Items: Syringes or septa heavily contaminated with the amine must be placed in a Rigid Biohazard/Sharps Container labeled for chemical incineration.

Logical Workflow: Waste Stream Decision Tree

The following diagram visualizes the decision-making process to ensure zero errors during disposal.

DisposalWorkflow cluster_legend Disposal Logic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Pure Substance or Spill Debris Liquid Liquid/Solution StateCheck->Liquid Reaction Mix or Mother Liquor StreamA Stream A: Solid Hazardous Waste (Halogenated) Solid->StreamA Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halo Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent StreamB Stream B: Halogenated Liquid Waste (High BTU Incineration) HaloSolvent->StreamB ContamCheck Is Concentration > 1%? NonHaloSolvent->ContamCheck ContamCheck->StreamB Yes (Contaminates Stream) ContamCheck->StreamB No (Precautionary Principle) Note NOTE: Always default to Halogenated Stream for fluorinated solutes to ensure proper thermal destruction.

Caption: Decision tree for segregating this compound waste. Note that liquid waste containing this fluorinated compound defaults to the Halogenated stream.

Regulatory Compliance & RCRA Coding

In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is required. While this compound is not explicitly P-listed or U-listed, it is regulated by characteristic.[1][2]

Regulatory CategoryCode / ClassificationReasoning
RCRA Waste Code D001 / D002 / D003 Assign D002 (Corrosive) if pH

2 or

12.[1]5. Otherwise, manage as Non-RCRA Regulated Hazardous Waste but treat as toxic [3].
EPA Waste Stream Halogenated Organics Presence of Fluorine (F) requires specific scrubbers during incineration to capture HF gas.[1]
DOT Shipping Name Amines, solid, corrosive, n.o.s.[1][2]If shipping waste off-site, use UN 3259 or UN 2811 (Toxic solid, organic, n.o.s.) depending on toxicity data.[1][2]
Emergency Spill Procedure (Self-Validating Protocol)

If a spill occurs, follow this causality-based response:

  • Isolate: The amine may release irritating vapors. Evacuate the immediate 10-foot radius.

  • Neutralize: Apply a weak acid (e.g., Citric Acid or Sodium Bisulfate) to the spill.

    • Validation: The mixture should stop fuming (if volatile) and pH paper should show neutral (pH 6-8).

  • Absorb: Use vermiculite or a generic spill pad. Do not use paper towels (exothermic reaction risk).

  • Disposal: Collect absorbed material into Stream A (Solid Hazardous Waste).

References

  • National Institutes of Health (NIH) - PubChem. 5,7-Difluorochroman-4-ol (Related Structure Safety Data).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings and Characteristics (RCRA). Retrieved from [Link]

Sources

Navigating the Safe Handling of 5,7-Difluorochroman-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Principles

Due to the presence of a difluorinated benzene ring and an amine group, 5,7-Difluorochroman-4-amine is presumed to possess potential irritant and toxic properties. Aromatic amines as a class can be harmful if inhaled, ingested, or absorbed through the skin.[1] Furthermore, fluorinated organic compounds warrant special consideration due to the potential for the release of hazardous decomposition products. The toxicological properties of this compound have not been thoroughly investigated, demanding a cautious approach.[2] Therefore, all handling procedures must be designed to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body Part Required PPE Rationale and Specifications
Hands Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene)Aromatic amines can permeate some glove materials.[3] Double-gloving provides an additional barrier. Gloves must be inspected before use and disposed of properly after handling.[2]
Eyes/Face Safety goggles with side shields and a face shieldProtects against splashes and airborne particles. A full-face respirator may be required for certain operations.[4]
Body Chemical-resistant lab coat or coverallsProvides a barrier against accidental spills and contamination.[5]
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesHandling of the solid compound can generate dust.[2] A respirator is essential if working outside of a certified chemical fume hood.[6]

dot

PPE_Workflow cluster_Pre_Handling Pre-Handling Protocol cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling & Disposal Assess_Task Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Leads to Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE If OK Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Enables Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Upon Completion Dispose_Gloves Dispose of Contaminated Gloves Doff_PPE->Dispose_Gloves Includes Clean_Area Clean Work Area Dispose_Gloves->Clean_Area Followed by

Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure. All work with this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[7]

Preparation:

  • Designate a Work Area: Clearly demarcate the area where the compound will be handled.

  • Assemble Materials: Have all necessary equipment, including a chemical spill kit, readily accessible.

  • Review Emergency Procedures: Ensure all personnel are familiar with emergency contact information and the location of safety showers and eyewash stations.[8]

Handling the Compound:

  • Don Appropriate PPE: Follow the PPE workflow outlined above.

  • Weighing and Transfer:

    • If the compound is a solid, handle it with care to avoid generating dust.[2]

    • Use a spatula or other appropriate tool for transfers.

    • Close the container immediately after use.[9]

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Ensure the chosen solvent is compatible with the compound.

Post-Handling:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in a designated hazardous waste container.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek immediate medical attention.[7] Given the fluorinated nature of the compound, consider the potential for the formation of hydrofluoric acid (HF) upon contact with moisture, and have 2.5% calcium gluconate gel available as a precautionary measure.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[12] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Call a physician or poison control center immediately.[7]

Spill Response:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, and if properly trained and equipped, contain the spill using an inert absorbent material.

  • Clean-up: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

dot

Spill_Response_Plan cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup (Trained Personnel Only) cluster_Post_Cleanup Post-Cleanup Evacuate Evacuate Immediate Area Alert_Personnel Alert Nearby Personnel Evacuate->Alert_Personnel Assess_Spill Assess Spill Size & Risk Alert_Personnel->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE If safe to proceed Contain_Spill Contain Spill with Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Waste in Sealed Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Hazardous Waste Decontaminate_Area->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident

Caption: Spill Response Plan for this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

Waste Collection:

  • All waste containing this compound must be collected in clearly labeled, compatible containers.[10]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[13]

  • Containers should be kept closed except when adding waste.[9]

Disposal Route:

  • All chemical waste should be disposed of through a licensed hazardous waste disposal company.[9]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[13]

  • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered non-hazardous.[13]

By integrating these principles and procedures into your laboratory workflow, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.

References

  • 5,7-Dihydroxychromone - Safety D
  • 5,7-difluorochroman-4-one - Safety D
  • Material Safety Data Sheet - Tegoprazan Impurity 8. (n.d.). Chemicea Pharmaceuticals.
  • 2,4-D AMINE 4 Safety D
  • Safety data sheet according to UK REACH. (2025). ITW Reagents.
  • Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
  • MSDS of (R)-5,7-Difluorochroman-4-ol. (2024). Capot Chemical Co.,Ltd.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
  • 4 - SAFETY D
  • Fluorine Safety. (n.d.). Purdue University.
  • Safety d
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025).
  • (R)-5,7-difluorochroman-4-ol | 1270294-05-7. (2025). ChemicalBook.
  • Step-by-Step Guide to Better Labor
  • Personal protective equipment when handling plant protection products. (n.d.). BVL.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. (n.d.). NJ.gov.
  • A safety and chemical disposal guideline for Minilab users. (n.d.). Difaem/EPN.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025).
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (n.d.). PubMed.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Difluorochroman-4-amine
Reactant of Route 2
Reactant of Route 2
5,7-Difluorochroman-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.